Product packaging for AC220;Quizartinib(Cat. No.:)

AC220;Quizartinib

Cat. No.: B14112895
M. Wt: 560.7 g/mol
InChI Key: MKGMVQKQNTXMPT-UHFFFAOYSA-N
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Description

AC220;Quizartinib is a useful research compound. Its molecular formula is C29H32N6O4S and its molecular weight is 560.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H32N6O4S B14112895 AC220;Quizartinib

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C29H32N6O4S

Molecular Weight

560.7 g/mol

IUPAC Name

1-(5-tert-butyl-1,2-oxazol-3-yl)-3-[4-[7-(2-morpholin-4-ylethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl]urea

InChI

InChI=1S/C29H32N6O4S/c1-29(2,3)25-17-26(33-39-25)32-27(36)30-20-6-4-19(5-7-20)22-18-35-23-16-21(8-9-24(23)40-28(35)31-22)38-15-12-34-10-13-37-14-11-34/h4-9,16-18H,10-15H2,1-3H3,(H2,30,32,33,36)

InChI Key

MKGMVQKQNTXMPT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=NO1)NC(=O)NC2=CC=C(C=C2)C3=CN4C5=C(C=CC(=C5)OCCN6CCOCC6)SC4=N3

Origin of Product

United States

Foundational & Exploratory

Quizartinib's Mechanism of Action in FLT3-ITD Acute Myeloid Leukemia: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A significant subset of AML cases, approximately 25-30%, harbors mutations in the FMS-like tyrosine kinase 3 (FLT3) gene, with internal tandem duplication (ITD) mutations being the most common. These FLT3-ITD mutations lead to constitutive activation of the FLT3 receptor tyrosine kinase, driving uncontrolled cell proliferation and survival through various downstream signaling pathways. Quizartinib (B1680412) (AC220) is a highly potent and selective second-generation FLT3 inhibitor that has demonstrated significant clinical activity in patients with FLT3-ITD AML. This document provides a detailed technical overview of quizartinib's mechanism of action, supported by quantitative data, experimental protocols, and signaling pathway diagrams.

Quizartinib: A Potent FLT3 Kinase Inhibitor

Quizartinib is a small molecule inhibitor that targets the ATP-binding pocket of the FLT3 kinase domain. Its high potency and selectivity are attributed to its unique chemical structure, which allows for strong interactions with the active site of the FLT3 receptor.

Binding and Kinase Inhibition

Quizartinib functions as an ATP-competitive inhibitor of FLT3. It binds to the kinase domain of both wild-type and mutated FLT3, preventing the binding of ATP and subsequent autophosphorylation of the receptor. This inhibition of FLT3 autophosphorylation is a critical step in blocking the downstream signaling cascades that promote leukemic cell growth and survival.

Quantitative Data: In Vitro Potency of Quizartinib

The following tables summarize the in vitro potency of quizartinib against FLT3-ITD and other relevant kinases from various studies.

Table 1: Quizartinib IC50 Values against FLT3 and Other Kinases

Target KinaseCell Line/AssayIC50 (nM)Reference
FLT3-ITDMV4-111.1
FLT3-ITDMOLM-131.6
Wild-type FLT3Ba/F34.2
c-KitKinase Assay27
PDGFRαKinase Assay46
RETKinase Assay60

Table 2: Effect of Quizartinib on Cell Viability in FLT3-ITD AML Cell Lines

Cell LineAssay TypeIC50 (nM)Time Point (hours)Reference
MV4-11MTS Assay0.5872
MOLM-14MTS Assay0.4472

Signaling Pathways Modulated by Quizartinib

FLT3-ITD mutations lead to the constitutive activation of several downstream signaling pathways critical for cell survival and proliferation. Quizartinib effectively inhibits these pathways by blocking the initial FLT3 signaling event.

Inhibition of Downstream Signaling

The constitutive activation of FLT3-ITD leads to the phosphorylation and activation of key downstream signaling molecules, including:

  • STAT5 (Signal Transducer and Activator of Transcription 5): Promotes cell survival and proliferation.

  • MAPK (Mitogen-Activated Protein Kinase) Pathway (ERK): Involved in cell growth, differentiation, and survival.

  • PI3K/AKT (Phosphatidylinositol 3-Kinase/Protein Kinase B) Pathway: A central pathway for cell survival, growth, and metabolism.

Quizartinib's inhibition of FLT3 autophosphorylation leads to the deactivation of these downstream pathways, ultimately inducing apoptosis in FLT3-ITD positive AML cells.

Signaling Pathway Diagram

FLT3_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_pi3k PI3K/AKT Pathway cluster_mapk MAPK Pathway cluster_stat STAT5 Pathway cluster_nucleus Nucleus FLT3 FLT3-ITD Receptor pFLT3 p-FLT3 FLT3->pFLT3 Quizartinib Quizartinib Quizartinib->FLT3 Inhibits ATP Binding Apoptosis Apoptosis Quizartinib->Apoptosis ATP ATP ATP->pFLT3 PI3K PI3K pFLT3->PI3K RAS RAS pFLT3->RAS JAK JAK pFLT3->JAK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT5 STAT5 JAK->STAT5 STAT5->Proliferation

Caption: Quizartinib inhibits FLT3-ITD autophosphorylation, blocking downstream signaling pathways.

Experimental Protocols

The following are representative protocols for key experiments used to characterize the mechanism of action of quizartinib.

In Vitro Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of quizartinib against FLT3 kinase.

Methodology:

  • Recombinant FLT3 kinase is incubated with a fluorescently labeled peptide substrate and varying concentrations of quizartinib in a kinase reaction buffer.

  • The reaction is initiated by the addition of ATP.

  • The mixture is incubated at 30°C for 60 minutes.

  • The reaction is stopped, and the phosphorylation of the peptide substrate is measured using a fluorescence plate reader.

  • The IC50 value is calculated by fitting the dose-response curve to a four-parameter logistic equation.

Cell Viability Assay (MTS Assay)

Objective: To assess the effect of quizartinib on the viability of FLT3-ITD positive AML cells.

Methodology:

  • FLT3-ITD positive AML cells (e.g., MV4-11, MOLM-14) are seeded in 96-well plates.

  • Cells are treated with a serial dilution of quizartinib or vehicle control (DMSO) for 72 hours.

  • MTS reagent is added to each well and incubated for 2-4 hours at 37°C.

  • The absorbance at 490 nm is measured using a microplate reader.

  • Cell viability is expressed as a percentage of the vehicle-treated control, and the IC50 value is determined.

Western Blotting for Phospho-FLT3 and Downstream Targets

Objective: To confirm the inhibition of FLT3 phosphorylation and downstream signaling pathways by quizartinib.

Methodology:

  • FLT3-ITD positive AML cells are treated with quizartinib or vehicle control for a specified time (e.g., 2-4 hours).

  • Cells are lysed, and protein concentrations are determined using a BCA assay.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked and then incubated with primary antibodies specific for phospho-FLT3, total FLT3, phospho-STAT5, total STAT5, phospho-ERK, total ERK, phospho-AKT, and total AKT.

  • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Validation Kinase_Assay Kinase Assay (Determine IC50 vs FLT3) Cell_Lines FLT3-ITD+ AML Cell Lines (e.g., MV4-11, MOLM-14) Kinase_Assay->Cell_Lines Cell_Viability Cell Viability Assay (MTS/Annexin V) Cell_Lines->Cell_Viability Western_Blot Western Blotting (p-FLT3, p-STAT5, p-ERK, p-AKT) Cell_Lines->Western_Blot Xenograft AML Xenograft Model (e.g., NOD/SCID mice) Western_Blot->Xenograft Treatment Quizartinib Treatment Xenograft->Treatment Tumor_Growth Monitor Tumor Growth Treatment->Tumor_Growth PD_Analysis Pharmacodynamic Analysis (p-FLT3 in tumors) Treatment->PD_Analysis

Caption: A typical experimental workflow for characterizing quizartinib's efficacy.

Conclusion

Quizartinib is a potent and selective FLT3 inhibitor that effectively targets the constitutively active FLT3-ITD receptor in AML. Its mechanism of action involves the direct inhibition of FLT3 kinase activity, leading to the suppression of critical downstream signaling pathways and subsequent induction of apoptosis in leukemic cells. The in vitro and in vivo data strongly support its therapeutic potential in the treatment of FLT3-ITD positive AML. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the clinical efficacy of quizartinib.

AC220 (Quizartinib): An In-depth Technical Profile of a Potent FLT3 Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AC220, also known as Quizartinib (B1680412), is a highly potent and selective second-generation FMS-like tyrosine kinase 3 (FLT3) inhibitor. Activating mutations in FLT3 are a common driver in acute myeloid leukemia (AML), making it a critical therapeutic target. This technical guide provides a comprehensive overview of the inhibitory profile of AC220, including its mechanism of action, kinase selectivity, and the molecular basis of resistance. Detailed experimental protocols and visual representations of key biological pathways and experimental workflows are provided to support further research and development in this area.

Mechanism of Action

Quizartinib is a type II tyrosine kinase inhibitor, meaning it binds to and stabilizes the inactive conformation of the FLT3 kinase.[1] This binding prevents the autophosphorylation of the FLT3 receptor, even in the presence of activating mutations such as internal tandem duplications (ITD), thereby blocking downstream signaling pathways crucial for cell proliferation and survival.[1] The primary pathways inhibited by AC220 include the RAS/RAF/MEK/ERK, PI3K/AKT/mTOR, and JAK/STAT5 signaling cascades.[2]

Quantitative Inhibitory Profile

The potency and selectivity of AC220 have been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Potency of AC220 Against FLT3

TargetAssay TypeCell Line/SystemIC50 (nM)Kd (nM)Reference
FLT3-ITDCell-based AutophosphorylationMV4-111.1-[3][4]
FLT3 (Wild-Type)Cell-based AutophosphorylationRS4;114.2-[3][4]
FLT3-ITDCell ProliferationMV4-110.56-[4]
FLT3Binding AssayRecombinant-1.6[4]
FLT3-ITDCell ProliferationMOLM-140.67-[5]
FLT3-ITDCell ProliferationMOLM-130.89-[5][6]

Table 2: Kinase Selectivity Profile of AC220

KinaseIC50 (nM)Fold Selectivity vs. FLT3-ITDReference
FLT31.1 (ITD), 4.2 (WT)1[3][4]
KIT>10>10[4][7]
PDGFRα>10>10[4][7]
PDGFRβ>10>10[4][7]
RET>10>10[4][7]
CSF-1R>10>10[4][7]

Note: AC220 is reported to be over 10-fold more selective for FLT3 than for KIT, PDGFRα, PDGFRβ, RET, and CSF-1R.[3][4][7]

Table 3: AC220 Activity Against FLT3 Resistance Mutations

MutationAssay TypeCell Line/SystemGI50 (nM)Reference
FLT3-ITD D835YCell Growth InhibitionBa/F316[7]
FLT3-ITD D835VCell Growth InhibitionBa/F327[7]
FLT3-ITD + N701KCell Growth InhibitionBa/F32.906[8]

Experimental Protocols

In Vitro Kinase Inhibition Assay (Biochemical)

This protocol outlines a general method for determining the biochemical potency of an inhibitor against a purified kinase.

Materials:

  • Recombinant human FLT3 enzyme

  • Myelin Basic Protein (MBP) or a suitable peptide substrate

  • ATP

  • Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • AC220 (serially diluted)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • 384-well plates

Procedure:

  • Prepare serial dilutions of AC220 in kinase buffer.

  • In a 384-well plate, add 1 µL of the inhibitor solution or vehicle (DMSO control).

  • Add 2 µL of a solution containing the FLT3 enzyme to each well.

  • Initiate the kinase reaction by adding 2 µL of a solution containing the substrate and ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 1 hour).

  • Stop the reaction and measure the kinase activity using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions, which measures ADP production as a luminescent signal.

  • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.[9]

Cellular FLT3 Autophosphorylation Assay

This protocol describes a method to measure the inhibition of FLT3 autophosphorylation in a cellular context.

Materials:

  • FLT3-dependent cell lines (e.g., MV4-11 for FLT3-ITD, RS4;11 for FLT3-WT)

  • Cell culture medium and supplements

  • AC220 (serially diluted)

  • Lysis buffer

  • Antibodies: anti-total FLT3 and anti-phospho-FLT3 (pFLT3)

  • ELISA plates or Western blot apparatus

  • Detection reagents (e.g., chemiluminescent substrate)

Procedure (ELISA-based):

  • Seed cells (e.g., MV4-11 or RS4;11) in 96-well plates and culture overnight.[10]

  • Treat the cells with serial dilutions of AC220 or vehicle control for a defined period (e.g., 2 hours).[10]

  • For FLT3-WT cells, stimulate with FLT3 ligand for a short period (e.g., 15 minutes) to induce phosphorylation.[3]

  • Lyse the cells to release cellular proteins.[9]

  • In an ELISA plate coated with a capture antibody for total FLT3, add the cell lysates and incubate.[9]

  • Wash the plate to remove unbound proteins.

  • Add a detection antibody specific for pFLT3 and incubate.[9]

  • Wash the plate and add a secondary antibody conjugated to a detectable marker (e.g., HRP).

  • Add a chemiluminescent or colorimetric substrate and measure the signal using a plate reader.[9]

  • Normalize the pFLT3 signal to the total FLT3 amount and determine the IC50 value.[9]

Western Blotting for Downstream Signaling

This protocol provides a general framework for assessing the effect of AC220 on downstream signaling pathways.

Materials:

  • FLT3-dependent cell lines

  • AC220

  • Ice-cold PBS

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-pSTAT5, anti-pERK, anti-pAKT, and their total protein counterparts)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Chemiluminescent substrate

Procedure:

  • Culture cells and treat with AC220 at various concentrations for a specified time.

  • Harvest and wash the cells with ice-cold PBS.

  • Lyse the cells in lysis buffer on ice.[2][11][12]

  • Determine protein concentration of the lysates.

  • Denature protein samples by boiling in Laemmli buffer.[2]

  • Separate proteins by SDS-PAGE and transfer to a membrane.[2]

  • Block the membrane with blocking buffer for 1 hour at room temperature.[11]

  • Incubate the membrane with primary antibody overnight at 4°C.[11]

  • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.[11]

Mandatory Visualizations

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K JAK JAK FLT3->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT5 STAT5 JAK->STAT5 STAT5->Proliferation AC220 AC220 (Quizartinib) AC220->FLT3 Inhibition

Caption: FLT3 Signaling and AC220 Inhibition.

Kinase_Inhibition_Workflow start Start reagents Prepare Reagents: - Kinase - Substrate - ATP - Inhibitor Dilutions start->reagents plate Dispense Reagents into 384-well Plate reagents->plate incubate Incubate at Room Temp plate->incubate detect Add Detection Reagent (e.g., ADP-Glo) incubate->detect read Read Luminescence detect->read analyze Data Analysis: - Calculate % Inhibition - Determine IC50 read->analyze end End analyze->end

Caption: In Vitro Kinase Inhibition Assay Workflow.

AC220_Resistance_Mechanisms cluster_mechanisms Resistance Mechanisms AC220 AC220 Treatment FLT3_Inhibition FLT3 Inhibition AC220->FLT3_Inhibition Apoptosis Leukemic Cell Apoptosis FLT3_Inhibition->Apoptosis Resistance Development of Resistance FLT3_Inhibition->Resistance OnTarget On-Target Mutations (e.g., D835Y, F691L) Resistance->OnTarget Bypass Bypass Signaling (e.g., Ras/MAPK, Wnt activation) Resistance->Bypass Relapse Clinical Relapse OnTarget->Relapse Bypass->Relapse

Caption: Mechanisms of Acquired Resistance to AC220.

References

An In-depth Technical Guide to the Discovery and Development of Quizartinib (AC220)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acute Myeloid Leukemia (AML) is an aggressive hematologic malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood.[1] A significant driver of AML pathogenesis is the mutation of the FMS-like tyrosine kinase 3 (FLT3) gene, which occurs in approximately one-third of newly diagnosed patients.[2] The most common of these are internal tandem duplication (FLT3-ITD) mutations, found in about 25% of AML cases, which lead to constitutive activation of the kinase and are associated with a poor prognosis, increased relapse rates, and reduced overall survival.[2] This has made the FLT3 receptor a critical therapeutic target. Quizartinib (AC220) is a potent, selective, second-generation FLT3 inhibitor developed to address this need, representing a significant advancement in targeted therapy for FLT3-ITD positive AML.[3]

Discovery and Lead Optimization

Quizartinib was developed by Ambit Biosciences as a highly potent and selective FLT3 inhibitor. The discovery process involved screening for compounds that could effectively target the FLT3 kinase. Quizartinib emerged as a lead candidate due to its high affinity and selectivity.[4][5] It is a type II kinase inhibitor, which stabilizes the inactive "DFG-out" conformation of the FLT3 kinase domain.[6] This binding mode, distinct from type I inhibitors, prevents the kinase from adopting its active state, thereby blocking ATP binding and subsequent autophosphorylation.[6] The core chemical structure, an imidazo[2,1-b]benzothiazole (B1198073) scaffold coupled with a diaryl urea (B33335) moiety, is crucial for its high-affinity interaction with the kinase.[6]

Mechanism of Action

The FLT3 receptor, a member of the class III receptor tyrosine kinase family, plays a key role in the proliferation, survival, and differentiation of hematopoietic progenitor cells.[7] In wild-type cells, the binding of the FLT3 ligand (FL) induces receptor dimerization and autophosphorylation, activating downstream signaling.[1] However, FLT3-ITD mutations cause ligand-independent, constitutive activation of the kinase.[7][8]

This aberrant signaling activates multiple downstream pathways, primarily:

  • RAS/RAF/MEK/ERK (MAPK) Pathway: Promotes cell proliferation.[1][8]

  • PI3K/AKT Pathway: Promotes cell survival and inhibits apoptosis.[1][8]

  • STAT5 Pathway: Contributes to cell proliferation and survival.[1][7]

Quizartinib selectively binds to the ATP-binding site of the FLT3 receptor in its inactive conformation, preventing phosphorylation.[8][9] This action blocks the downstream signaling cascades, leading to the inhibition of proliferation and the induction of apoptosis in FLT3-ITD positive leukemia cells.[6][8]

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor FLT3_ITD FLT3-ITD (Constitutively Active) RAS RAS FLT3_ITD->RAS PI3K PI3K FLT3_ITD->PI3K STAT5 STAT5 FLT3_ITD->STAT5 Quizartinib Quizartinib (AC220) Quizartinib->FLT3_ITD Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Cell Survival (Anti-Apoptosis) AKT->Survival STAT5->Proliferation STAT5->Survival QuANTUM_R_Trial cluster_enrollment Enrollment cluster_randomization Randomization (2:1) cluster_arms Treatment Arms cluster_endpoint Primary Endpoint Patients Patients with R/R AML and FLT3-ITD Mutation (n=367) Randomize Randomize Patients->Randomize QuizartinibArm Quizartinib Monotherapy (n=245) Randomize->QuizartinibArm 2 ChemoArm Salvage Chemotherapy (Investigator's Choice) (n=122) Randomize->ChemoArm 1 Endpoint Overall Survival (OS) QuizartinibArm->Endpoint ChemoArm->Endpoint Kinase_Assay_Workflow Prep Prepare Reagents: - FLT3 Enzyme - Substrate - Serial dilutions of Quizartinib Reaction Set up Kinase Reaction in Plate: Enzyme + Substrate + Quizartinib Prep->Reaction Initiate Initiate Reaction: Add ATP Incubate for 1-2 hours Reaction->Initiate Stop Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent Incubate for 40 mins Initiate->Stop Detect Generate Signal: Add Kinase Detection Reagent Incubate for 30 mins Stop->Detect Measure Measure Luminescence (Plate Reader) Detect->Measure Analyze Data Analysis: Calculate % Inhibition Determine IC50 Measure->Analyze

References

A Technical Guide to the Binding Affinity of Quizartinib with the FLT3 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase integral to the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells.[1] In a significant portion of Acute Myeloid Leukemia (AML) cases—approximately 30%—mutations in the FLT3 gene lead to its constitutive activation, driving leukemogenesis and conferring a poor prognosis.[2][3] The most common of these are internal tandem duplications (ITD) within the juxtamembrane domain, found in about 25% of AML patients.[2][3]

Quizartinib (B1680412) (formerly AC220) is a highly potent and selective, second-generation, oral FLT3 inhibitor that has demonstrated significant clinical efficacy in patients with FLT3-ITD positive AML.[1][4][5] A thorough understanding of its binding mechanism and affinity is critical for optimizing its therapeutic application, anticipating and overcoming resistance, and guiding the development of next-generation inhibitors. This guide provides a detailed technical overview of quizartinib's interaction with the FLT3 receptor, supported by quantitative data, experimental methodologies, and pathway visualizations.

Mechanism of Action: A Type II Inhibitor

Quizartinib is classified as a type II kinase inhibitor. Unlike type I inhibitors that bind to the active conformation of the kinase, quizartinib specifically recognizes and stabilizes the inactive "DFG-out" conformation of the FLT3 kinase domain.[4][6] It interacts with the juxtamembrane region adjacent to the ATP-binding site, an area that is only accessible when the receptor is inactive.[7] This binding mode physically prevents the kinase from adopting the active conformation necessary for ATP binding and subsequent trans-autophosphorylation.[4][7]

The inhibition of FLT3 autophosphorylation by quizartinib effectively blocks the activation of critical downstream signaling pathways responsible for cell growth and survival, including the PI3K/AKT, RAS/RAF/MEK/ERK, and STAT5 pathways.[4][8][9] This disruption of oncogenic signaling ultimately leads to the induction of apoptosis (programmed cell death) in FLT3-ITD-positive leukemia cells.[6][8]

Quantitative Data: Binding Affinity and Inhibitory Potency

The efficacy of quizartinib is rooted in its high binding affinity and selectivity for the FLT3 kinase. Preclinical studies have extensively characterized these properties, demonstrating its superiority over many other FLT3 inhibitors.

Kinase Binding Affinity

The dissociation constant (Kd) is a direct measure of the binding affinity between an inhibitor and its target kinase. A lower Kd value signifies a stronger interaction. Quizartinib and its major active metabolite, AC886, both exhibit high affinity for FLT3.[2][10]

CompoundTarget KinaseBinding Affinity (Kd) in nMReference(s)
Quizartinib (AC220) FLT3 3.3 [2][10]
AC886 (Metabolite) FLT3 1.1 [2][10]
GilteritinibFLT31.0[10]
MidostaurinFLT37.9[2][10]
CrenolanibFLT30.28[10]
SorafenibFLT35.9[10]

Table 1: Comparative binding affinities of various FLT3 inhibitors to the nonmutant FLT3 kinase.

Selectivity profiling against over 400 kinases revealed that quizartinib is highly selective; besides FLT3, it only bound to KIT with a Kd value under 10 nM.[10] This high degree of selectivity minimizes off-target effects, which is a common challenge with less specific kinase inhibitors.[7][8]

Cellular Inhibitory Activity

The half-maximal inhibitory concentration (IC50) reflects the functional potency of a compound in a cellular context, measuring the concentration required to inhibit a specific biological process (like cell proliferation or kinase phosphorylation) by 50%. Quizartinib demonstrates potent, low-nanomolar IC50 values against AML cell lines expressing the FLT3-ITD mutation.[10]

CompoundCell LineFLT3 StatusAssay TypeIC50 (nM)Reference(s)
Quizartinib (AC220) MV4-11FLT3-ITDCell Viability0.40[10]
Quizartinib (AC220) MOLM-13FLT3-ITDCell Viability0.89[10]
Quizartinib (AC220) MOLM-14FLT3-ITDCell Viability0.73[10]
Quizartinib (AC220) RS4;11FLT3-WTAutophosphorylation4.2[11]
AC886 (Metabolite) MV4-11FLT3-ITDCell Viability0.21[10]
AC886 (Metabolite) MOLM-13FLT3-ITDCell Viability0.36[10]
AC886 (Metabolite) MOLM-14FLT3-ITDCell Viability0.23[10]

Table 2: In vitro inhibitory activity of quizartinib and its active metabolite AC886 in AML cell lines.

Visualizing the Core Mechanism and Workflow

FLT3 Signaling Pathway and Inhibition by Quizartinib

The following diagram illustrates the constitutively active FLT3-ITD signaling pathway and the mechanism of inhibition by quizartinib.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3_ITD FLT3-ITD Receptor (Constitutively Active) PI3K PI3K FLT3_ITD->PI3K Autophosphorylation RAS RAS FLT3_ITD->RAS STAT5 STAT5 FLT3_ITD->STAT5 AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT5->Proliferation Quizartinib Quizartinib Quizartinib->FLT3_ITD Inhibits

Caption: FLT3-ITD signaling and quizartinib's point of inhibition.

Experimental Protocols

Accurate determination of binding affinity and inhibitory activity relies on standardized and robust experimental protocols. Below are outlines for key assays used in the characterization of quizartinib.

Kinase Binding Assay (e.g., Kinase-Glo®)

This biochemical assay quantifies the direct interaction between the inhibitor and the isolated kinase domain by measuring the amount of ATP consumed during the phosphorylation reaction.

Objective: To determine the IC50 or Kd of quizartinib against the FLT3 kinase.

Methodology:

  • Reagent Preparation: Prepare serial dilutions of quizartinib in a suitable buffer. Prepare a solution containing recombinant FLT3 kinase protein and a substrate (e.g., a generic tyrosine peptide).

  • Kinase Reaction: In a 384-well plate, add the FLT3 kinase, the peptide substrate, and ATP to initiate the phosphorylation reaction.

  • Inhibitor Addition: Add the serially diluted quizartinib or vehicle control (DMSO) to the wells.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 1 hour) to allow the reaction to proceed.

  • Signal Detection: Add Kinase-Glo® reagent, which measures the amount of remaining ATP via a luciferase-based reaction. The resulting luminescence is inversely proportional to kinase activity.

  • Data Analysis: Measure luminescence using a plate reader. Plot the percentage of kinase inhibition against the logarithm of quizartinib concentration and fit the data to a dose-response curve to calculate the IC50 value.

Cell-Based FLT3 Autophosphorylation Assay

This assay measures the ability of quizartinib to inhibit FLT3 phosphorylation within a cellular environment, providing a more physiologically relevant measure of potency.[12][13]

Objective: To quantify the inhibition of FLT3-ITD autophosphorylation in AML cells.

Methodology:

  • Cell Culture: Culture FLT3-ITD-positive cells (e.g., MV4-11) in appropriate media. For wild-type FLT3, cells may be serum-starved to reduce basal phosphorylation levels.[12]

  • Compound Treatment: Treat cells with serial dilutions of quizartinib or a vehicle control for a set duration (e.g., 2 hours).[10]

  • Ligand Stimulation (for FLT3-WT): For cells expressing wild-type FLT3, stimulate with FLT3 ligand (e.g., 100 ng/mL) for a short period (e.g., 15 minutes) to induce phosphorylation.[12]

  • Cell Lysis: Harvest the cells and prepare cell lysates using a buffer containing protease and phosphatase inhibitors.[10]

  • Quantification (ELISA/Western Blot):

    • ELISA: Use a sandwich ELISA with a capture antibody for total FLT3 and a detection antibody specific for phosphorylated FLT3 (p-FLT3) to quantify the levels of each.[13]

    • Western Blot: Separate lysate proteins by SDS-PAGE, transfer to a membrane, and probe with specific primary antibodies against p-FLT3 and total FLT3.

  • Data Analysis: Calculate the ratio of p-FLT3 to total FLT3. Plot the percentage of inhibition of this ratio against inhibitor concentration to determine the IC50.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for determining the cellular potency of an inhibitor like quizartinib.

Experimental_Workflow cluster_treatment Compound Treatment cluster_assay Assay Execution cluster_analysis Data Analysis start Start: AML Cell Culture (e.g., MV4-11) prep_compound Prepare Serial Dilutions of Quizartinib treat_cells Incubate Cells with Quizartinib (e.g., 2h) start->treat_cells prep_compound->treat_cells cell_lysis Cell Lysis treat_cells->cell_lysis viability_assay Cell Viability Assay (e.g., CellTiter-Glo, 72h) treat_cells->viability_assay elisa Phospho-FLT3 ELISA cell_lysis->elisa analyze_elisa Calculate p-FLT3 / Total FLT3 Ratio elisa->analyze_elisa analyze_viability Measure Luminescence or Absorbance viability_assay->analyze_viability calc_ic50 Calculate IC50 from Dose-Response Curve analyze_elisa->calc_ic50 analyze_viability->calc_ic50

References

An In-depth Technical Guide to the Cellular Uptake and Distribution of AC220 (Quizartinib)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular uptake, distribution, and downstream signaling effects of AC220 (Quizartinib), a potent second-generation FMS-like tyrosine kinase 3 (FLT3) inhibitor. This document is intended to serve as a resource for researchers and professionals involved in the development and study of targeted cancer therapies.

Introduction to AC220 (Quizartinib)

Quizartinib (B1680412) is a small molecule tyrosine kinase inhibitor with high selectivity for FLT3, a receptor tyrosine kinase that is frequently mutated in acute myeloid leukemia (AML). Internal tandem duplication (ITD) mutations in the juxtamembrane domain of FLT3 lead to its constitutive activation, promoting leukemic cell proliferation and survival. Quizartinib binds to the inactive conformation of FLT3, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways. This inhibitory action ultimately leads to the induction of apoptosis in FLT3-ITD-positive leukemia cells.[1][2]

Quantitative Data on AC220 Cellular Activity

In Vitro Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of quizartinib on FLT3 phosphorylation and cell viability in the MV4-11 human AML cell line, which harbors a homozygous FLT3-ITD mutation. The data demonstrates that even transient exposure to quizartinib results in sustained inhibition of FLT3 signaling.

Parameter0.5 h Exposure24 h Exposure48 h Exposure72 h Exposure
pFLT3 IC50 (nM) 1.11.11.30.9
pSTAT5 IC50 (nM) 0.70.70.40.3
Cell Viability IC50 (nM) 0.90.40.40.4
Data adapted from a study on the transient exposure of quizartinib on FLT3-activated leukemia cells.[3]
In Vivo Pharmacokinetics

In a mouse xenograft model using MV4-11 cells, a single oral dose of 10 mg/kg of quizartinib was well-absorbed, reaching a maximum plasma concentration (Cmax) of 3.8 μM (2100 ng/mL) within two hours of administration.[4] In human patients with relapsed or refractory AML, continuous daily dosing of 60 mg resulted in plasma concentrations between 500–1000 nmol/L, which was sufficient for continuous inhibition of FLT3-ITD phosphorylation.

Experimental Protocols

This section details the methodologies for key experiments related to the study of AC220's cellular effects.

Quantification of Intracellular AC220 by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is adapted from established methods for quantifying quizartinib in plasma and can be applied to cell lysates for determining intracellular concentrations.[5][6]

Objective: To determine the intracellular concentration of quizartinib in a cell line (e.g., MV4-11) over a time course.

Materials:

  • MV4-11 cells

  • Quizartinib

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS), ice-cold

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Acetonitrile

  • Dichloromethane (for liquid-liquid extraction)

  • Internal standard (e.g., deuterated quizartinib)

  • UPLC-MS/MS system

Procedure:

  • Cell Seeding and Treatment:

    • Seed MV4-11 cells at a density of 1 x 10^6 cells/well in a 6-well plate and culture overnight.

    • Treat cells with a known concentration of quizartinib (e.g., 10 nM) for various time points (e.g., 0.5, 1, 2, 4, 8, 24 hours).

  • Cell Harvesting and Lysis:

    • At each time point, aspirate the medium and wash the cells three times with ice-cold PBS.

    • Add a known volume of RIPA lysis buffer to each well and incubate on ice for 30 minutes.

    • Scrape the cells and collect the lysate.

  • Sample Preparation for LC-MS/MS:

    • Determine the total protein concentration of a small aliquot of the lysate using a BCA assay for normalization.

    • To the remaining lysate, add the internal standard.

    • Perform a liquid-liquid extraction by adding dichloromethane, vortexing, and centrifuging to separate the organic and aqueous phases.

    • Evaporate the organic phase to dryness and reconstitute the residue in the mobile phase.

  • LC-MS/MS Analysis:

    • Inject the prepared sample into the UPLC-MS/MS system.

    • Chromatographic separation is typically achieved on a C18 column.

    • Detection is performed using a mass spectrometer in multiple reaction monitoring (MRM) mode. The MS/MS ion transitions for quizartinib are m/z 561.129 → 114.09.[6]

  • Data Analysis:

    • Generate a standard curve using known concentrations of quizartinib.

    • Quantify the concentration of quizartinib in the cell lysates based on the standard curve.

    • Normalize the intracellular concentration to the total protein concentration for each sample.

Subcellular Fractionation and Western Blot Analysis of FLT3

This protocol outlines the procedure to determine the subcellular localization of FLT3 and the effect of quizartinib on its phosphorylation status.[1]

Objective: To analyze the distribution of total and phosphorylated FLT3 in different cellular compartments (e.g., cytoplasm, membrane, nucleus) following quizartinib treatment.

Materials:

  • FLT3-ITD positive cells (e.g., MV4-11)

  • Quizartinib

  • Cell fractionation kit or buffers (cytoplasmic, membrane, and nuclear extraction buffers)

  • RIPA buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-FLT3, anti-phospho-FLT3

  • Secondary HRP-conjugated antibody

  • Loading control antibodies (e.g., GAPDH for cytoplasm, Lamin B1 for nucleus)

  • SDS-PAGE and Western blot equipment

Procedure:

  • Cell Treatment and Harvesting:

    • Treat MV4-11 cells with quizartinib (e.g., 10 nM) for a specified time (e.g., 2 hours).

    • Harvest the cells by centrifugation.

  • Subcellular Fractionation:

    • Perform subcellular fractionation using a commercial kit or a standard protocol involving differential centrifugation to separate the cytoplasmic, membrane, and nuclear fractions.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each fraction using a BCA assay.

    • Prepare protein samples for SDS-PAGE by adding Laemmli buffer and heating.

  • Western Blot Analysis:

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against total FLT3 and phospho-FLT3.

    • Incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

    • Probe for loading controls to ensure equal loading of each fraction.

Visualizations of Signaling Pathways and Experimental Workflows

FLT3 Signaling Pathway and Inhibition by AC220

The following diagram illustrates the key downstream signaling pathways activated by constitutively active FLT3-ITD and the point of inhibition by AC220 (Quizartinib).

FLT3_Signaling_Pathway FLT3_ITD FLT3-ITD RAS RAS FLT3_ITD->RAS PI3K PI3K FLT3_ITD->PI3K STAT5 STAT5 FLT3_ITD->STAT5 Quizartinib AC220 (Quizartinib) Quizartinib->FLT3_ITD RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT5->Proliferation

Caption: FLT3-ITD signaling and AC220 inhibition.

Experimental Workflow for Intracellular AC220 Quantification

The diagram below outlines the general workflow for determining the intracellular concentration of AC220 using LC-MS/MS.

LCMS_Workflow start Seed Cells (e.g., MV4-11) treat Treat with AC220 (Time Course) start->treat harvest Harvest & Lyse Cells treat->harvest extract Liquid-Liquid Extraction harvest->extract analyze LC-MS/MS Analysis extract->analyze quantify Quantify & Normalize Data analyze->quantify

Caption: Workflow for intracellular AC220 quantification.

Workflow for Subcellular Distribution Analysis

This diagram illustrates the steps involved in analyzing the subcellular distribution of FLT3 and its phosphorylation status after AC220 treatment.

Subcellular_Fractionation_Workflow start Treat Cells with AC220 fractionate Subcellular Fractionation (Cytoplasm, Membrane, Nucleus) start->fractionate quantify Protein Quantification (BCA) fractionate->quantify western Western Blot for p-FLT3 & Total FLT3 quantify->western analyze Analyze Protein Distribution western->analyze

Caption: Workflow for FLT3 subcellular distribution analysis.

References

The Core of Quizartinib's Effect on Downstream Signaling Pathways: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quizartinib (B1680412) is a potent, second-generation, selective FMS-like tyrosine kinase 3 (FLT3) inhibitor that has demonstrated significant clinical activity in acute myeloid leukemia (AML) harboring FLT3 internal tandem duplication (FLT3-ITD) mutations. These mutations result in the constitutive activation of the FLT3 receptor, leading to aberrant downstream signaling that drives leukemic cell proliferation and survival. This technical guide provides a comprehensive overview of the core signaling pathways modulated by quizartinib, detailed experimental protocols for assessing its activity, and a summary of its quantitative effects on key signaling molecules.

Mechanism of Action and Core Signaling Pathways

Quizartinib functions as a type II tyrosine kinase inhibitor, specifically binding to the inactive conformation of the FLT3 kinase domain.[1] This interaction prevents the adenosine (B11128) triphosphate (ATP)-dependent autophosphorylation of the receptor, thereby halting the initiation of downstream signaling cascades critical for the survival and proliferation of leukemic cells.[2] The primary downstream signaling pathways inhibited by quizartinib are:

  • STAT5 Pathway: Signal Transducer and Activator of Transcription 5 (STAT5) is a key effector of FLT3-ITD signaling. Upon FLT3 activation, STAT5 is phosphorylated, leading to its dimerization and translocation to the nucleus, where it promotes the transcription of genes involved in cell survival and proliferation. Quizartinib potently inhibits the phosphorylation of STAT5.[1][3]

  • RAS/RAF/MEK/ERK (MAPK) Pathway: This cascade is a central regulator of cell proliferation and differentiation. Constitutive FLT3 signaling activates this pathway, leading to the transcription of pro-proliferative genes. Quizartinib's inhibition of FLT3 phosphorylation effectively abrogates the activation of this pathway.[1][3]

  • PI3K/AKT Pathway: The phosphatidylinositol 3-kinase (PI3K)/AKT pathway is critical for cell survival and the inhibition of apoptosis. Activated FLT3 leads to the activation of AKT, which in turn promotes cell survival. Quizartinib treatment results in a significant reduction in AKT phosphorylation.[1][3]

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3-ITD FLT3-ITD PI3K PI3K FLT3-ITD->PI3K RAS RAS FLT3-ITD->RAS STAT5 STAT5 FLT3-ITD->STAT5 AKT AKT PI3K->AKT Proliferation & Survival Proliferation & Survival AKT->Proliferation & Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation & Survival STAT5->Proliferation & Survival Quizartinib Quizartinib Quizartinib->FLT3-ITD Inhibition

Quantitative Data on Quizartinib's Inhibitory Effects

The potency of quizartinib has been quantified in various FLT3-ITD positive AML cell lines. The following tables summarize its inhibitory activity on both cell viability and the phosphorylation of key downstream signaling molecules.

Table 1: Inhibitory Activity (IC50) of Quizartinib on Cell Viability in FLT3-ITD+ AML Cell Lines
Cell LineIC50 (nM)Reference
MV4-110.40[4]
MOLM-130.89[4]
MOLM-140.67[4]
Table 2: Inhibitory Activity (IC50) of Quizartinib on Downstream Signaling Molecules
Cell LineTargetIC50 (nmol/L)Reference
MV4-11p-STAT50.3 - 0.7[5]
p-Erk1/20.3 - 0.7[5]
p-Akt0.3 - 0.7[5]
MOLM-14p-STAT50.3 - 0.7[5]
p-Erk1/20.3 - 0.7[5]
p-Akt0.3 - 0.7[5]
SEM-K2p-STAT50.3 - 0.7[5]
p-Erk1/20.3 - 0.7[5]
p-Akt0.3 - 0.7[5]
RS4;11 (FL-stimulated)p-Erk1/20.3[5]
p-Akt3[5]

Experimental Protocols

Detailed and consistent experimental methodologies are crucial for the accurate evaluation of quizartinib's effects.

Cell Viability Assay

This protocol outlines a standard procedure for determining the IC50 of quizartinib using a luminescence-based cell viability assay (e.g., CellTiter-Glo®).

Cell_Viability_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A Culture FLT3-ITD+ AML Cells (e.g., MV4-11, MOLM-13) B Seed cells in 96-well plates A->B C Prepare serial dilutions of Quizartinib B->C D Add drug to wells and incubate (e.g., 72 hours) C->D E Add CellTiter-Glo® Reagent D->E F Measure luminescence E->F G Calculate IC50 using non-linear regression F->G

Materials:

  • FLT3-ITD positive AML cell lines (e.g., MV4-11, MOLM-13)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • Quizartinib stock solution (in DMSO)

  • Opaque-walled 96-well sterile culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding: Culture AML cells to a logarithmic growth phase. Seed cells into opaque-walled 96-well plates at a density of 5,000 to 10,000 cells per well in 100 µL of culture medium.

  • Drug Treatment: Prepare a serial dilution of quizartinib in culture medium. Add the desired concentrations of quizartinib to the wells. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Reagent Addition: Equilibrate the plate and CellTiter-Glo® Reagent to room temperature. Add 100 µL of CellTiter-Glo® Reagent to each well.

  • Lysis and Signal Stabilization: Mix contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle-treated control wells. Calculate the IC50 value using a non-linear regression analysis.

Western Blotting for Phosphorylated FLT3, STAT5, ERK, and AKT

This protocol is for analyzing the phosphorylation status of key proteins in the FLT3 signaling pathway.

Western_Blot_Workflow

Materials:

  • FLT3-ITD positive AML cell lines (e.g., MV4-11, MOLM-14)

  • Quizartinib

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF membrane and transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (see Table 3)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment: Treat AML cells with various concentrations of quizartinib for a specified time (e.g., 2-4 hours).[6]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse in buffer supplemented with inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation:

    • Block the membrane for 1 hour at room temperature.

    • Incubate with primary antibodies (see Table 3 for recommendations) overnight at 4°C.[1]

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Detect protein bands using an ECL substrate and an imaging system.[6]

    • Perform densitometry to quantify band intensity.

    • Strip the membrane and re-probe with antibodies for total proteins and a loading control (e.g., β-Actin) to normalize for protein loading.[6]

Table 3: Recommended Primary Antibodies and Dilutions for Western Blotting
Primary AntibodyRecommended DilutionReference
Phospho-FLT3 (Tyr591)1:1000[1]
Total FLT31:1000[1]
Phospho-STAT5 (Tyr694)1:1000[1]
Total STAT51:1000[1]
Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)1:2000[1]
Total p44/42 MAPK (Erk1/2)1:1000[1]
β-Actin (loading control)1:5000[1]

Conclusion

Quizartinib is a highly effective inhibitor of the FLT3 signaling pathway, demonstrating potent in vitro activity against FLT3-ITD positive AML cells. Its mechanism of action involves the direct inhibition of FLT3 autophosphorylation, leading to the suppression of critical downstream signaling pathways, including STAT5, RAS/RAF/MEK/ERK, and PI3K/AKT. The methodologies described in this guide provide a robust framework for the preclinical evaluation of quizartinib and other FLT3 inhibitors, enabling researchers to generate reliable and reproducible data to further understand its therapeutic potential and mechanisms of resistance.

References

The Structural Basis of Quizartinib's Potent and Selective Inhibition of FLT3

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase pivotal to the proliferation and differentiation of hematopoietic stem and progenitor cells.[1] In a significant portion of acute myeloid leukemia (AML) cases, particularly those with a poor prognosis, FLT3 is constitutively activated by mutations, most commonly internal tandem duplications (ITD) in the juxtamembrane domain.[1] This aberrant signaling drives uncontrolled cancer cell growth. Quizartinib (B1680412) (AC220) is a highly potent and selective second-generation FLT3 inhibitor that has demonstrated significant clinical efficacy in patients with FLT3-ITD positive AML.[1][2] This technical guide provides a detailed examination of the structural and molecular underpinnings of quizartinib's interaction with the FLT3 kinase domain, offering insights for researchers, scientists, and professionals in drug development.

The Structural Basis of Quizartinib-FLT3 Interaction

The co-crystal structure of quizartinib in complex with the FLT3 kinase domain (PDB ID: 4RT7) reveals that it functions as a type II inhibitor.[3][4] Unlike type I inhibitors that bind to the active conformation of the kinase, quizartinib specifically recognizes and stabilizes an inactive state of FLT3.[5][6] This is achieved by binding to a conformation where the activation loop is folded, and the highly conserved DFG (Asp-Phe-Gly) motif is in an "out" position ("DFG-out").[5][7] This "Abl-like" inactive conformation is stabilized by quizartinib, preventing the kinase from adopting its active state required for ATP binding and substrate phosphorylation.[5][7]

The high potency and selectivity of quizartinib are attributed to a series of specific molecular interactions within the kinase domain.[3] A critical interaction involves an edge-to-face aromatic bond between quizartinib and the "gatekeeper" residue, Phenylalanine 691 (F691).[3] The inhibitor also forms crucial interactions with Phenylalanine 830 (F830) within the DFG motif.[3] The imidazobenzothiazole head of quizartinib occupies the adenine (B156593) binding pocket, while its t-butyl-isoxazole tail extends into an allosteric back pocket.[3] A notable feature of its binding is the recruitment of a water molecule to form bidentate hydrogen bonds with the kinase hinge region, a unique workaround for the lack of a traditional adenine-like moiety.[3]

The reliance on these specific interactions with F691 and the DFG motif explains quizartinib's vulnerability to resistance mutations at these sites, particularly F691L and D835Y.[3]

Quantitative Analysis of Quizartinib's Inhibitory Activity

Quizartinib's potency has been quantified through various biochemical and cellular assays. The following tables summarize key binding affinity (Kd) and inhibitory concentration (IC50) values.

CompoundTargetKd (nM)
QuizartinibFLT31.6 - 3.3[1][8]
AC886 (active metabolite)FLT31.1[1][8]
Table 1: Binding Affinity of Quizartinib and its Active Metabolite for FLT3.
CompoundCell LineFLT3 MutationAssay TypeIC50 (nM)
QuizartinibMV4-11ITDCell Proliferation0.40 - 0.56[1][8]
QuizartinibMOLM-13ITDCell Proliferation0.89[1]
QuizartinibMOLM-14ITDCell Proliferation0.73[1]
QuizartinibMV4-11ITDFLT3 Phosphorylation0.50[1][8]
Quizartinib-FLT3-WTBiochemical4.2[9]
Quizartinib-FLT3-ITDBiochemical1.1[9]
Quizartinib-FLT3-D835YBiochemical>1000[9]
Quizartinib-FLT3-F691LBiochemical>1000[9]
AC886MV4-11ITDCell Proliferation0.21[1]
AC886MOLM-13ITDCell Proliferation0.36[1]
AC886MOLM-14ITDCell Proliferation0.23[1]
AC886MV4-11ITDFLT3 Phosphorylation0.18[1][8]
Table 2: In Vitro Inhibitory Activity of Quizartinib and its Active Metabolite.

Signaling Pathways and Experimental Workflows

To visualize the mechanism of FLT3 signaling and the experimental procedures used to characterize quizartinib, the following diagrams are provided.

FLT3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FLT3_Ligand FLT3 Ligand (FL) FLT3_Receptor FLT3 Receptor FLT3_Ligand->FLT3_Receptor Binds Dimerization Dimerization & Autophosphorylation FLT3_Receptor->Dimerization PI3K_AKT PI3K/AKT Pathway Dimerization->PI3K_AKT RAS_MAPK RAS/MAPK Pathway Dimerization->RAS_MAPK STAT5 STAT5 Pathway Dimerization->STAT5 Quizartinib Quizartinib Quizartinib->Dimerization Inhibits Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation RAS_MAPK->Proliferation STAT5->Proliferation

FLT3 signaling pathway and point of inhibition by quizartinib.

Kinase_Assay_Workflow start Start reagents Prepare Reagents: - Recombinant FLT3 - Substrate - ATP - Quizartinib dilutions start->reagents setup Set up Kinase Reaction: - Add FLT3, Substrate, and Quizartinib to plate reagents->setup initiate Initiate Reaction: Add ATP setup->initiate incubate Incubate at Room Temperature initiate->incubate stop Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent incubate->stop incubate2 Incubate 40 min stop->incubate2 convert Convert ADP to ATP: Add Kinase Detection Reagent incubate2->convert incubate3 Incubate 30-60 min convert->incubate3 read Read Luminescence incubate3->read analyze Analyze Data: Calculate IC50 read->analyze end End analyze->end

Workflow for a biochemical FLT3 kinase inhibition assay.

Experimental Protocols

FLT3 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol outlines a general procedure for determining the in vitro inhibitory activity of quizartinib against FLT3 kinase by measuring ADP production.[1]

Materials:

  • Recombinant human FLT3 kinase (wild-type or mutant)

  • Kinase substrate (e.g., AXLtide or poly(Glu, Tyr) 4:1)

  • ATP

  • Quizartinib

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • White, opaque 384-well assay plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of quizartinib in DMSO. Subsequently, dilute the compounds in kinase reaction buffer to the desired final concentrations.[1]

  • Kinase Reaction Setup:

    • Add 2.5 µL of the diluted quizartinib solution or a vehicle control (DMSO) to the wells of the assay plate.[1]

    • Add 2.5 µL of a solution containing the FLT3 kinase and substrate in kinase reaction buffer.[1]

    • Initiate the kinase reaction by adding 5 µL of ATP solution. The final reaction volume will be 10 µL.[1]

  • Incubation: Incubate the reaction plate at room temperature for a specified duration, for instance, 60 minutes.[1]

  • ADP-Glo™ Reagent Addition: Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete any remaining ATP. Incubate at room temperature for 40 minutes.[1]

  • Kinase Detection Reagent Addition: Add 20 µL of Kinase Detection Reagent to each well. This converts the generated ADP to ATP, which in turn produces a luminescent signal. Incubate at room temperature for 30-60 minutes.[1]

  • Data Acquisition: Measure the luminescence using a plate reader.[1]

  • Data Analysis: The luminescent signal is directly proportional to the amount of ADP produced and, therefore, the kinase activity. Plot the luminescence against the logarithm of the quizartinib concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.[1]

Cellular Proliferation Assay (MTS Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation to determine the effect of quizartinib on FLT3-mutant cell lines.[9]

Materials:

  • FLT3-mutant cell lines (e.g., MV4-11, MOLM-13, MOLM-14)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Quizartinib

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)

  • 96-well plates

  • Incubator (37°C, 5% CO₂)

  • Microplate reader capable of measuring absorbance at 490 nm

Procedure:

  • Cell Seeding: Seed the FLT3-mutant cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of cell culture medium.[9]

  • Compound Preparation: Prepare serial dilutions of quizartinib in the cell culture medium.

  • Treatment: Add 100 µL of the quizartinib dilutions or a vehicle control to the appropriate wells.[9]

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.[9]

  • MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for a specified time to allow for color development.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percent inhibition of cell proliferation for each quizartinib concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Protein Crystallization of FLT3-Quizartinib Complex

This protocol provides a general outline for obtaining co-crystals of the FLT3 kinase domain with quizartinib.[1]

Materials:

  • Purified, recombinant human FLT3 kinase domain

  • Quizartinib

  • Crystallization screens

  • Crystallization plates (sitting or hanging drop)

Procedure:

  • Complex Formation: Incubate the purified FLT3 protein with a molar excess of quizartinib (e.g., 1:3 molar ratio) on ice for at least one hour to ensure the formation of the complex.[1]

  • Crystallization Screening:

    • Set up crystallization trials using the vapor diffusion method (either sitting or hanging drop).[1]

    • Mix a small volume (e.g., 1 µL) of the FLT3-quizartinib complex with an equal volume of the reservoir solution from a crystallization screen.[1]

    • Equilibrate the drops against a larger volume of the reservoir solution.[1]

    • Incubate the plates at a constant temperature (e.g., 4°C or 20°C).[1]

  • Crystal Optimization:

    • Regularly monitor the plates for the appearance of crystals.

    • Once initial crystals are obtained, optimize the crystallization conditions by varying the concentrations of the precipitant, buffer pH, and additives to obtain diffraction-quality crystals.

  • Data Collection and Structure Determination:

    • Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.

    • Process the diffraction data and solve the crystal structure using molecular replacement, using a known kinase domain structure as a search model.

    • Refine the structure and build the model of quizartinib into the electron density map.

References

Methodological & Application

Application Notes and Protocols: Quizartinib Dose-Response in AML Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dose-response relationship of quizartinib (B1680412) in Acute Myeloid Leukemia (AML) cell lines, particularly those harboring FLT3-ITD mutations. Detailed protocols for key experiments are included to facilitate the replication and further investigation of quizartinib's mechanism of action.

Introduction

Quizartinib is a potent and highly selective second-generation FMS-like tyrosine kinase 3 (FLT3) inhibitor.[1] Activating mutations in the FLT3 gene, especially internal tandem duplications (FLT3-ITD), are common in AML and are associated with a poor prognosis.[2] These mutations lead to constitutive activation of the FLT3 receptor, driving uncontrolled proliferation and survival of leukemic cells through downstream signaling pathways, including RAS/RAF/MEK/ERK, PI3K/AKT, and STAT5.[3][4][5] Quizartinib effectively inhibits FLT3 autophosphorylation, leading to the suppression of these critical signaling cascades and inducing apoptosis in FLT3-ITD positive AML cells.[3][4]

Data Presentation: Quizartinib IC50 Values in AML Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values of quizartinib in various AML cell lines, providing a quantitative measure of its potent anti-leukemic activity, especially in cell lines with the FLT3-ITD mutation.

Cell LineFLT3 StatusQuizartinib IC50 (nM)Reference
MV4-11FLT3-ITD (homozygous)0.31 - 0.56[1]
MOLM-13FLT3-ITD (heterozygous)0.62 - 0.89[1][3]
MOLM-14FLT3-ITD (homozygous)0.38 - 0.73[1][3]
Kasumi-1FLT3-WTModerately Inhibited[3]
EOL-1FLT3-WT (with FIP1L1-PDGFRA fusion)Potently Inhibited[3]

Mandatory Visualizations

FLT3 Signaling Pathway Inhibition by Quizartinib```dot

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus FLT3 FLT3-ITD Receptor pFLT3 pFLT3 FLT3->pFLT3 Constitutive Activation Proliferation Cell Proliferation & Survival cluster_RAS_MAPK cluster_RAS_MAPK pFLT3->cluster_RAS_MAPK cluster_PI3K_AKT cluster_PI3K_AKT pFLT3->cluster_PI3K_AKT cluster_STAT5 cluster_STAT5 pFLT3->cluster_STAT5 Quizartinib Quizartinib Quizartinib->pFLT3 Inhibition ERK ERK ERK->Proliferation AKT AKT AKT->Proliferation STAT5 STAT5 STAT5->Proliferation

Caption: Workflow for generating quizartinib dose-response curves.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTS/MTT Assay)

This protocol outlines the determination of quizartinib's IC50 value in AML cell lines.

Materials:

  • AML cell lines (e.g., MV4-11, MOLM-13)

  • RPMI-1640 medium with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Quizartinib

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well cell culture plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution) or MTT solution (5 mg/mL)

  • Microplate reader

Procedure:

  • Cell Seeding: Culture AML cells to a logarithmic growth phase. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. [6]2. Drug Preparation and Treatment: Prepare a serial dilution of quizartinib in culture medium from a concentrated stock in DMSO. Add the desired concentrations of quizartinib to the wells in triplicate. Include a vehicle control (DMSO only) and a no-cell control (medium only). The final DMSO concentration should not exceed 0.1%. [6][7]3. Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator. [6][7]4. MTS/MTT Addition:

    • For MTS Assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C. [7] * For MTT Assay: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours. Afterwards, add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals. [6]5. Absorbance Measurement: Measure the absorbance at the appropriate wavelength (490 nm for MTS, 570 nm for MTT) using a microplate reader. [6][7]6. Data Analysis:

    • Subtract the average absorbance of the no-cell control wells from all other readings.

    • Normalize the data by expressing the absorbance of the treated wells as a percentage of the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the quizartinib concentration.

    • Calculate the IC50 value using non-linear regression analysis (e.g., log(inhibitor) vs. normalized response -- Variable slope) in a suitable software like GraphPad Prism. [7]

Protocol 2: Western Blot Analysis of FLT3 Signaling Pathway

This protocol is for analyzing the phosphorylation status of FLT3 and its downstream targets.

Materials:

  • AML cell lines

  • Quizartinib

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (p-FLT3, total FLT3, p-STAT5, total STAT5, p-ERK, total ERK, and a loading control like β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed AML cells in 6-well plates and treat with various concentrations of quizartinib for 2-4 hours. [5][6]2. Cell Lysis: Harvest the cells, wash with ice-cold PBS, and lyse them in ice-cold lysis buffer. [4][5]3. Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay to ensure equal protein loading. [4][5]4. Sample Preparation and SDS-PAGE: Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer, heat at 95-100°C for 5 minutes, and separate the proteins by SDS-PAGE. [4]5. Protein Transfer: Transfer the separated proteins to a PVDF membrane. [5]6. Blocking and Antibody Incubation:

    • Block the membrane with blocking buffer for 1 hour at room temperature. [5] * Incubate the membrane with primary antibodies overnight at 4°C. [4][5] * Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. [4][5]7. Detection: Detect the protein bands using an ECL substrate and an imaging system. [5]8. Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein and/or loading control to determine the dose-dependent inhibition of signaling.

References

Application Notes and Protocols for Quizartinib Stock Solution Preparation in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preparation of quizartinib (B1680412) stock solutions for use in cell culture experiments. Adherence to these protocols is crucial for ensuring the accuracy and reproducibility of experimental results.

Introduction

Quizartinib (formerly AC220) is a potent and selective second-generation FMS-like tyrosine kinase 3 (FLT3) inhibitor.[1][2][3] It is particularly effective against FLT3 internal tandem duplication (FLT3-ITD) mutations, which are common drivers in Acute Myeloid Leukemia (AML).[4] Accurate preparation of quizartinib stock solutions is the first critical step for in vitro studies investigating its efficacy and mechanism of action.

Data Presentation

The following tables summarize the key quantitative data for the preparation of quizartinib solutions.

Table 1: Solubility of Quizartinib in Various Solvents

SolventSolubility (mg/mL)Molar Concentration (mM)Reference
DMSO≥ 33 mg/mL≥ 58.86 mM[1]
DMSO~30-100 mg/mL~53-178 mM[5]
DMSO42 mg/mL74.91 mM[6]
DMF50 mg/mL~89.18 mM[7]
DMF10 mg/mL17.84 mM[1]
Ethanol0.25 mg/mL~0.45 mM[7]
1:3 DMF:PBS (pH 7.2)~0.25 mg/mL~0.45 mM[7]

Note: The molecular weight of quizartinib is 560.67 g/mol .[1][5][8][9] The dihydrochloride (B599025) salt has a molecular weight of 633.59 g/mol .[10] Ensure you are using the correct molecular weight for your calculations based on the form of quizartinib you have.

Table 2: Storage and Stability of Quizartinib Stock Solutions

FormStorage TemperatureStabilitySpecial ConditionsReference
Solid (Powder)-20°C≥ 3 yearsStore in a dry, dark place.[10]
In Solvent (DMSO)-80°C≥ 1 yearAliquot to avoid repeated freeze-thaw cycles.[1][10]
In Solvent (DMSO)-20°C1-6 monthsAliquot to avoid repeated freeze-thaw cycles.[1][10]
Aqueous Solution2-8°C≤ 1 dayNot recommended for long-term storage.[7][10]

Table 3: Typical IC50 Values of Quizartinib in FLT3-ITD Positive AML Cell Lines

Cell LineIC50 (nM)Reference
MV4-110.31 - 0.56[2][4][9][11]
MOLM-130.62 - 0.89[4][11]
MOLM-140.38 - 0.73[4][11]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Quizartinib Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of quizartinib in Dimethyl Sulfoxide (DMSO), which is the most commonly recommended solvent.[5]

Materials:

  • Quizartinib powder (MW: 560.67 g/mol )

  • Anhydrous/High-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need 5.61 mg of quizartinib.

    • Calculation: 0.01 mol/L * 0.001 L * 560.67 g/mol = 0.0056067 g = 5.61 mg

  • Weighing: Carefully weigh out 5.61 mg of quizartinib powder and transfer it to a sterile microcentrifuge tube.

  • Solvent Addition: Add 1 mL of anhydrous DMSO to the tube containing the quizartinib powder.[5]

  • Dissolution: Vortex the solution vigorously for several minutes until the powder is completely dissolved.[5] A clear solution should be obtained.

  • Troubleshooting Dissolution: If the powder does not fully dissolve:

    • Gently warm the solution to 37°C.[5]

    • Sonicate the tube for 5-10 minutes.[5][10]

  • Aliquoting: Once fully dissolved, aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile polypropylene (B1209903) tubes. This is crucial to avoid repeated freeze-thaw cycles which can lead to degradation of the compound.[5][10]

  • Storage: Store the aliquots at -20°C for short-term storage (up to 6 months) or at -80°C for long-term storage (up to 1 year).[1][10]

Protocol 2: Preparation of Working Solutions for Cell Treatment

This protocol outlines the dilution of the 10 mM DMSO stock solution to prepare working solutions for treating cells in culture. It is important to perform serial dilutions to achieve accurate low nanomolar concentrations.

Materials:

  • 10 mM Quizartinib stock solution in DMSO

  • Sterile cell culture medium appropriate for your cell line (e.g., RPMI-1640 + 10% FBS)

  • Sterile microcentrifuge tubes or plates

Procedure (Example for a final concentration of 10 nM):

  • Intermediate Dilution: Prepare an intermediate dilution of the 10 mM stock solution. For example, to make a 10 µM intermediate solution, add 1 µL of the 10 mM stock to 999 µL of cell culture medium (a 1:1000 dilution).[5][10] Mix thoroughly by gentle pipetting.

  • Final Dilution: Add the appropriate volume of the intermediate dilution to your cell culture wells to achieve the final desired concentration. For instance, to achieve a 10 nM final concentration in a 1 mL well volume, add 1 µL of the 10 µM intermediate solution.[5][10]

  • Final DMSO Concentration: It is critical to ensure the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically below 0.5%.[5] In the example above, the final DMSO concentration would be 0.0001%.

Mandatory Visualization

G cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation weigh 1. Weigh Quizartinib Powder add_dmso 2. Add Anhydrous DMSO weigh->add_dmso dissolve 3. Vortex / Sonicate to Dissolve add_dmso->dissolve aliquot 4. Aliquot into Single-Use Vials dissolve->aliquot store 5. Store at -20°C / -80°C aliquot->store stock 10 mM Stock Solution intermediate Intermediate Dilution (e.g., 10 µM in Media) stock->intermediate 1:1000 Dilution final Final Working Concentration (e.g., 10 nM in Cell Culture) intermediate->final 1:1000 Dilution

Caption: Workflow for Quizartinib Stock and Working Solution Preparation.

References

Application Notes and Protocols for AC220 (Quizartinib) in Xenograft Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AC220, also known as Quizartinib, is a potent and highly selective second-generation FMS-like tyrosine kinase 3 (FLT3) inhibitor.[1][2] Activating mutations in FLT3, particularly internal tandem duplications (FLT3-ITD), are common drivers in Acute Myeloid Leukemia (AML) and are associated with a poor prognosis.[3][4] Quizartinib has demonstrated significant anti-leukemic activity in preclinical xenograft models, making it a valuable tool for AML research and drug development.[4][5] These application notes provide detailed protocols for the use of AC220 in xenograft mouse models, along with a summary of key quantitative data from relevant studies.

Mechanism of Action

Quizartinib functions as a type II tyrosine kinase inhibitor, binding to the ATP-binding site of the FLT3 receptor.[3][6] This action prevents the autophosphorylation and subsequent activation of the receptor, thereby inhibiting downstream signaling pathways crucial for the proliferation and survival of leukemic cells.[6][7][8] The primary signaling cascades disrupted by Quizartinib include:

  • RAS/RAF/MEK/ERK Pathway: Inhibition of this pathway curtails cell proliferation.[3][7]

  • PI3K/AKT Pathway: Blockade of this pathway promotes apoptosis and reduces cell survival.[3][7]

  • STAT5 Pathway: Disruption of this pathway inhibits the transcription of genes involved in cell survival and proliferation.[3][7]

Signaling Pathway Diagram

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras RAS/RAF/MEK/ERK Pathway cluster_pi3k PI3K/AKT Pathway cluster_stat STAT5 Pathway cluster_nucleus Nucleus FLT3 FLT3-ITD RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation AC220 AC220 (Quizartinib) AC220->FLT3 Inhibits Xenograft_Workflow cluster_preparation Preparation cluster_implantation Implantation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture AML Cell Culture (e.g., MV4-11) Implantation Cell Implantation (Subcutaneous or IV) Cell_Culture->Implantation PDX_Generation PDX Generation (Primary AML Cells) PDX_Generation->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Randomization Tumor_Growth->Randomization Treatment_Admin AC220 Administration (Oral Gavage) Randomization->Treatment_Admin Vehicle_Admin Vehicle Control Randomization->Vehicle_Admin Endpoint_Analysis Endpoint Analysis (Tumor Volume, Flow Cytometry) Treatment_Admin->Endpoint_Analysis Vehicle_Admin->Endpoint_Analysis

References

Application Notes and Protocols for Assessing Quizartinib Efficacy In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quizartinib (B1680412) (AC220) is a potent and selective second-generation FMS-like tyrosine kinase 3 (FLT3) inhibitor.[1][2] It is particularly effective against acute myeloid leukemia (AML) harboring FLT3 internal tandem duplication (FLT3-ITD) mutations.[1][3] These mutations lead to the constitutive activation of the FLT3 receptor tyrosine kinase, which in turn drives uncontrolled proliferation and survival of leukemic cells.[2][3] Quizartinib binds to the inactive conformation of the FLT3 receptor, preventing its autophosphorylation and the subsequent activation of downstream signaling pathways, ultimately leading to apoptosis in FLT3-ITD positive cells.[1][4]

These application notes provide a comprehensive guide to the in vitro methods used to assess the efficacy of quizartinib. The following protocols for key experiments will enable researchers to evaluate its anti-leukemic activity and investigate its mechanism of action.

Data Presentation: In Vitro Inhibitory Activity of Quizartinib

The following tables summarize the 50% inhibitory concentration (IC50) values of quizartinib in various FLT3-ITD positive AML cell lines, demonstrating its potent anti-leukemic activity at nanomolar concentrations.

Table 1: Cell Viability Inhibition by Quizartinib in FLT3-ITD Positive AML Cell Lines

AML Cell LineFLT3 Mutation StatusIC50 (nM)Reference
MV4-11FLT3-ITD0.40[5]
MOLM-13FLT3-ITD0.89[5]
MOLM-14FLT3-ITD0.73[5]
MOLM-13FLT3-ITD0.62 ± 0.03[3]
MOLM-14FLT3-ITD0.38 ± 0.06[3]
MV4-11FLT3-ITD0.31 ± 0.05[3]

Table 2: Inhibition of FLT3 Phosphorylation by Quizartinib

Cell LineFLT3 MutationIC50 (nM)Assay Type
MV4-11ITD0.50FLT3 Phosphorylation
AC886 (active metabolite) in MV4-11ITD0.18FLT3 Phosphorylation

Data compiled from various sources.[6]

Key Signaling Pathways and Experimental Workflows

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FLT3_Receptor FLT3 Receptor p_FLT3 p-FLT3 (Phosphorylated FLT3) FLT3_Receptor->p_FLT3 Autophosphorylation STAT5 STAT5 p_FLT3->STAT5 PI3K PI3K p_FLT3->PI3K RAS RAS p_FLT3->RAS p_STAT5 p-STAT5 STAT5->p_STAT5 AKT AKT PI3K->AKT RAF RAF RAS->RAF Proliferation_Survival Cell Proliferation & Survival p_STAT5->Proliferation_Survival p_AKT p-AKT AKT->p_AKT MEK MEK RAF->MEK p_AKT->Proliferation_Survival p_MEK p-MEK MEK->p_MEK ERK ERK p_MEK->ERK p_ERK p-ERK ERK->p_ERK p_ERK->Proliferation_Survival Quizartinib Quizartinib Quizartinib->p_FLT3 Inhibition

Western_Blot_Workflow Cell_Treatment Treat FLT3-ITD+ cells with Quizartinib Cell_Lysis Prepare Cell Lysates Cell_Treatment->Cell_Lysis Protein_Quantification Protein Quantification (BCA Assay) Cell_Lysis->Protein_Quantification SDS_PAGE Separate Proteins by SDS-PAGE Protein_Quantification->SDS_PAGE Protein_Transfer Transfer to PVDF Membrane SDS_PAGE->Protein_Transfer Blocking Block with 5% BSA or Milk Protein_Transfer->Blocking Primary_Antibody Incubate with Primary Antibody (p-FLT3, total FLT3, etc.) Blocking->Primary_Antibody Secondary_Antibody Incubate with HRP-conjugated Secondary Antibody Primary_Antibody->Secondary_Antibody Detection Detect with ECL Substrate Secondary_Antibody->Detection Analysis Densitometry Analysis Detection->Analysis

Experimental Protocols

Cell Viability Assays

Cell viability assays are fundamental for determining the cytotoxic and cytostatic effects of quizartinib on AML cell lines.

a) MTT Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Materials:

    • AML cell lines (e.g., MV4-11, MOLM-13)

    • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

    • Quizartinib stock solution (in DMSO)

    • 96-well sterile culture plates

    • MTT solution (5 mg/mL in PBS)[3]

    • Solubilization solution (e.g., DMSO)[3]

    • Microplate reader

  • Protocol:

    • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.[7]

    • Drug Treatment: Prepare serial dilutions of quizartinib in complete culture medium. Add 100 µL of the diluted quizartinib solutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.[3]

    • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.[3]

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 2-4 hours at 37°C.[3]

    • Formazan (B1609692) Solubilization: Centrifuge the plate to pellet the cells and formazan crystals. Carefully remove the supernatant and add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[3][8]

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[3]

    • Data Analysis: Calculate the percentage of cell viability for each quizartinib concentration relative to the vehicle control. Plot the percentage of viability against the log of the quizartinib concentration to determine the IC50 value.[3]

b) CellTiter-Glo® Luminescent Cell Viability Assay

This assay quantifies ATP, an indicator of metabolically active cells.

  • Materials:

    • AML cell lines

    • Complete culture medium

    • Quizartinib stock solution

    • Opaque-walled 96-well sterile culture plates[3]

    • CellTiter-Glo® Reagent

    • Luminometer

  • Protocol:

    • Cell Seeding: Follow the same procedure as for the MTT assay, seeding cells in an opaque-walled 96-well plate.[9]

    • Drug Treatment: Add serial dilutions of quizartinib to the wells.[9]

    • Incubation: Incubate for the desired period (e.g., 72 hours).[9]

    • Reagent Addition: Equilibrate the plate and CellTiter-Glo® Reagent to room temperature. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

    • Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Data Acquisition: Measure the luminescence using a luminometer.[6]

Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • Quizartinib-treated and control cells

    • Phosphate-Buffered Saline (PBS), cold

    • Annexin V Binding Buffer (1X)

    • FITC-conjugated Annexin V

    • Propidium Iodide (PI) staining solution

    • Flow cytometry tubes

    • Flow cytometer

  • Protocol:

    • Cell Treatment: Seed cells and treat with desired concentrations of quizartinib or vehicle control for 24-48 hours.[10][11]

    • Cell Harvesting: Harvest cells, including any floating cells, and transfer to flow cytometry tubes.[10]

    • Washing: Centrifuge at 300 x g for 5 minutes at 4°C and wash the cells twice with cold PBS.[10]

    • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[10]

    • Staining: Add 5 µL of FITC-conjugated Annexin V to 100 µL of the cell suspension. Gently mix and incubate for 15 minutes at room temperature in the dark.[10][11]

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube. Add 5 µL of PI staining solution immediately before analysis.[10]

    • Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour.[10]

Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

This method is used to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M).

  • Materials:

    • Quizartinib-treated and control cells

    • Ice-cold PBS

    • Ice-cold 70% ethanol (B145695)

    • PI Staining Solution (containing RNase A)

    • Flow cytometer

  • Protocol:

    • Cell Treatment: Treat cells with quizartinib for a specified time (e.g., 24 hours).

    • Cell Harvesting and Washing: Harvest and wash cells with ice-cold PBS.

    • Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise. Incubate for at least 2 hours at 4°C.[11]

    • Washing: Centrifuge the fixed cells and wash the pellet once with PBS.[11]

    • Staining: Resuspend the cell pellet in 500 µL of PI Staining Solution containing RNase A. Incubate for 30 minutes at room temperature in the dark.[11]

    • Flow Cytometry Analysis: Analyze the samples on a flow cytometer.[12]

Western Blotting for FLT3 Signaling Pathway Analysis

Western blotting is used to detect changes in the phosphorylation status of FLT3 and its downstream signaling proteins.

  • Materials:

    • Quizartinib-treated and control cells

    • Ice-cold PBS

    • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors[13]

    • BCA protein assay kit

    • Laemmli sample buffer

    • SDS-PAGE gels

    • PVDF or nitrocellulose membrane[4]

    • Blocking buffer (5% non-fat dry milk or 5% BSA in TBST)[4]

    • Primary antibodies (e.g., p-FLT3 (Tyr591), total FLT3, p-STAT5, STAT5, p-ERK, ERK, p-AKT, AKT)[13]

    • HRP-conjugated secondary antibody[4]

    • Enhanced chemiluminescence (ECL) substrate[13]

    • Imaging system

  • Protocol:

    • Cell Treatment: Treat FLT3-ITD positive cells with various concentrations of quizartinib for a specified time (e.g., 2-4 hours).[13]

    • Cell Lysis: Wash cells with ice-cold PBS and lyse in ice-cold lysis buffer.[4]

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[4]

    • Sample Preparation and SDS-PAGE: Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer, heat, and separate by SDS-PAGE.[4]

    • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[4]

    • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[4]

    • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by washing and incubation with an HRP-conjugated secondary antibody for 1 hour at room temperature.[4][13]

    • Detection: Detect the protein bands using an ECL substrate and an imaging system.[13]

    • Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal.[4]

In Vitro Kinase Assay

In vitro kinase assays directly measure the inhibitory activity of quizartinib on FLT3 kinase.

a) ADP-Glo™ Kinase Assay

This luminescent assay quantifies ADP produced during the kinase reaction.

  • Materials:

    • Recombinant human FLT3 kinase

    • Kinase substrate (e.g., AXLtide)

    • ATP

    • Quizartinib

    • ADP-Glo™ Kinase Assay Kit

    • White, opaque 384-well assay plates

    • Plate reader capable of measuring luminescence

  • Protocol:

    • Compound Preparation: Prepare serial dilutions of quizartinib in DMSO and further dilute in kinase reaction buffer.[6]

    • Kinase Reaction Setup: In a 384-well plate, add the diluted quizartinib solution. Add a solution containing the FLT3 kinase and substrate. Initiate the reaction by adding ATP solution.[6]

    • Incubation: Incubate the reaction plate at room temperature for a specified time (e.g., 60 minutes).[6]

    • ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.[6]

    • Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes.[6]

    • Data Acquisition: Measure the luminescence using a plate reader.[6]

    • Data Analysis: Plot the luminescence signal against the logarithm of the quizartinib concentration to determine the IC50 value.[6]

References

Application Notes and Protocols for Combination Therapy with Quizartinib and Chemotherapy Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the preclinical and clinical application of quizartinib (B1680412) in combination with various chemotherapy agents for the treatment of Acute Myeloid Leukemia (AML), particularly in cases with FMS-like tyrosine kinase 3 internal tandem duplication (FLT3-ITD) mutations.

Introduction

Quizartinib is a potent, second-generation, selective oral FLT3 inhibitor.[1][2] It has demonstrated significant clinical activity in patients with FLT3-ITD-mutated AML, a patient population with a historically poor prognosis.[1][2] The combination of quizartinib with standard chemotherapy regimens has been shown to improve survival outcomes compared to chemotherapy alone.[3][4] These notes are intended to guide researchers in the design and execution of experiments to further evaluate and understand the synergistic potential of quizartinib with other cytotoxic agents.

Mechanism of Action

Quizartinib functions by binding to the inactive conformation of the FLT3 receptor, thereby preventing its autophosphorylation and the subsequent activation of downstream signaling pathways that are crucial for the proliferation and survival of leukemic cells.[2][5] The primary pathways inhibited include the RAS/RAF/MEK/ERK and PI3K/AKT signaling cascades, as well as the STAT5 signaling molecule.[5][6] By blocking these pathways, quizartinib induces apoptosis and reduces the proliferation of FLT3-ITD-positive AML cells.[7]

Data Presentation: Efficacy of Quizartinib in Combination Therapy

The following tables summarize key quantitative data from preclinical and clinical studies investigating quizartinib in combination with various chemotherapy agents.

Table 1: In Vitro IC50 Values of Quizartinib in FLT3-ITD Positive AML Cell Lines

Cell LineIC50 (nM)Reference
MV4-110.40[7]
MOLM-130.89[7]
MOLM-140.73[7]

Table 2: Clinical Efficacy of Quizartinib in Combination with Standard Chemotherapy in Newly Diagnosed FLT3-ITD Positive AML (QuANTUM-First Trial)

OutcomeQuizartinib + Chemotherapy (n=268)Placebo + Chemotherapy (n=271)Hazard Ratio (95% CI)p-valueReference
Median Overall Survival31.9 months15.1 months0.776 (0.615-0.979)0.0324[4]
Complete Remission (CR) Rate54.9%55.4%--[8]
Composite Complete Remission (CRc) Rate71.6%64.9%--[8]

Table 3: Clinical Efficacy of Quizartinib in Combination with Azacitidine or Low-Dose Cytarabine (B982) (LDAC) in FLT3-ITD Mutated Myeloid Leukemias

Treatment Arm (Frontline)Composite Complete Response (CRc)Median Overall SurvivalReference
Quizartinib + Azacitidine87%19.2 months
Quizartinib + LDAC74%8.5 months
Treatment Arm (Relapsed/Refractory) Composite Complete Response (CRc) Median Overall Survival Reference
Quizartinib + Azacitidine64%12.8 months
Quizartinib + LDAC29%4.0 months

Table 4: Clinical Efficacy of Quizartinib, Decitabine, and Venetoclax (B612062) in Relapsed/Refractory FLT3-ITD Mutated AML

OutcomeValueReference
Composite Complete Response (CRc) Rate82%
Recommended Phase 2 Dose (RP2D) of Quizartinib30 mg daily

Experimental Protocols

In Vitro Protocols

Protocol 1: Cell Viability Assay to Determine Synergy (e.g., with Cytarabine)

This protocol is designed to assess the synergistic, additive, or antagonistic effects of quizartinib in combination with a chemotherapy agent like cytarabine on AML cell viability.

Materials:

  • FLT3-ITD positive AML cell lines (e.g., MV4-11, MOLM-13)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • Quizartinib and Cytarabine stock solutions (in DMSO)

  • 96-well sterile culture plates

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Luminometer

Procedure:

  • Cell Seeding: Culture AML cells to logarithmic growth phase. Seed cells into a 96-well plate at a density of 0.5-1.0 x 10⁵ cells/mL in a final volume of 100 µL per well.[7]

  • Drug Treatment: Prepare serial dilutions of quizartinib and cytarabine in complete culture medium. A common approach is to use a dose-response matrix where varying concentrations of both drugs are tested. For quizartinib, a starting concentration range of 0.1 nM to 1000 nM is recommended.[7] For cytarabine, the range will depend on the cell line's sensitivity. Add the drug solutions to the respective wells, including single-agent and vehicle controls.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.[7]

  • Viability Measurement:

    • Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.[5]

  • Data Analysis:

    • Calculate the percentage of cell viability for each drug concentration and combination relative to the vehicle control.

    • Use software such as CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Protocol 2: Western Blot Analysis of FLT3 Signaling Pathway

This protocol allows for the assessment of quizartinib's effect on FLT3 phosphorylation and downstream signaling in the presence or absence of chemotherapy.

Materials:

  • FLT3-ITD positive AML cell lines

  • Quizartinib and chemotherapy agent

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (e.g., p-FLT3, total FLT3, p-STAT5, STAT5, p-ERK, ERK, β-Actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment: Treat AML cells with quizartinib, the chemotherapy agent, or the combination at desired concentrations for a specified time (e.g., 2-4 hours).

  • Cell Lysis: Harvest cells, wash with ice-cold PBS, and lyse in ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane and add the chemiluminescent substrate.

    • Capture the signal using an imaging system.[1]

  • Analysis: Quantify band intensities and normalize to a loading control to determine the effect of the treatments on protein phosphorylation.

In Vivo Protocol

Protocol 3: AML Xenograft Mouse Model for Combination Therapy Evaluation

This protocol outlines the use of a patient-derived or cell line-derived xenograft model to evaluate the in vivo efficacy of quizartinib in combination with chemotherapy.

Materials:

  • Immunodeficient mice (e.g., NOD/SCID or NSG)

  • FLT3-ITD positive AML cells (patient-derived or cell line)

  • Quizartinib and chemotherapy agent (e.g., cytarabine, daunorubicin)

  • Vehicle for drug formulation (e.g., 0.5% methylcellulose)

  • Oral gavage needles and injection supplies

  • Flow cytometer and antibodies for monitoring human AML cells (e.g., anti-human CD45)

Procedure:

  • Engraftment: Inject 1-10 x 10^6 viable AML cells intravenously into immunodeficient mice.[7] Monitor engraftment by weekly peripheral blood analysis for the presence of human AML cells using flow cytometry.

  • Treatment Initiation: Once engraftment is established (e.g., >1% human AML cells in peripheral blood), randomize mice into treatment groups: Vehicle control, Quizartinib alone, Chemotherapy alone, and Quizartinib + Chemotherapy.

  • Drug Administration:

    • Quizartinib: Administer orally once daily via gavage at a dose of 1-10 mg/kg.[1][2]

    • Chemotherapy (example with cytarabine and daunorubicin): The administration schedule and dosage should be based on established preclinical models. For example, cytarabine can be administered intraperitoneally for several consecutive days, while daunorubicin (B1662515) is typically given intravenously less frequently.[1] The timing of quizartinib administration relative to chemotherapy is a critical variable to investigate (e.g., simultaneous or sequential).[3]

  • Monitoring:

    • Monitor the body weight of the mice regularly as an indicator of toxicity.

    • Monitor tumor burden by quantifying the percentage of human AML cells in peripheral blood via flow cytometry.

  • Endpoint Analysis: At the end of the study, euthanize the mice and harvest tissues (bone marrow, spleen) to assess tumor burden. Overall survival can also be a primary endpoint.

Visualizations

Signaling Pathway

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_RAS RAS/MAPK Pathway cluster_PI3K PI3K/AKT Pathway FLT3 FLT3 Receptor FLT3_ITD FLT3-ITD RAS RAS FLT3_ITD->RAS constitutive activation PI3K PI3K FLT3_ITD->PI3K STAT5 STAT5 FLT3_ITD->STAT5 Quizartinib Quizartinib Quizartinib->FLT3_ITD inhibition Proliferation Cell Proliferation & Survival Quizartinib->Proliferation blocks Chemotherapy Chemotherapy (e.g., Cytarabine) DNA_Damage DNA Damage Chemotherapy->DNA_Damage RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: FLT3-ITD signaling and points of intervention.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies start_vitro Start: Select FLT3-ITD+ AML Cell Lines cell_culture Culture and Expand Cell Lines start_vitro->cell_culture viability_assay Cell Viability Assay (Quizartinib +/- Chemo) cell_culture->viability_assay western_blot Western Blot for Signaling Pathways cell_culture->western_blot apoptosis_assay Apoptosis Assay (e.g., Annexin V) cell_culture->apoptosis_assay synergy_analysis Synergy Analysis (e.g., CI calculation) viability_assay->synergy_analysis end_vitro End: Determine Synergy and Mechanism synergy_analysis->end_vitro western_blot->end_vitro apoptosis_assay->end_vitro start_vivo Start: Establish AML Xenograft Model engraftment Monitor Engraftment (Flow Cytometry) start_vivo->engraftment treatment Randomize and Treat Mice (Quizartinib +/- Chemo) engraftment->treatment monitoring Monitor Tumor Burden and Toxicity treatment->monitoring endpoint Endpoint Analysis (Survival, Tumor Load) monitoring->endpoint end_vivo End: Evaluate In Vivo Efficacy endpoint->end_vivo

Caption: Preclinical evaluation of quizartinib combination therapy.

References

Application Notes and Protocols for Quizartinib Resistance Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to studying resistance mechanisms to quizartinib (B1680412), a potent second-generation FLT3 inhibitor used in the treatment of Acute Myeloid Leukemia (AML). The following protocols and data summaries are intended to facilitate preclinical research into quizartinib resistance, enabling the development of next-generation therapeutic strategies.

Introduction to Quizartinib Resistance

Quizartinib is a highly selective FMS-like tyrosine kinase 3 (FLT3) inhibitor effective against AML harboring FLT3 internal tandem duplication (ITD) mutations.[1][2] These mutations lead to constitutive activation of the FLT3 receptor, promoting uncontrolled proliferation and survival of leukemic cells.[3] Despite its initial efficacy, the development of resistance is a significant clinical challenge, limiting its long-term therapeutic benefit.[1][2]

Resistance to quizartinib can arise from two primary mechanisms:

  • On-target resistance: This typically involves the acquisition of secondary point mutations within the FLT3 kinase domain, such as at the activation loop (e.g., D835Y) or the gatekeeper residue (F691L).[1][4] These mutations can sterically hinder the binding of quizartinib, a type II inhibitor, to its target.[1]

  • Off-target resistance: This occurs through the activation of bypass signaling pathways that circumvent the need for FLT3 signaling.[1] Common mechanisms include the upregulation of other receptor tyrosine kinases like AXL or the activation of downstream signaling cascades such as the RAS/MAPK and PI3K/AKT pathways.[1][5][6]

Understanding these resistance mechanisms is crucial for developing strategies to overcome them, such as combination therapies or novel inhibitors.[7][8]

Data Presentation: In Vitro Efficacy of Quizartinib

The following table summarizes the 50% inhibitory concentration (IC50) values of quizartinib in various FLT3-ITD positive AML cell lines, demonstrating its potent anti-leukemic activity.

AML Cell LineFLT3 Mutation StatusIC50 (nM)
MV4-11FLT3-ITD0.31 - 0.40
MOLM-13FLT3-ITD0.62 - 0.89
MOLM-14FLT3-ITD0.38 - 0.73

Data compiled from multiple sources.[2][3]

Experimental Protocols

Protocol 1: Generation of Quizartinib-Resistant Cell Lines

This protocol details the generation of quizartinib-resistant AML cell lines using a continuous dose-escalation method, which mimics the gradual development of resistance in a clinical setting.[1][2]

Workflow for Generating Resistant Cell Lines

G start Start with parental FLT3-ITD+ AML cell line (e.g., MOLM-13, MV4-11) ic20 Determine IC20 of Quizartinib using a cell viability assay start->ic20 culture Culture cells with Quizartinib at starting concentration (IC20) ic20->culture monitor Monitor cell growth and viability culture->monitor adapt Allow cells to adapt and resume steady proliferation (2-3 passages) monitor->adapt escalate Gradually increase Quizartinib concentration (1.5 to 2-fold) adapt->escalate repeat Repeat monitoring, adaptation, and escalation steps escalate->repeat Iterate for 6-12 months confirm Confirm resistance by determining the new IC50 value repeat->confirm characterize Characterize resistant cell line (molecular and cellular assays) confirm->characterize

Caption: Workflow for developing quizartinib-resistant cell lines.

Materials:

  • Parental FLT3-ITD positive AML cell line (e.g., MOLM-13, MV4-11)[2]

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)[2]

  • Quizartinib

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Cell culture flasks (T-25, T-75)

  • 96-well plates

  • Cell viability reagent (e.g., MTS or CellTiter-Glo)

  • Microplate reader

Procedure:

  • Initial Culture and IC50 Determination:

    • Culture the parental AML cell line in complete medium at 37°C in a humidified 5% CO2 incubator.[2]

    • Determine the baseline IC50 of quizartinib for the parental cell line using a cell viability assay (see Protocol 2).

  • Initiation of Resistance Induction:

    • The starting concentration of quizartinib should be approximately the IC20 (the concentration that inhibits 20% of cell growth) of the parental cell line.[2] For many FLT3-ITD AML cell lines, a starting concentration of 1-2 nM is appropriate.[2]

    • Add the starting concentration of quizartinib to the cell culture medium.

  • Monitoring and Adaptation:

    • Monitor the cells for signs of cytotoxicity. A significant portion of cells may initially die.[2]

    • When the cells have adapted and are able to proliferate at a steady rate in the presence of the drug (typically after 2-3 passages), subculture them.[2]

  • Dose Escalation:

    • Gradually increase the concentration of quizartinib in the culture medium. A stepwise increase of 1.5 to 2-fold is recommended.[2]

    • Repeat the monitoring and adaptation steps. This iterative process can take 6-12 months.[2]

  • Confirmation of Resistance:

    • Periodically (e.g., monthly), determine the IC50 of the cell population to quizartinib to monitor the development of resistance.[2]

    • A significant increase in the IC50 (e.g., >10-fold) compared to the parental cell line indicates the establishment of a resistant cell line.[2]

    • Calculate the Resistance Index (RI): RI = IC50 of resistant cells / IC50 of parental cells.[1]

  • Cryopreservation:

    • It is crucial to cryopreserve cell stocks at each stage of resistance development. This provides a backup and allows for later characterization.[1]

Protocol 2: Cell Viability Assay (MTS Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of quizartinib.[2]

Materials:

  • Parental and resistant AML cell lines

  • 96-well cell culture plates

  • Quizartinib

  • Complete cell culture medium

  • MTS reagent

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the AML cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.[2]

  • Drug Treatment: Prepare serial dilutions of quizartinib in culture medium. Add the desired concentrations to the wells in triplicate. Include a vehicle control (DMSO).[2]

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.[2]

  • MTS Addition: Add 20 µL of MTS reagent to each well.[2]

  • Incubation with MTS: Incubate the plate for 1-4 hours at 37°C.[2]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[2]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value using non-linear regression analysis.[1]

Protocol 3: Molecular Characterization of Resistance

A. FLT3 Kinase Domain Sequencing

This protocol is to identify secondary mutations in the FLT3 gene that may confer resistance.[1]

Materials:

  • Genomic DNA from parental and resistant cell lines

  • PCR primers for the FLT3 kinase domain

  • PCR reagents

  • DNA sequencing service

Procedure:

  • DNA Isolation: Isolate genomic DNA from both parental and resistant cell lines.[1]

  • PCR Amplification: Amplify the FLT3 kinase domain using polymerase chain reaction (PCR).[1]

  • Sequencing: Sequence the PCR products using Sanger sequencing.[1]

  • Sequence Analysis: Compare the sequences of the resistant and parental cells to identify any acquired mutations.[1]

B. Western Blot Analysis of Signaling Pathways

This protocol investigates the activation status of key signaling pathways downstream of FLT3 and potential bypass pathways.[1][9]

G cluster_0 FLT3 Signaling cluster_1 Resistance Mechanisms cluster_2 Cellular Outcomes FLT3 FLT3-ITD Quizartinib Quizartinib STAT5 STAT5 PI3K_AKT PI3K/AKT RAS_MAPK RAS/MAPK FLT3_mut FLT3 Kinase Domain Mutations (D835Y, F691L) Bypass Bypass Pathways AXL AXL Upregulation RAS_mut RAS/MAPK Activation Proliferation Proliferation Survival Survival

Caption: Workflow for assessing apoptosis by flow cytometry.

Materials:

  • Parental and resistant AML cell lines

  • Quizartinib

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat parental and resistant cells with a range of quizartinib concentrations for a specified time (e.g., 24, 48, or 72 hours). [10]2. Cell Harvesting: Harvest the cells and wash them twice with cold PBS. [10]3. Staining:

    • Resuspend the cell pellet in 1X Annexin V Binding Buffer. [10] * Add Annexin V-FITC and incubate for 15 minutes at room temperature in the dark. [10] * Add Propidium Iodide (PI) to the cell suspension. [10]4. Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining. [10] * Differentiate between:

      • Live cells (Annexin V-negative, PI-negative)

      • Early apoptotic cells (Annexin V-positive, PI-negative)

      • Late apoptotic/necrotic cells (Annexin V-positive, PI-positive) [10] By following these detailed protocols, researchers can effectively generate and characterize quizartinib-resistant AML cell lines, providing valuable insights into the molecular mechanisms of drug resistance and aiding in the development of novel therapeutic strategies.

References

Application Notes and Protocols for Immunoprecipitation of FLT3 Protein with AC220 (Quizartinib)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AC220, also known as Quizartinib, is a potent and selective second-generation type II inhibitor of FMS-like tyrosine kinase 3 (FLT3).[1][2] Activating mutations in FLT3, particularly internal tandem duplications (FLT3-ITD), are common drivers in acute myeloid leukemia (AML), leading to constitutive activation of the kinase and downstream signaling pathways.[1][3] Quizartinib stabilizes the inactive conformation of the FLT3 receptor, preventing autophosphorylation and blocking downstream signaling cascades like MAPK/ERK, PI3K/AKT, and STAT5, which are crucial for leukemic cell proliferation and survival.[1][3][4][5] Immunoprecipitation is a key technique to isolate the FLT3 protein and its binding partners to study the effects of inhibitors like Quizartinib.

These application notes provide detailed protocols for the immunoprecipitation of the FLT3 protein from cell lines treated with AC220, intended to assist researchers in studying the drug-target interaction and its downstream effects.

Data Presentation

Table 1: Recommended Reagents and Materials
Reagent/MaterialSupplier/Catalog No. (Example)Notes
Cell Lines
MV4-11 (FLT3-ITD positive)ATCC® CRL-9591™Commonly used human AML cell line.[1][6]
MOLM-14 (FLT3-ITD positive)DSMZ ACC 777Another well-established FLT3-ITD positive human AML cell line.[1]
FLT3 Inhibitor
AC220 (Quizartinib)VariousPrepare a stock solution in DMSO.[6]
Antibodies
Anti-FLT3 (for IP)Cell Signaling Technology #3462 (8F2) Rabbit mAbValidated for Immunoprecipitation.[7]
Santa Cruz Biotechnology sc-19635 (SF1.340)Mouse monoclonal antibody for IP.[8]
Anti-phospho-FLT3Antibodies-online ABIN1532045To detect phosphorylated FLT3.[9]
Normal Rabbit/Mouse IgGVariousIsotype control for immunoprecipitation.
Lysis Buffers
RIPA BufferThermo Fisher Scientific™ 89900Contains ionic detergents, effective for protein extraction.[10]
IP Lysis BufferThermo Fisher Scientific™ 87787Milder, modified RIPA buffer without SDS, ideal for preserving protein interactions.[10]
Beads for IP
Protein A/G Magnetic BeadsThermo Fisher Scientific™ 88802For efficient capture of antibody-protein complexes.
Other Reagents
Protease Inhibitor CocktailRoche cOmplete™Prevents protein degradation.[6][11]
Phosphatase Inhibitor CocktailRoche PhosSTOP™Prevents dephosphorylation.[6][11]
DMSOSigma-Aldrich D8418Vehicle for AC220.[6]
PBS, ice-coldVariousFor washing cells.[6]
Laemmli Sample BufferBio-Rad 1610747For preparing samples for SDS-PAGE.
Table 2: AC220 (Quizartinib) Treatment Parameters
ParameterRecommended ConditionReference
Cell Seeding Density 4 x 10^5 cells/well (96-well plate)[12]
AC220 Concentration Range 0.1 nM to 100 nM[6]
Treatment Duration 2 to 24 hours[6][12]
Vehicle Control DMSO[6]

Experimental Protocols

Protocol 1: Cell Culture and Treatment with AC220
  • Cell Culture : Culture FLT3-ITD positive cell lines (e.g., MV4-11, MOLM-14) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[6] Maintain cells at 37°C in a humidified atmosphere with 5% CO2.[6]

  • Cell Seeding : Seed the cells at a density that will allow for sufficient protein yield for immunoprecipitation (e.g., 5 x 10^6 to 1 x 10^7 cells per treatment condition in a 10 cm dish).

  • AC220 Preparation : Prepare a stock solution of AC220 (Quizartinib) in DMSO (e.g., 10 mM).[13]

  • Treatment : Dilute the AC220 stock solution in culture medium to the desired final concentrations (e.g., 1 nM, 10 nM, 100 nM). Add the diluted AC220 or an equivalent volume of DMSO (vehicle control) to the cells.

  • Incubation : Incubate the cells for the desired duration (e.g., 2 hours) at 37°C.[12]

Protocol 2: Cell Lysis
  • Cell Harvesting : After treatment, collect the cells by centrifugation at 500 x g for 5 minutes at 4°C.

  • Washing : Wash the cell pellet once with ice-cold PBS and centrifuge again.

  • Lysis : Resuspend the cell pellet in 0.5-1.0 mL of ice-cold IP Lysis Buffer or RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[6][11]

  • Incubation : Incubate the lysate on ice for 30 minutes with occasional vortexing to ensure complete lysis.[6]

  • Clarification : Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Supernatant Collection : Carefully transfer the clear supernatant to a new pre-chilled microcentrifuge tube. This is the protein lysate.

  • Protein Quantification : Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

Protocol 3: Immunoprecipitation of FLT3
  • Pre-clearing (Optional) : To reduce non-specific binding, add 20 µL of Protein A/G magnetic beads to 1 mg of protein lysate and incubate with rotation for 1 hour at 4°C. Magnetically separate the beads and transfer the supernatant to a new tube.

  • Antibody Incubation : Add 2-5 µg of the primary anti-FLT3 antibody (or an equivalent amount of isotype control IgG) to the pre-cleared lysate. Incubate with gentle rotation overnight at 4°C.

  • Bead Incubation : Add 30 µL of equilibrated Protein A/G magnetic beads to the lysate-antibody mixture. Incubate with gentle rotation for 2-4 hours at 4°C.

  • Washing :

    • Magnetically separate the beads and discard the supernatant.

    • Wash the beads three times with 1 mL of ice-cold IP Lysis Buffer (or a high-salt buffer for more stringent washing, e.g., 50 mM TRIS/HCl pH 7.4, 1 M NaCl, 0.5% Triton X-100).[14]

    • After the final wash, carefully remove all residual buffer.

  • Elution :

    • For Western Blotting : Resuspend the beads in 30-50 µL of 1X Laemmli sample buffer. Boil the samples for 5-10 minutes to elute the proteins and denature the antibody. Magnetically separate the beads and load the supernatant onto an SDS-PAGE gel.

    • For Mass Spectrometry or Activity Assays : Elute the protein using a non-denaturing elution buffer (e.g., 0.1 M glycine, pH 2.5) and immediately neutralize with 1 M Tris, pH 8.5.

Protocol 4: Western Blot Analysis
  • SDS-PAGE : Separate the immunoprecipitated proteins by SDS-polyacrylamide gel electrophoresis.

  • Transfer : Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking : Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation : Incubate the membrane with primary antibodies against total FLT3 or phospho-FLT3 overnight at 4°C.[6]

  • Washing : Wash the membrane three times with TBST.

  • Secondary Antibody Incubation : Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[6]

  • Detection : Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

Mandatory Visualizations

FLT3_Signaling_Pathway cluster_downstream Downstream Signaling AC220 AC220 (Quizartinib) FLT3 FLT3 Receptor (Inactive) AC220->FLT3 Binds & Stabilizes Inactive State FLT3_active FLT3 Receptor (Active/Autophosphorylated) AC220->FLT3_active Inhibits Autophosphorylation STAT5 STAT5 FLT3_active->STAT5 PI3K PI3K FLT3_active->PI3K RAS RAS FLT3_active->RAS FL FLT3 Ligand (FL) FL->FLT3 Binds & Activates Proliferation Cell Proliferation & Survival STAT5->Proliferation AKT AKT PI3K->AKT AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: FLT3 signaling and AC220 inhibition.

IP_Workflow start Start: FLT3-ITD+ Cells (e.g., MV4-11) treatment Treat with AC220 or DMSO (Control) start->treatment lysis Cell Lysis (RIPA or IP Lysis Buffer + Inhibitors) treatment->lysis clarify Clarify Lysate (Centrifugation) lysis->clarify quantify Protein Quantification clarify->quantify ip Immunoprecipitation: Incubate with anti-FLT3 Ab quantify->ip capture Capture with Protein A/G Beads ip->capture wash Wash Beads capture->wash elute Elute Protein wash->elute analysis Downstream Analysis (Western Blot, etc.) elute->analysis

References

Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Following Quizartinib Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and analyzing apoptosis induced by quizartinib (B1680412), a potent FMS-like tyrosine kinase 3 (FLT3) inhibitor. The protocols detailed below are intended for the analysis of apoptosis in cancer cell lines using flow cytometry, a key technique in preclinical drug development and cancer research.

Introduction to Quizartinib and Apoptosis

Quizartinib is a highly selective and potent second-generation FLT3 inhibitor.[1] It has demonstrated significant efficacy in the treatment of Acute Myeloid Leukemia (AML) with FLT3 internal tandem duplication (FLT3-ITD) mutations.[2] These mutations result in the constitutive activation of the FLT3 receptor tyrosine kinase, which promotes uncontrolled cell proliferation and survival of leukemic cells.[3] Quizartinib binds to the ATP-binding site of the FLT3 receptor, inhibiting its autophosphorylation and subsequent activation of downstream signaling pathways.[3][4] The blockade of these pro-survival signals ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.[1][3]

The primary signaling cascades disrupted by quizartinib include:

  • STAT5 Pathway: Quizartinib suppresses the phosphorylation and activation of STAT5, a key transcription factor that promotes cell proliferation and survival.[1][4]

  • Ras/MAPK Pathway: Inhibition of FLT3 by quizartinib blocks the Ras/RAF/MEK/ERK signaling cascade, which is crucial for cell division and survival.[1][4]

  • PI3K/Akt Pathway: Quizartinib disrupts the PI3K/Akt pathway, a critical regulator of cell survival and an inhibitor of apoptosis.[1][4]

Flow cytometry using Annexin V and Propidium Iodide (PI) staining is a standard and reliable method to quantify apoptosis.[5] Annexin V has a high affinity for phosphatidylserine (B164497) (PS), a phospholipid that translocates from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.[5] PI is a fluorescent nucleic acid intercalator that can only enter cells with compromised membrane integrity, a characteristic of late apoptotic and necrotic cells.[5] This dual-staining method allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cell populations.[5]

Quantitative Data Summary

The following tables summarize the dose-dependent effects of quizartinib on the induction of apoptosis in various cancer cell lines, as determined by flow cytometry.

Table 1: Apoptosis in FLT3-ITD Positive AML Cell Lines

Cell LineQuizartinib ConcentrationTreatment DurationApoptotic Cells (%)Reference
MOLM-135 nM24 hours45.73[6]
MV-4-115 nM24 hours83.00[6]
MOLM-1350 nM24 hours>50[6]
MV-4-1150 nM24 hours>80[6]

Table 2: Apoptosis in H9c2 Cardiomyoblast Cell Line

Quizartinib ConcentrationTreatment DurationAnnexin V+/PI+ Cells (%)Reference
2 µM24 hours~10[7][8]
5 µM24 hours~15[7][8]
10 µM24 hours~20[7][8]
20 µM24 hours~25[7][8]

Experimental Protocols

Protocol 1: Induction of Apoptosis with Quizartinib

This protocol describes the treatment of leukemia cell lines with quizartinib to induce apoptosis prior to flow cytometry analysis.[9]

Materials:

  • Leukemia cell lines (e.g., MOLM-13, MV-4-11)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Quizartinib (AC220) stock solution (e.g., 10 mM in DMSO)

  • DMSO (vehicle control)

  • 6-well or 12-well tissue culture plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Seed the leukemia cells at a density of 0.5 x 10^6 cells/mL in the tissue culture plates.[9]

  • Prepare serial dilutions of quizartinib in complete culture medium to achieve the desired final concentrations (e.g., 1 nM, 10 nM, 100 nM).[9]

  • Prepare a vehicle control with the same final concentration of DMSO as the highest quizartinib concentration.[9]

  • Add the diluted quizartinib or vehicle control to the corresponding wells.

  • Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[9]

  • After incubation, proceed to the Annexin V/PI staining protocol.

Protocol 2: Annexin V and Propidium Iodide Staining for Flow Cytometry

This protocol outlines the steps for staining quizartinib-treated cells for apoptosis analysis.[9][10]

Materials:

  • Quizartinib-treated and control cells

  • Phosphate-Buffered Saline (PBS), cold

  • 1X Annexin V Binding Buffer

  • FITC-conjugated Annexin V (or other fluorochrome-conjugated Annexin V)

  • Propidium Iodide (PI) staining solution

  • Flow cytometry tubes

  • Centrifuge

  • Flow cytometer

Procedure:

  • Harvest the cells from the culture plates, including any floating cells, and transfer them to flow cytometry tubes.[9]

  • Centrifuge the cells at 300 x g for 5 minutes at 4°C.[9]

  • Discard the supernatant and wash the cells once with cold PBS.

  • Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.[9]

  • Add 5 µL of FITC-conjugated Annexin V to 100 µL of the cell suspension.[9]

  • Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[9]

  • Add 400 µL of 1X Annexin V Binding Buffer to each tube.[9]

  • Add 5 µL of PI staining solution to each tube immediately before analysis.[9]

  • Analyze the samples on a flow cytometer within one hour.[9]

Visualizations

Quizartinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FLT3 FLT3-ITD Receptor STAT5 STAT5 FLT3->STAT5 Activation PI3K PI3K FLT3->PI3K Activation Ras Ras FLT3->Ras Activation Quizartinib Quizartinib Quizartinib->FLT3 Inhibition Apoptosis Apoptosis STAT5->Apoptosis Inhibition Akt Akt PI3K->Akt Akt->Apoptosis Inhibition Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Apoptosis Inhibition

Caption: Quizartinib inhibits FLT3-ITD, blocking downstream pro-survival pathways and inducing apoptosis.

Flow_Cytometry_Workflow start Start: Cancer Cell Culture treatment Treat cells with Quizartinib (and vehicle control) start->treatment incubation Incubate for 24-72 hours treatment->incubation harvest Harvest cells incubation->harvest wash_pbs Wash with cold PBS harvest->wash_pbs resuspend Resuspend in 1X Annexin V Binding Buffer wash_pbs->resuspend stain_annexin Add FITC-Annexin V and incubate resuspend->stain_annexin stain_pi Add Propidium Iodide stain_annexin->stain_pi analysis Analyze by Flow Cytometry stain_pi->analysis end End: Quantify Apoptosis analysis->end

Caption: Experimental workflow for analyzing quizartinib-induced apoptosis using flow cytometry.

References

Application Notes and Protocols for Western Blot Analysis of Phosphorylated FLT3 Following AC220 (Quizartinib) Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase pivotal for the proliferation and survival of hematopoietic progenitor cells.[1] Mutations in the FLT3 gene, particularly internal tandem duplications (ITD), result in constitutive activation of the receptor, driving uncontrolled cell growth and contributing to the pathogenesis of acute myeloid leukemia (AML).[1][2] AC220, also known as Quizartinib, is a potent and selective second-generation FLT3 inhibitor.[1][3] It binds to the inactive conformation of FLT3, thereby preventing its autophosphorylation and the subsequent activation of downstream signaling pathways.[1] This inhibition of FLT3 signaling ultimately triggers apoptosis and curtails the proliferation of FLT3-ITD positive leukemic cells.[1] Western blotting is a fundamental technique to directly measure the inhibition of FLT3 phosphorylation, providing a robust method to assess the activity of Quizartinib.[1]

Key Signaling Pathway and Mechanism of Action of AC220

FLT3 activation, upon ligand binding or due to activating mutations, leads to its autophosphorylation. This creates docking sites for various signaling molecules, initiating downstream cascades that are crucial for cell survival and proliferation. The principal pathways activated include the RAS/RAF/MEK/ERK pathway, the PI3K/AKT pathway, and the STAT5 signaling pathway.[2][4][5] AC220 (Quizartinib) exerts its therapeutic effect by inhibiting the autophosphorylation of the FLT3 receptor. This action blocks the activation of these pro-survival and proliferative signaling cascades.[1][5]

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FLT3 FLT3 Receptor pFLT3 p-FLT3 (Phosphorylated FLT3) FLT3->pFLT3 Autophosphorylation RAS RAS pFLT3->RAS PI3K PI3K pFLT3->PI3K STAT5 STAT5 pFLT3->STAT5 RAF RAF RAS->RAF AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival STAT5->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation AKT->Proliferation AC220 AC220 (Quizartinib) AC220->pFLT3 Inhibition

FLT3 signaling pathway and the inhibitory action of AC220.

Experimental Protocols

Materials and Reagents
  • Cell Lines: Human AML cell lines harboring the FLT3-ITD mutation, such as MV4-11 or MOLM-14.[1]

  • Cell Culture Media: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052).[1]

  • AC220 (Quizartinib): Prepare a stock solution in dimethyl sulfoxide (B87167) (DMSO).[1]

  • Lysis Buffer: Radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitor cocktails.

  • Protein Assay: Bicinchoninic acid (BCA) protein assay kit.[1]

  • SDS-PAGE Reagents: Laemmli sample buffer, polyacrylamide gels (e.g., 4-12% gradient gel), and running buffer.[1]

  • Transfer Reagents: Polyvinylidene fluoride (B91410) (PVDF) or nitrocellulose membrane and transfer buffer.[1]

  • Blocking Buffer: 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).[1]

  • Primary Antibodies:

    • Rabbit anti-p-FLT3 (e.g., Tyr591)

    • Rabbit or mouse anti-total FLT3

    • Loading control antibody (e.g., anti-β-actin or anti-GAPDH)

  • Secondary Antibody: Horseradish peroxidase (HRP)-conjugated anti-rabbit or anti-mouse IgG.[1]

  • Detection Reagent: Chemiluminescent substrate.[6]

Experimental Workflow

The general workflow for analyzing FLT3 phosphorylation by Western blot involves several key steps from cell treatment to data analysis.[1]

Western_Blot_Workflow Start Start: FLT3-ITD+ AML Cells (e.g., MV4-11, MOLM-14) Treatment Treat with AC220 (various concentrations and time points) Start->Treatment Lysis Cell Lysis (RIPA buffer with protease/ phosphatase inhibitors) Treatment->Lysis Quantification Protein Quantification (e.g., BCA assay) Lysis->Quantification SDSPAGE SDS-PAGE (Protein separation by size) Quantification->SDSPAGE Transfer Protein Transfer (to PVDF or nitrocellulose membrane) SDSPAGE->Transfer Blocking Blocking (e.g., 5% BSA or non-fat milk) Transfer->Blocking PrimaryAb Primary Antibody Incubation (anti-p-FLT3, anti-FLT3, loading control) Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation (HRP-conjugated) PrimaryAb->SecondaryAb Detection Detection (Chemiluminescence) SecondaryAb->Detection Analysis Data Analysis (Densitometry) Detection->Analysis End End: Quantify p-FLT3/Total FLT3 ratio Analysis->End

Experimental workflow for Western blot analysis of FLT3 phosphorylation.
Detailed Methodology
  • Cell Culture and Treatment:

    • Culture FLT3-ITD positive AML cells (e.g., MV4-11, MOLM-14) in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.[1]

    • Seed cells at an appropriate density and allow them to attach or reach the desired confluency.

    • Treat cells with varying concentrations of AC220 (e.g., 0.1 nM to 100 nM) or vehicle control (DMSO) for a specified duration (e.g., 2-4 hours).[7][8]

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).[1]

    • Lyse the cells by adding ice-cold RIPA buffer containing protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes with occasional vortexing.[1]

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[1]

    • Collect the supernatant containing the soluble proteins.[1]

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay to ensure equal protein loading for the Western blot.[1]

  • Sample Preparation and SDS-PAGE:

    • Mix a standardized amount of protein (e.g., 20-40 µg) from each sample with Laemmli sample buffer.[1]

    • Heat the samples at 95-100°C for 5 minutes.[1]

    • Load the denatured protein samples onto a polyacrylamide gel (e.g., 4-12% gradient gel).[1]

    • Perform SDS-PAGE to separate the proteins based on their molecular weight.[1]

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[1]

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% BSA or 5% non-fat dry milk in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[1] Note: For phospho-protein detection, BSA is often preferred over milk.[9]

    • Incubate the membrane with primary antibodies specific for p-FLT3 and total FLT3 overnight at 4°C with gentle agitation.[1] A loading control antibody (e.g., β-actin or GAPDH) should be used on the same membrane to ensure equal protein loading.[1] Recommended starting dilution for many antibodies is 1:1000.[10][11][12]

    • Wash the membrane several times with TBST.[1]

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

  • Detection and Data Analysis:

    • Wash the membrane again with TBST to remove unbound secondary antibody.[1]

    • Add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.

    • Quantify the band intensities for p-FLT3, total FLT3, and the loading control using image analysis software (e.g., ImageJ).[1]

    • Normalize the p-FLT3 signal to the total FLT3 signal for each sample to determine the relative level of FLT3 phosphorylation.[1] Further normalization to the loading control can also be performed. The results can be expressed as a percentage of the vehicle-treated control.[1]

Data Presentation

The inhibitory effect of AC220 on FLT3 phosphorylation can be summarized in a tabular format for clear comparison.

Table 1: Inhibition of FLT3 Phosphorylation by AC220 (Quizartinib) in FLT3-ITD Positive AML Cell Lines

Cell LineIC₅₀ (nM) for p-FLT3 InhibitionReference
MV4-110.50[1]
MOLM-14~1-2[1]
Primary FLT3/ITD AML Blasts~1-2[1]

Table 2: Example Western Blot Densitometry Data

Treatmentp-FLT3 (Arbitrary Units)Total FLT3 (Arbitrary Units)p-FLT3 / Total FLT3 Ratio% Inhibition of p-FLT3 (Normalized to Control)
Vehicle (DMSO)10,00010,5000.950%
AC220 (0.1 nM)7,50010,3000.7323.2%
AC220 (1 nM)4,80010,6000.4552.6%
AC220 (10 nM)1,20010,4000.1287.4%
AC220 (100 nM)25010,5000.0297.9%

Note: The data in Table 2 are for illustrative purposes only and will vary based on experimental conditions.

References

Application of Quizartinib in CRISPR-Cas9 Screening: Identifying Mechanisms of Resistance and Novel Therapeutic Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quizartinib (B1680412), a potent and selective second-generation FLT3 inhibitor, has shown significant promise in the treatment of Acute Myeloid Leukemia (AML), particularly in patients harboring FLT3 internal tandem duplication (FLT3-ITD) mutations.[1][2] Despite its clinical efficacy, the development of resistance remains a significant challenge. CRISPR-Cas9 genome-wide screening has emerged as a powerful and unbiased tool to systematically interrogate the genetic basis of drug resistance. By creating a diverse population of cells with single-gene knockouts, researchers can identify genes whose loss confers resistance to quizartinib, thereby uncovering novel resistance mechanisms and potential therapeutic targets for combination therapies.

These application notes provide a comprehensive overview of the use of quizartinib in CRISPR-Cas9 screening, including detailed experimental protocols, data presentation, and visualization of relevant biological pathways and workflows.

Data Presentation

Quantitative Data Summary

The following tables summarize key quantitative data from studies utilizing quizartinib in AML cell lines, providing a basis for designing and interpreting CRISPR-Cas9 screening experiments.

Table 1: IC50 Values of Quizartinib in FLT3-ITD Positive AML Cell Lines

Cell LineIC50 (nM)Reference
MOLM-130.62 ± 0.03[3]
MOLM-140.38 ± 0.06[3]
MV4-110.31 ± 0.05[3]

Table 2: Top Gene Hits from a Genome-Wide CRISPR-Cas9 Screen for Quizartinib Resistance

GeneDescriptionPathwaysgRNAs RecoveredEnrichment ScoreReference
SPRY3Sprouty RTK signaling antagonist 3FGF/Ras/ERK Signaling6/6High[1]
GSK3AGlycogen synthase kinase 3 alphaWnt Signaling4/6Moderate[1]
GSK3BGlycogen synthase kinase 3 betaWnt Signaling2/6Moderate[1]

Table 3: Synergistic Drug Combinations with Quizartinib

Combination AgentTarget/PathwayEffectCell LinesReference
PalbociclibCDK4/6Synergistic Inhibition of ProliferationMOLM-13, MOLM-14, MV4-11[3]
PIM InhibitorsPIM KinasesOvercomes ResistanceFLT3-ITD AML cells
MEK InhibitorsMEKOvercomes ResistanceSorafenib-resistant MOLM13 cells[4]

Signaling Pathways and Experimental Workflows

FLT3 Signaling Pathway and Quizartinib's Mechanism of Action

FLT3_Signaling cluster_membrane Cell Membrane cluster_nucleus Nucleus FLT3 FLT3-ITD RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 Proliferation Cell Proliferation & Survival STAT5->Proliferation ERK ERK ERK->Proliferation mTOR mTOR mTOR->Proliferation Quizartinib Quizartinib Quizartinib->FLT3

Experimental Workflow for a Genome-Wide CRISPR-Cas9 Screen with Quizartinib

CRISPR_Workflow cluster_library_prep 1. Library Preparation & Transduction cluster_selection 2. Drug Selection cluster_analysis 3. Analysis cluster_validation 4. Hit Validation sgRNA_Library sgRNA Library (Lentiviral) Transduction Lentiviral Transduction (Low MOI) sgRNA_Library->Transduction AML_Cells FLT3-ITD+ AML Cells (e.g., MV4-11) AML_Cells->Transduction Puromycin (B1679871) Puromycin Selection (for transduced cells) Transduction->Puromycin Quizartinib_Treatment Quizartinib Treatment (e.g., 3 nM for 14 days) Puromycin->Quizartinib_Treatment gDNA_Extraction Genomic DNA Extraction Quizartinib_Treatment->gDNA_Extraction PCR_Amplification PCR Amplification of sgRNA Cassettes gDNA_Extraction->PCR_Amplification NGS Next-Generation Sequencing PCR_Amplification->NGS Data_Analysis Bioinformatic Analysis (MAGeCK) NGS->Data_Analysis Hit_Identification Identification of Enriched sgRNAs (Hits) Data_Analysis->Hit_Identification Individual_KO Individual Gene Knockout Hit_Identification->Individual_KO Functional_Assays Functional Assays (Viability, Signaling) Individual_KO->Functional_Assays

Experimental Protocols

Protocol 1: Genome-Wide CRISPR-Cas9 Knockout Screen for Quizartinib Resistance

This protocol outlines the key steps for performing a pooled, genome-wide CRISPR-Cas9 knockout screen to identify genes whose loss of function confers resistance to quizartinib in FLT3-ITD positive AML cells.

Materials:

  • FLT3-ITD positive AML cell line (e.g., MV4-11)

  • GeCKO v2 human sgRNA library (or similar genome-scale library)

  • Lentiviral packaging plasmids (e.g., pMD2.G and psPAX2)

  • HEK293T cells

  • Transfection reagent

  • Polybrene

  • Puromycin

  • Quizartinib

  • Genomic DNA extraction kit

  • High-fidelity DNA polymerase for PCR

  • Primers for sgRNA cassette amplification

  • Next-generation sequencing platform

Procedure:

  • Lentiviral Library Production:

    • Co-transfect HEK293T cells with the sgRNA library plasmid pool and lentiviral packaging plasmids using a suitable transfection reagent.

    • Harvest the lentiviral supernatant at 48 and 72 hours post-transfection.

    • Pool and filter the supernatant through a 0.45 µm filter.

    • Titer the lentivirus to determine the optimal multiplicity of infection (MOI).

  • Lentiviral Transduction of AML Cells:

    • Seed MV4-11 cells at an appropriate density.

    • Transduce the cells with the lentiviral sgRNA library at a low MOI (e.g., 0.3) in the presence of polybrene to ensure that most cells receive a single sgRNA.[2]

    • Maintain a sufficient number of cells to ensure adequate library representation (at least 500 cells per sgRNA in the library).

  • Selection of Transduced Cells:

    • 24 hours post-transduction, add puromycin to the culture medium to select for successfully transduced cells.

    • Culture the cells in the presence of puromycin for 2-3 days until non-transduced control cells are eliminated.

  • Quizartinib Selection:

    • After puromycin selection, split the cell population into two groups: a control group treated with vehicle (DMSO) and a treatment group treated with quizartinib.

    • Based on prior dose-response experiments, use a concentration of quizartinib that results in significant cell killing (e.g., 3 nM for MV4-11 cells).[5]

    • Culture the cells for an extended period (e.g., 14 days) to allow for the enrichment of resistant clones.[5]

    • Harvest a sample of the cell population at the beginning of the selection (Day 0) and at the end of the selection period (e.g., Day 14) from both the control and quizartinib-treated groups.

  • Genomic DNA Extraction and sgRNA Amplification:

    • Extract genomic DNA from the harvested cell pellets.

    • Amplify the integrated sgRNA sequences from the genomic DNA using a two-step PCR protocol.[6][7][8] The first PCR amplifies the sgRNA cassette, and the second PCR adds Illumina sequencing adapters and barcodes.

  • Next-Generation Sequencing (NGS):

    • Pool the barcoded PCR products and perform high-throughput sequencing on an Illumina platform.

  • Data Analysis:

    • Use bioinformatics tools such as MAGeCK (Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout) to analyze the sequencing data.[9]

    • Identify sgRNAs that are significantly enriched in the quizartinib-treated population compared to the control population.

    • Rank genes based on the enrichment of their corresponding sgRNAs to identify top candidate resistance genes.

Protocol 2: Validation of Candidate Resistance Genes

This protocol describes the validation of individual gene hits identified from the primary screen.

Materials:

  • FLT3-ITD positive AML cell line (e.g., MV4-11)

  • Lentiviral vectors expressing individual sgRNAs targeting the candidate gene(s)

  • Non-targeting control sgRNA vector

  • Quizartinib

  • Reagents for cell viability assays (e.g., CellTiter-Glo)

  • Antibodies for western blotting (e.g., phospho-FLT3, phospho-ERK)

Procedure:

  • Generation of Individual Gene Knockout Cell Lines:

    • Transduce MV4-11 cells with lentiviruses expressing individual sgRNAs targeting the candidate gene of interest or a non-targeting control sgRNA.

    • Select for transduced cells using the appropriate antibiotic.

    • Confirm gene knockout by Sanger sequencing of the target locus and/or western blotting for the protein product.

  • Cell Viability Assays:

    • Seed the knockout and control cell lines in 96-well plates.

    • Treat the cells with a range of quizartinib concentrations for 72 hours.

    • Measure cell viability using a suitable assay (e.g., CellTiter-Glo).

    • Determine the IC50 values for quizartinib in the knockout and control cell lines to confirm a shift in sensitivity.

  • Signaling Pathway Analysis (Western Blotting):

    • Treat the knockout and control cell lines with quizartinib for a short duration (e.g., 2-4 hours).

    • Prepare cell lysates and perform western blotting to assess the phosphorylation status of key signaling proteins downstream of FLT3, such as FLT3, ERK, and AKT, to investigate the mechanism of resistance.

Conclusion

The application of CRISPR-Cas9 screening in the context of quizartinib treatment provides a powerful platform for elucidating the complex molecular mechanisms underlying drug resistance in FLT3-ITD positive AML. The identification of genes and pathways that, when inactivated, lead to quizartinib resistance can inform the development of rational combination therapies to overcome or prevent the emergence of resistance, ultimately improving patient outcomes. The protocols and data presented herein serve as a valuable resource for researchers and drug development professionals working to advance the treatment of AML.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Quizartinib Resistance in AML Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments focused on overcoming quizartinib (B1680412) resistance in Acute Myeloid Leukemia (AML) cells.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of quizartinib resistance in FLT3-ITD positive AML?

Resistance to quizartinib in FLT3-ITD positive AML can be broadly categorized into on-target and off-target mechanisms.

  • On-target resistance primarily involves the acquisition of secondary point mutations within the FLT3 kinase domain (KD), which prevent quizartinib from binding effectively. The most common resistance mutations occur at the activation loop residue D835 (e.g., D835Y) and the gatekeeper residue F691 (e.g., F691L).[1][2] These mutations stabilize the active conformation of the FLT3 kinase, to which the type II inhibitor quizartinib cannot bind.[1]

  • Off-target resistance occurs through the activation of alternative signaling pathways that bypass the need for FLT3 signaling to promote cell survival and proliferation.[3] A key mechanism is the activation of the Ras/MAPK pathway through mutations in genes like NRAS and KRAS.[3] Upregulation of other receptor tyrosine kinases, such as AXL, can also contribute to resistance.[4][5] Additionally, the bone marrow microenvironment can secrete factors like FGF2 that promote resistance.[2]

Q2: My FLT3-ITD positive AML cell line is showing unexpected resistance to quizartinib. What are the possible reasons?

Several factors could contribute to unexpected quizartinib resistance in your cell line:

  • Pre-existing resistant clones: The parental cell line may have a small subpopulation of cells with resistance mutations that have been selected for during culture.

  • Acquired resistance during culture: Prolonged culturing, even without quizartinib, can sometimes lead to spontaneous mutations.

  • Cell line misidentification or contamination: It is crucial to regularly authenticate cell lines and test for mycoplasma contamination.

  • Activation of bypass signaling pathways: The cells may have developed dependence on pathways other than FLT3 signaling for their survival.

  • Drug inactivity: Ensure the quizartinib stock solution is properly stored and has not degraded.

Q3: What are some promising therapeutic strategies to overcome quizartinib resistance?

Several strategies are being explored to overcome quizartinib resistance:

  • Combination Therapies:

    • Chemotherapy: Combining quizartinib with agents like decitabine (B1684300) and venetoclax (B612062) has shown activity in patients with relapsed/refractory FLT3-mutated AML.[6]

    • Targeted Inhibitors: Co-treatment with inhibitors of pathways implicated in resistance, such as CDK4/6 inhibitors (e.g., palbociclib), PI3K inhibitors, HDAC inhibitors, and BET inhibitors (e.g., JQ1), has demonstrated the potential to overcome resistance.[7][8][9]

  • Dual-Target Inhibitors:

    • CCT241736: A dual FLT3 and Aurora kinase inhibitor that has shown efficacy in quizartinib-resistant models.[10][11][12]

    • Pacritinib: A dual JAK2/FLT3 inhibitor.[7]

    • KX2-391: A dual FLT3 and tubulin inhibitor.[7]

  • Next-Generation FLT3 Inhibitors:

    • Gilteritinib: A type I FLT3 inhibitor that can inhibit both FLT3-ITD and some FLT3-TKD mutations that confer resistance to quizartinib.[13]

  • Targeting Resistance Pathways:

    • AXL Inhibitors: Agents like DAXL88 and R428 are being investigated to target AXL-mediated resistance.[5]

Q4: How can I determine if my resistant cells have on-target FLT3 mutations or have activated bypass pathways?

A combination of molecular and biochemical techniques can be used:

  • Sanger Sequencing or Next-Generation Sequencing (NGS): Sequence the FLT3 kinase domain to identify known resistance mutations (e.g., D835Y, F691L).

  • Western Blotting:

    • Assess FLT3 phosphorylation: In cells with on-target resistance, you may still see some level of FLT3 phosphorylation despite quizartinib treatment.

    • Probe for downstream signaling: Check the phosphorylation status of key proteins in bypass pathways, such as p-ERK and p-AKT, to see if these pathways are activated.

  • RNA Sequencing: Can provide a broader view of the transcriptomic changes in resistant cells, highlighting upregulated genes and activated pathways.

Troubleshooting Guides

Problem 1: Difficulty in Generating a Quizartinib-Resistant Cell Line
Symptom Possible Cause Suggested Solution
Massive cell death with each dose escalation. The incremental increase in quizartinib concentration is too high.Reduce the fold-increase of the drug concentration at each step. A 1.5 to 2-fold increase is a good starting point.
Cell growth is extremely slow, and the culture does not recover. The starting concentration of quizartinib is too high, or the cells are not healthy.Start with a lower concentration of quizartinib (e.g., IC20). Ensure the parental cell line is in a logarithmic growth phase and has high viability before starting the selection process.
The IC50 of the cell population is not increasing over time. The selection pressure is not sufficient, or the parental cell line is genetically stable.Ensure consistent and continuous exposure to the drug. Consider using a different parental cell line if no resistance develops after several months.
Inconsistent results between experiments. Variability in cell density, drug concentration, or incubation time.Standardize your protocol. Maintain a consistent cell seeding density and ensure accurate preparation of drug dilutions.
Problem 2: Inconsistent IC50 Values for Quizartinib
Symptom Possible Cause Suggested Solution
High variability in IC50 values between replicate experiments. Inconsistent cell seeding, uneven drug distribution, or "edge effects" in the microplate.Ensure a homogenous cell suspension before seeding. When adding the drug, mix gently. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.
IC50 value is significantly higher than expected for a sensitive cell line. Quizartinib degradation, incorrect concentration, or cell line has acquired resistance.Prepare fresh quizartinib dilutions for each experiment. Verify the concentration of your stock solution. Authenticate your cell line and check for resistance mutations.
IC50 curve has a very shallow slope. The drug may have off-target effects at higher concentrations, or there is a heterogeneous population of cells with varying sensitivities.Analyze the morphology of the cells at different concentrations. Consider performing single-cell cloning to isolate and characterize subpopulations.

Quantitative Data

Table 1: In Vitro IC50 Values of Quizartinib and Gilteritinib in FLT3-ITD AML Cell Lines

Cell LineInhibitorIC50 (nM)
MOLM-14Quizartinib0.67
Gilteritinib7.87
MV4-11Quizartinib0.40
MOLM-13Quizartinib0.89

Data sourced from BenchChem.[13]

Table 2: Clinical Response to Quizartinib Combination Therapy in Relapsed/Refractory AML

Combination TherapyPatient PopulationComposite Complete Remission (CRc) Rate
Quizartinib + Decitabine + VenetoclaxFLT3-mutated R/R AML82%
Quizartinib MonotherapyFLT3-ITD (+) R/R AML (≥60 years)53%

Data from clinical trials.[6]

Experimental Protocols

Protocol 1: Generation of a Quizartinib-Resistant AML Cell Line

This protocol describes a dose-escalation method to generate quizartinib-resistant AML cell lines.

Materials:

  • FLT3-ITD positive AML cell line (e.g., MOLM-13, MV4-11)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • Quizartinib stock solution (in DMSO)

  • Cell culture flasks

  • Centrifuge

  • Hemocytometer and trypan blue

Procedure:

  • Determine the initial IC50: Perform a cell viability assay (e.g., MTS assay, see Protocol 2) to determine the baseline IC50 of the parental cell line to quizartinib.

  • Initial drug exposure: Culture the parental cells in the presence of a low concentration of quizartinib (e.g., IC20 or IC30).

  • Monitor cell growth: Initially, a significant portion of the cells may die. Monitor the culture for signs of recovery (i.e., viable cell number starts to increase). This may take several passages.

  • Dose escalation: Once the cells are proliferating steadily at the current drug concentration, increase the quizartinib concentration by 1.5 to 2-fold.

  • Repeat and monitor: Repeat the process of monitoring and dose escalation. This can take several months.

  • Confirm resistance: Periodically (e.g., every 4-6 weeks), determine the IC50 of the cell population to confirm the development of resistance. A significant increase in IC50 (e.g., >10-fold) indicates a resistant cell line.

  • Cryopreservation: Cryopreserve aliquots of the resistant cells at different stages of development.

Protocol 2: Cell Viability (MTS) Assay for IC50 Determination

This protocol is for determining the half-maximal inhibitory concentration (IC50) of quizartinib.

Materials:

  • AML cell lines (parental and resistant)

  • 96-well cell culture plates

  • Quizartinib

  • Complete culture medium

  • MTS reagent

  • Microplate reader

Procedure:

  • Cell Seeding: Seed AML cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

  • Drug Treatment: Prepare serial dilutions of quizartinib in culture medium. Add 100 µL of the diluted drug or vehicle control (DMSO) to the appropriate wells.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTS Addition: Add 20 µL of MTS reagent to each well and incubate for an additional 1-4 hours.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value using non-linear regression analysis.

Protocol 3: Western Blot Analysis of FLT3 Phosphorylation

This protocol is for assessing the phosphorylation status of FLT3 and downstream signaling proteins.

Materials:

  • AML cell lines

  • Quizartinib

  • Ice-cold PBS

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p-FLT3, anti-FLT3, anti-p-ERK, anti-ERK, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Treat cells with various concentrations of quizartinib for a short period (e.g., 2-4 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse in lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a membrane.

  • Blocking and Antibody Incubation: Block the membrane and then incubate with the appropriate primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane, incubate with the HRP-conjugated secondary antibody, and detect the signal using a chemiluminescent substrate.

Visualizations

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FLT3 FLT3 Receptor FLT3_ITD FLT3-ITD (Constitutively Active) RAS RAS FLT3_ITD->RAS PI3K PI3K FLT3_ITD->PI3K STAT5 STAT5 FLT3_ITD->STAT5 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation Quizartinib Quizartinib Quizartinib->FLT3_ITD Inhibition

Caption: FLT3-ITD signaling pathway and the inhibitory action of quizartinib.

Quizartinib_Resistance_Mechanisms cluster_on_target On-Target Resistance cluster_off_target Off-Target Resistance Quizartinib_Resistance Quizartinib Resistance FLT3_KD_Mutations FLT3 Kinase Domain Mutations (D835Y, F691L) Quizartinib_Resistance->FLT3_KD_Mutations Bypass_Pathways Activation of Bypass Pathways (e.g., RAS/MAPK) Quizartinib_Resistance->Bypass_Pathways AXL_Upregulation AXL Upregulation Quizartinib_Resistance->AXL_Upregulation Microenvironment Bone Marrow Microenvironment (e.g., FGF2) Quizartinib_Resistance->Microenvironment

Caption: Major mechanisms of acquired resistance to quizartinib in AML.

Experimental_Workflow Start Start with Parental FLT3-ITD+ AML Cell Line Generate_Resistant_Line Generate Quizartinib-Resistant Cell Line (Dose Escalation) Start->Generate_Resistant_Line Confirm_Resistance Confirm Resistance (IC50 Shift >10-fold) Generate_Resistant_Line->Confirm_Resistance Characterize_Mechanism Characterize Resistance Mechanism Confirm_Resistance->Characterize_Mechanism Sequence_FLT3 Sequence FLT3 Kinase Domain Characterize_Mechanism->Sequence_FLT3 On-Target? Western_Blot Western Blot for Bypass Pathway Activation Characterize_Mechanism->Western_Blot Off-Target? Test_Combinations Test Combination Therapies Sequence_FLT3->Test_Combinations Western_Blot->Test_Combinations Analyze_Synergy Analyze for Synergy Test_Combinations->Analyze_Synergy End Identify Effective Combination Strategy Analyze_Synergy->End

Caption: Experimental workflow for overcoming quizartinib resistance.

References

troubleshooting quizartinib solubility issues in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with quizartinib (B1680412), focusing on solubility issues in Dimethyl Sulfoxide (B87167) (DMSO).

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing quizartinib stock solutions?

A1: Dimethyl sulfoxide (DMSO) is the most highly recommended solvent for preparing quizartinib stock solutions.[1] Quizartinib is highly soluble in DMSO, with reported concentrations reaching up to 100 mg/mL.[1][2] For optimal results, it is crucial to use fresh, anhydrous DMSO, as moisture can reduce the solubility of quizartinib.[1][3][4]

Q2: I am having trouble completely dissolving quizartinib powder in DMSO. What should I do?

A2: If you encounter difficulty dissolving quizartinib in DMSO, you can employ the following techniques:

  • Sonication: Using an ultrasonic bath can help break down powder aggregates and enhance dissolution.[1][3][5]

  • Gentle Warming: Warming the solution to 37°C can increase the solubility.[1][4][5]

  • Vortexing: Vigorous mixing can also aid in the dissolution process.[1]

Q3: Are there alternative solvents to DMSO for dissolving quizartinib?

A3: While DMSO is the preferred solvent, dimethylformamide (DMF) is another option, with a reported solubility of approximately 50 mg/mL.[6] Ethanol is not recommended as quizartinib is only sparingly soluble in it (approximately 0.25 mg/mL).[6] Quizartinib is considered insoluble in water and aqueous buffers.[1][7]

Q4: How should I store my quizartinib stock solution in DMSO?

A4: Quizartinib stock solutions in DMSO should be stored at -20°C for short-term storage (1-6 months) or at -80°C for long-term storage (up to one year).[2][3] It is highly recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.[1][3]

Q5: I observed precipitation when I diluted my quizartinib DMSO stock solution into an aqueous cell culture medium. How can I prevent this?

A5: This is a common issue due to the poor aqueous solubility of quizartinib.[1] To minimize precipitation:

  • Perform serial dilutions: First, create intermediate dilutions of your DMSO stock in pure DMSO. Then, add the final, most diluted DMSO solution to your aqueous medium.[4]

  • Add stock to medium: It is critical to add the DMSO stock solution to the aqueous buffer or medium, not the other way around.[5]

  • Rapid mixing: Immediately and vigorously mix the solution after adding the DMSO stock to ensure rapid and uniform dispersion.[5]

  • Check final concentration: Ensure the final concentration of quizartinib does not exceed its solubility limit in the specific aqueous medium.[1] Also, keep the final DMSO concentration in cell culture low (typically ≤ 0.1% to <0.5%) to avoid solvent-induced cytotoxicity.[1][3][5]

Data Presentation

Quizartinib Solubility Data

SolventSolubilityReference
DMSO~30 mg/mL, 33 mg/mL, 42 mg/mL, up to 100 mg/mL[2][6][7][8]
Dimethyl formamide (B127407) (DMF)~50 mg/mL[6]
Ethanol~0.25 mg/mL[6]
Water<0.3 mg/mL (insoluble)[7]
1:3 solution of DMF:PBS (pH 7.2)~0.25 mg/mL[6]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Quizartinib Stock Solution in DMSO

Materials:

  • Quizartinib powder (MW: 560.67 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh out 5.61 mg of quizartinib powder and place it into a sterile microcentrifuge tube.[1]

  • Add 1 mL of anhydrous DMSO to the tube.[1]

  • Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved, resulting in a clear solution.[1]

  • If the powder is not fully dissolved, sonicate the tube for 5-10 minutes or gently warm it to 37°C.[1]

  • Once fully dissolved, visually inspect the solution for any undissolved particles.

  • Aliquot the 10 mM stock solution into smaller, single-use volumes.[1]

  • Store the aliquots at -20°C or -80°C.[1]

Protocol 2: Dilution of Quizartinib Stock Solution for Cell-Based Assays

Materials:

  • 10 mM Quizartinib stock solution in DMSO

  • Appropriate cell culture medium (e.g., RPMI-1640 + 10% FBS)

  • Sterile microcentrifuge tubes or 96-well plates

Procedure (Example for a final concentration of 10 nM in 1 mL of media):

  • Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 999 µL of cell culture medium. This creates a 10 µM intermediate solution. Mix thoroughly by pipetting.[1]

  • Add 1 µL of the 10 µM intermediate solution to 999 µL of cell culture medium containing cells. This will yield a final quizartinib concentration of 10 nM and a final DMSO concentration of 0.0001%.[1]

  • Gently mix the contents of the well or tube.

  • Note: This is an example dilution scheme. Adjust volumes to achieve the desired final concentration, ensuring the final DMSO concentration remains below cytotoxic levels (typically <0.5%).[1]

Visualizations

G cluster_start Start cluster_dissolution Dissolution cluster_dilution Dilution cluster_end End start Quizartinib powder and anhydrous DMSO dissolve Add DMSO and vortex start->dissolve check1 Is the solution clear? dissolve->check1 troubleshoot Troubleshooting: - Sonicate - Gentle warming (37°C) check1->troubleshoot No prepare_stock Clear stock solution (e.g., 10 mM) check1->prepare_stock Yes troubleshoot->dissolve dilute Dilute in aqueous buffer/ cell culture medium prepare_stock->dilute check2 Precipitation observed? dilute->check2 remediate Remediation: - Perform serial dilutions in DMSO first - Add DMSO stock to aqueous solution - Ensure rapid mixing check2->remediate Yes final_solution Final working solution check2->final_solution No remediate->dilute

Caption: Troubleshooting workflow for quizartinib solubility in DMSO.

FLT3_Signaling_Pathway FLT3 FLT3 Receptor PI3K_AKT PI3K/AKT Pathway FLT3->PI3K_AKT RAS_MAPK RAS/MAPK Pathway FLT3->RAS_MAPK STAT5 STAT5 Pathway FLT3->STAT5 Quizartinib Quizartinib Quizartinib->FLT3 Inhibits Proliferation Cell Proliferation and Survival PI3K_AKT->Proliferation RAS_MAPK->Proliferation STAT5->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis Inhibition leads to

Caption: Simplified FLT3 signaling pathway inhibited by quizartinib.

References

Technical Support Center: Optimizing AC220 (Quizartinib) Dosage for In Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the dosage of AC220 (Quizartinib) in in vivo experimental settings. The information is presented in a question-and-answer format to directly address common issues and troubleshooting scenarios encountered during research.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting dose range for AC220 in in vivo mouse models?

A1: Based on preclinical studies, a common oral dose range for quizartinib (B1680412) in mouse xenograft models is between 1 mg/kg/day and 10 mg/kg/day.[1][2] Efficacy has been observed in a dose-dependent manner within this range for inhibiting tumor growth in models using human leukemia cell lines such as MV4-11.[1][3] Some studies have explored doses as low as 0.3 mg/kg and have still observed significant anti-tumor effects.[3]

Q2: How should AC220 be formulated for oral administration in mice?

A2: While specific formulation details can vary, quizartinib is often administered as an oral solution or suspension. For clinical trials, it has been supplied as a powder for reconstitution.[4][5] For preclinical studies, it is typically dissolved in a vehicle such as 15% Captisol.[6] It is crucial to ensure the formulation is homogenous and stable for consistent dosing.

Q3: What are the known on-target and off-target effects of AC220 that might be observed in vivo?

A3: The primary on-target effect of quizartinib is the potent and selective inhibition of the FLT3 receptor tyrosine kinase, which is crucial for its anti-leukemic activity in FLT3-ITD positive models.[1][7] However, quizartinib also inhibits other receptor tyrosine kinases, most notably c-KIT.[1][2][8] This off-target inhibition of c-KIT is a primary contributor to myelosuppression, a common side effect.[2][8]

Q4: What are the common mechanisms of resistance to AC220 observed in preclinical models?

A4: Resistance to quizartinib can develop through several mechanisms. A primary mechanism is the acquisition of secondary mutations in the FLT3 tyrosine kinase domain (TKD), such as at residues D835 or the gatekeeper residue F691.[1][9] Upregulation of other signaling pathways, such as the MAPK pathway, can also contribute to resistance.[1]

Troubleshooting Guide

Issue 1: Suboptimal anti-tumor efficacy at previously reported "effective" doses.

  • Question: We are not observing the expected tumor growth inhibition in our xenograft model despite using a 5 mg/kg daily oral dose of AC220, which has been reported to be effective. What could be the reason?

  • Answer: Several factors could contribute to this:

    • Model-Specific Differences: The sensitivity to quizartinib can vary between different cell line-derived xenograft (CDX) or patient-derived xenograft (PDX) models. Confirm the FLT3 mutation status of your model, as quizartinib is most potent against FLT3-ITD mutations.[1]

    • Pharmacokinetics: The bioavailability and metabolism of quizartinib can differ between mouse strains.[10][11] Consider conducting a pilot pharmacokinetic study to determine the plasma concentration of AC220 in your specific mouse strain. A single 10 mg/kg oral dose in mice has been shown to achieve a Cmax of 3.8 μM within 2 hours.[12]

    • Drug Formulation and Administration: Ensure the drug is completely dissolved or suspended in the vehicle and that the oral gavage technique is consistent and accurate. Inconsistent administration can lead to variable drug exposure.

    • Resistance Mechanisms: Your tumor model may have intrinsic resistance mechanisms or may have developed resistance during the experiment.[1][9]

Issue 2: Severe toxicity, such as significant weight loss or mortality, is observed at the intended therapeutic dose.

  • Question: Our mice are experiencing severe weight loss (>15%) and some have died after a week of daily dosing with 10 mg/kg AC220. How can we mitigate this toxicity?

  • Answer: This level of toxicity suggests that 10 mg/kg may be above the Maximum Tolerated Dose (MTD) in your specific experimental setup.

    • Dose Reduction: The most straightforward approach is to reduce the dose. Try a dose de-escalation study, for example, testing 7.5 mg/kg, 5 mg/kg, and 2.5 mg/kg to find a dose that is both tolerable and efficacious.

    • Intermittent Dosing: Consider an intermittent dosing schedule, such as 5 days on/2 days off, which can sometimes reduce cumulative toxicity while maintaining anti-tumor activity.

    • Toxicity Monitoring: Implement a robust monitoring plan that includes daily body weight measurements, clinical observations (e.g., posture, activity, fur condition), and regular blood counts to monitor for myelosuppression.[2]

    • Supportive Care: Provide supportive care such as supplemental nutrition and hydration to help the animals tolerate the treatment.

Issue 3: High variability in tumor response among animals in the same treatment group.

  • Question: We are observing a wide range of tumor responses to AC220 within the same treatment group, making the data difficult to interpret. What could be causing this variability?

  • Answer: High variability can stem from several sources:

    • Inconsistent Dosing: As mentioned, ensure your formulation is homogenous and your administration technique is consistent.

    • Tumor Heterogeneity: If you are using a PDX model, inherent heterogeneity in the patient tumor sample can lead to variable responses. For CDX models, ensure the cell line is not of a high passage number, which can lead to genetic drift.

    • Animal Health Status: Ensure all animals are of similar age, weight, and health status at the start of the experiment. Underlying health issues can affect drug metabolism and overall tolerance.

    • Tumor Implantation Site and Size: Inconsistent tumor implantation technique can lead to variations in tumor vascularization and growth rate. Start treatment when tumors have reached a consistent size across all animals.

Quantitative Data Summary

Table 1: In Vivo Efficacy of AC220 (Quizartinib) in Mouse Xenograft Models

Cell LineMouse StrainDose (mg/kg, oral, daily)OutcomeReference
MV4-11NOD/SCID0.3 - 10Dose-dependent inhibition of tumor growth[3]
MV4-11Not Specified1 - 10Marked, dose-dependent inhibition of tumor growth[1]
MV4-11Not Specified10Eradication of tumors[13]
MOLM-13NSG10Inhibition of leukemia cell infiltration in bone marrow and spleen[14]

Table 2: Preclinical Toxicity Data for AC220 (Quizartinib)

SpeciesStudy DurationNOAEL (No Observed Adverse Effect Level) (mg/kg/day)Toxic Findings at Higher DosesReference
Rat13 weeks3Decreased hematology parameters, increased liver enzymes, changes in bone marrow and lymphoid organs[1]
Dog13 weeks5Decreased hematology parameters, increased liver enzymes, changes in bone marrow and lymphoid organs[1]
Monkey13 weeks3Decreased hematology parameters, increased liver enzymes, changes in bone marrow and lymphoid organs[1]

Experimental Protocols

Protocol 1: Determination of Maximum Tolerated Dose (MTD) of AC220 in Mice

  • Animal Model: Select the appropriate mouse strain (e.g., NOD/SCID, NSG, or the strain used for your efficacy model). Use a sufficient number of animals per group (e.g., n=3-5).

  • Dose Selection: Based on existing literature, start with a dose range of 5 mg/kg to 20 mg/kg, administered orally once daily. Include a vehicle control group.

  • Drug Formulation: Prepare AC220 in a suitable vehicle (e.g., 15% Captisol in water). Ensure the solution/suspension is homogenous.

  • Administration: Administer the drug or vehicle via oral gavage daily for a predetermined period (e.g., 14-28 days).

  • Monitoring:

    • Record body weight daily. The MTD is often defined as the dose that causes no more than a 10-15% mean body weight loss and no treatment-related deaths.

    • Perform daily clinical observations for signs of toxicity (e.g., lethargy, ruffled fur, hunched posture).

    • At the end of the study, collect blood for complete blood count (CBC) to assess myelosuppression.

    • Perform gross necropsy and consider histopathological analysis of key organs (e.g., liver, bone marrow, spleen).

  • Data Analysis: Determine the highest dose that meets the criteria for tolerability. This will be your MTD for subsequent efficacy studies.

Protocol 2: In Vivo Efficacy Study of AC220 in a Leukemia Xenograft Model

  • Cell Culture and Implantation: Culture human leukemia cells (e.g., MV4-11, MOLM-13) under standard conditions. Implant the cells subcutaneously or intravenously into immunocompromised mice.

  • Tumor Growth Monitoring: For subcutaneous models, measure tumor volume regularly (e.g., 2-3 times per week) using calipers. For disseminated leukemia models, monitor for signs of disease progression (e.g., weight loss, hind limb paralysis) and assess tumor burden in relevant organs (e.g., bone marrow, spleen) at the end of the study.

  • Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm³) or at a specific time point post-intravenous injection, randomize the animals into treatment groups (vehicle control and different doses of AC220).

  • Drug Administration: Administer AC220 or vehicle orally at the predetermined doses and schedule.

  • Efficacy Endpoints:

    • Primary endpoint: Tumor growth inhibition or prolongation of survival.

    • Secondary endpoints: Body weight, clinical observations, and potentially pharmacodynamic markers (e.g., inhibition of FLT3 phosphorylation in tumor tissue).

  • Data Analysis: Compare tumor growth curves or survival curves between the treatment and control groups using appropriate statistical methods.

Visualizations

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 FLT3_Ligand FLT3 Ligand FLT3_Ligand->FLT3 Binds & Activates AC220 AC220 (Quizartinib) AC220->FLT3 Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes AKT AKT PI3K->AKT AKT->Proliferation Promotes STAT5->Proliferation Promotes

Caption: FLT3 signaling pathway and the inhibitory action of AC220.

Experimental_Workflow cluster_preclinical Preclinical Phase cluster_analysis Data Analysis & Optimization MTD_Study 1. MTD Study (Dose-Range Finding) Efficacy_Study 2. Efficacy Study (Xenograft Model) MTD_Study->Efficacy_Study Determines Safe Dose Range Data_Analysis 4. Analyze Toxicity & Efficacy Data MTD_Study->Data_Analysis Provides Toxicity Profile Efficacy_Study->Data_Analysis Provides Efficacy Data PK_PD_Study 3. PK/PD Study (Optional) PK_PD_Study->Data_Analysis Informs Exposure- Response Relationship Dose_Optimization 5. Optimize Dose & Schedule Data_Analysis->Dose_Optimization Integrate Findings

References

Technical Support Center: Minimizing Quizartinib Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for quizartinib (B1680412). This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize off-target effects during in-vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary on- and off-targets of quizartinib?

A1: Quizartinib is a potent and selective second-generation FMS-like tyrosine kinase 3 (FLT3) inhibitor.[1][2] Its primary target is the FLT3 receptor, particularly in the context of internal tandem duplication (ITD) mutations, which are common in Acute Myeloid Leukemia (AML).[3] The most significant off-target effects are the inhibition of c-KIT, CSF1R, and PDGFR.[4][5] Inhibition of c-KIT can lead to myelosuppression, a clinically observed side effect.[4] At higher concentrations, quizartinib can inhibit a broader range of kinases.[6]

Q2: How can I minimize off-target effects in my cell-based assays?

A2: Minimizing off-target effects is crucial for obtaining reliable experimental data. Key strategies include:

  • Dose Optimization: Use the lowest effective concentration of quizartinib that inhibits FLT3 phosphorylation without significantly affecting off-targets. A thorough dose-response analysis is essential.[7]

  • Time-Course Experiments: Determine the optimal incubation time for maximal on-target inhibition. Prolonged exposure can lead to cellular stress and non-specific effects.[7]

  • Cell Line Selection: Use cell lines with well-characterized FLT3 mutation status. If investigating off-target effects, include FLT3-negative cell lines as controls.[6]

  • Selective Inhibitors: When possible, compare the effects of quizartinib with other FLT3 inhibitors that have different selectivity profiles.[4]

Q3: What is the expected IC50 range for quizartinib in FLT3-ITD positive cell lines?

A3: In FLT3-ITD positive AML cell lines such as MV4-11 and MOLM-14, quizartinib typically exhibits IC50 values for cell viability in the low nanomolar range, often below 1 nM.[1][8] However, this can vary depending on the specific cell line and assay conditions.[6]

Q4: I'm observing cytotoxicity in my FLT3-ITD negative control cell line. What could be the cause?

A4: While highly selective, quizartinib can inhibit other kinases at higher concentrations, such as c-KIT, which might be expressed in your control cell line.[6] This could lead to off-target cytotoxicity. It is also possible that the cell line has other mutations that confer sensitivity to quizartinib.[6] To investigate this, you can perform a Western blot to check for inhibition of potential off-targets like c-KIT.

Troubleshooting Guides

Problem: Higher than Expected IC50 in a Known FLT3-ITD Positive Cell Line

This guide will help you troubleshoot potential reasons for observing a higher than expected IC50 value for quizartinib in a cell line that is reported to be sensitive.

Troubleshooting Workflow

G cluster_0 Initial Observation cluster_1 Experimental Validation cluster_2 Mechanism Investigation cluster_3 Potential Conclusions A Higher than expected IC50 in FLT3-ITD+ cells B Verify Experimental Protocol (Cell density, drug concentration, incubation time) A->B C Check Reagent Quality (Quizartinib integrity, cell line authentication) B->C G Experimental Artifact B->G If protocol is flawed D Western Blot for p-FLT3 and downstream signaling (p-STAT5, p-ERK) C->D C->G If reagents are faulty E Sequence FLT3 Kinase Domain (Check for resistance mutations) D->E If p-FLT3 is not inhibited F Investigate Bypass Pathways (e.g., RAS mutations) D->F If p-FLT3 is inhibited but cells survive H Acquired/Intrinsic Resistance E->H If resistance mutation is found I Bypass Pathway Activation F->I If bypass pathway is activated

Caption: Troubleshooting workflow for high IC50 of quizartinib.

Problem: Unexpected Off-Target Effects Observed

This guide provides steps to identify and confirm unexpected off-target effects of quizartinib in your experiments.

Troubleshooting Workflow

G cluster_0 Initial Observation cluster_1 Initial Verification cluster_2 Target Identification cluster_3 Confirmation A Unexpected cellular phenotype (e.g., cytotoxicity in control cells) B Confirm quizartinib concentration and incubation time A->B C Compare with a different FLT3 inhibitor B->C D Kinase Profiling Assay (Broad in vitro screen) C->D E Cellular Thermal Shift Assay (CETSA) (Confirm target engagement in cells) D->E F Phosphoproteomics (Identify affected signaling pathways) E->F G Western Blot for candidate off-targets F->G H Validate with siRNA/CRISPR knockdown of candidate off-target G->H

Caption: Workflow to investigate unexpected off-target effects.

Quantitative Data Summary

The following tables summarize the in-vitro inhibitory activities of quizartinib against its primary target and key off-targets.

Table 1: Quizartinib IC50 Values in FLT3-ITD Positive Cell Lines

Cell LineAssay TypeIC50 (nM)
MV4-11Cell Viability0.40
MOLM-13Cell Viability0.89
MOLM-14Cell Viability0.73
MV4-11FLT3 Phosphorylation0.50

Data sourced from multiple studies.[1][8]

Table 2: Quizartinib and AC886 (Active Metabolite) Kinase Binding Affinity (Kd)

KinaseQuizartinib Kd (nM)AC886 Kd (nM)
FLT3<10<10
KIT<10<1
RET>10Not Reported
CSF1R>10Not Reported
PDGFRα>10Not Reported
PDGFRβ>10Not Reported

Data from a kinase selectivity profile against 404 non-mutant kinases.[1][2]

Key Experimental Protocols

Protocol 1: Determining Optimal Quizartinib Concentration (Dose-Response Curve)

This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of quizartinib on the viability of FLT3-ITD positive cells.

Materials:

  • FLT3-ITD positive AML cell line (e.g., MV4-11)

  • Complete cell culture medium

  • Quizartinib stock solution (in DMSO)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.

  • Quizartinib Treatment: Add serial dilutions of quizartinib to the wells. Include a DMSO-treated vehicle control.

  • Incubation: Incubate the plates for 72 hours.

  • Viability Assessment: Add the cell viability reagent according to the manufacturer's instructions.

  • Data Acquisition: Measure the signal (e.g., luminescence or absorbance) using a plate reader.

  • Analysis: Normalize the data to the vehicle control and plot the results to determine the IC50 value using appropriate software.

Protocol 2: Assessing On-Target FLT3 Inhibition via Western Blot

This protocol outlines a method to confirm that quizartinib is inhibiting the phosphorylation of its target, FLT3, in a cellular context.

Materials:

  • FLT3-ITD positive AML cell line (e.g., MV4-11)

  • Complete cell culture medium

  • Quizartinib stock solution (in DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-FLT3 (Tyr591), anti-total-FLT3

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment: Treat cells with the desired concentration of quizartinib for the optimal incubation time (determined from a time-course experiment, typically 1-4 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis and transfer them to a membrane.

    • Block the membrane and incubate with primary antibodies (anti-p-FLT3 and anti-total-FLT3).

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Develop the blot using a chemiluminescent substrate and capture the image.

  • Analysis: Quantify the band intensities for p-FLT3 and total FLT3. A decrease in the p-FLT3/total FLT3 ratio upon quizartinib treatment confirms on-target inhibition.

Signaling Pathway

The following diagram illustrates the FLT3 signaling pathway and the point of inhibition by quizartinib.

FLT3_Pathway cluster_0 Cell Membrane cluster_1 Downstream Signaling cluster_2 Cellular Response FLT3 FLT3 Receptor RAS RAS/RAF/MEK/ERK Pathway FLT3->RAS PI3K PI3K/AKT Pathway FLT3->PI3K STAT5 STAT5 Pathway FLT3->STAT5 Quizartinib Quizartinib Quizartinib->FLT3 Inhibits Proliferation Cell Proliferation & Survival RAS->Proliferation PI3K->Proliferation STAT5->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis Inhibition leads to

Caption: Simplified FLT3 signaling pathway and quizartinib's point of inhibition.

References

Technical Support Center: Managing Quizartinib-Induced Myelosuppression in Murine Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing myelosuppression in mice induced by the FLT3 inhibitor, quizartinib (B1680412).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of quizartinib-induced myelosuppression?

A1: Quizartinib is a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3).[1] While highly effective against FLT3-mutated acute myeloid leukemia (AML), it's important to note that normal hematopoietic stem and progenitor cells (HSPCs) also express FLT3.[1] The signaling pathway initiated by FLT3 is crucial for the proliferation, differentiation, and survival of these progenitor cells.[1] By inhibiting FLT3, quizartinib disrupts normal hematopoiesis, leading to a decrease in the production of mature blood cells, which manifests as myelosuppression (anemia, neutropenia, and thrombocytopenia).[2] Additionally, quizartinib can inhibit c-Kit, another tyrosine kinase vital for hematopoiesis, which may further contribute to its myelosuppressive effects.[1][2]

Q2: Are there preclinical strategies to mitigate quizartinib-induced myelosuppression in mice?

A2: Yes, a promising preclinical strategy involves a "quizartinib-priming" approach. This method utilizes a short-term exposure to quizartinib to induce transient quiescence (a temporary state of inactivity) in hematopoietic progenitor cells before administering chemotherapy.[1][3] This protective mechanism shields these cells from the cytotoxic effects of cell-cycle-dependent chemotherapeutic agents.[1][4]

Q3: How does inducing quiescence in hematopoietic progenitors offer protection from chemotherapy?

A3: Most chemotherapeutic agents, such as 5-fluorouracil (B62378) (5-FU) and gemcitabine, target rapidly dividing cells.[1][3] By administering a priming dose of quizartinib, multipotent progenitors (MPPs) are temporarily pushed into a non-proliferative, quiescent state.[1][3][4] This "snooze button" effect makes them less susceptible to the toxic effects of chemotherapy, allowing for a more rapid recovery of bone marrow and peripheral blood cellularity after treatment.[3]

Troubleshooting Guides

Guide 1: Implementing the Quizartinib-Priming Strategy for Myeloprotection

This guide details the experimental protocol for utilizing quizartinib to protect against chemotherapy-induced myelosuppression in mouse models.

Experimental Protocol: Quizartinib Priming in C57BL/6 Mice

StepProcedureKey Considerations
1. Animal Model Utilize C57BL/6 mice.Ensure mice are healthy and of appropriate age and weight for the study.[1]
2. Quizartinib Administration Administer a single dose of quizartinib at 10-30 mg/kg by oral gavage.[1][5]Prepare quizartinib in a suitable vehicle. Ensure accurate dosing based on individual mouse weight.[1]
3. Timing of Priming Administer quizartinib 6-12 hours before the chemotherapeutic agent.[1][5]This timing is critical to allow for the induction of quiescence in hematopoietic progenitors before they are exposed to the cytotoxic agent.[1]
4. Chemotherapy Administration Administer 5-fluorouracil (5-FU) at 150 mg/kg via intraperitoneal injection.[1][5]Adjust the dose if using a different chemotherapeutic agent based on its known myelosuppressive properties.[1]
5. Monitoring Myelosuppression Collect peripheral blood samples at regular intervals (e.g., daily or every other day) to monitor complete blood counts (CBCs).[1]Key parameters to measure are white blood cell (WBC) count, platelet count, and red blood cell (RBC) count.[1]
6. Assessing Bone Marrow Recovery Euthanize a subset of mice at different time points post-chemotherapy to analyze bone marrow cellularity and progenitor populations.This can be done by flow cytometry to quantify hematopoietic stem and progenitor cell populations (e.g., Lin-, Sca-1+, c-Kit+ cells).[1]

Troubleshooting

IssuePossible CauseRecommendation
Severe Myelosuppression Despite Priming - Incorrect timing of quizartinib administration.- Inadequate quizartinib dose.- Chemotherapy dose is too high.- Strictly adhere to the 6-12 hour priming window.[1]- Perform a dose-titration experiment for quizartinib (10-30 mg/kg) to find the optimal protective dose for your specific experimental conditions.[1][5]- Consider reducing the chemotherapy dose in initial experiments.
Variability in Myeloprotection - Inconsistent gavage technique.- Variation in mouse age, weight, or health status.- Ensure all personnel are proficient in oral gavage to ensure consistent dosing.- Use a homogenous cohort of mice for the study.
Unexpected Animal Deaths - Lethal myelosuppression due to insufficient protection.- Off-target toxicity of the combination therapy.- Re-evaluate the quizartinib priming protocol (dose and timing).- Implement a robust supportive care plan for the animals, including hydration and nutritional support.
Guide 2: Monitoring Hematological Toxicity

A robust monitoring protocol is crucial for managing cytopenias.

Experimental Protocol: Routine Monitoring of Hematological Parameters

StepProcedureKey Considerations
1. Baseline Blood Collection Prior to initiating treatment, collect a baseline blood sample (approximately 50-100 µL) from each mouse.The tail vein is a common and minimally invasive site for serial blood collection.[2]
2. Treatment Administration Administer quizartinib or vehicle control to the respective groups of mice as per the experimental design (e.g., daily oral gavage).[2]
3. Serial Blood Monitoring Collect blood samples at regular intervals throughout the study.A typical frequency is twice weekly for the first two weeks of treatment and once weekly thereafter. More frequent monitoring may be necessary if severe cytopenia is anticipated or observed.[2]
4. Complete Blood Count (CBC) Analysis Use an automated hematology analyzer calibrated for mouse blood to determine WBC, RBC, and platelet counts.[2]
5. Blood Smear Analysis Prepare a blood smear for each sample and stain with Wright-Giemsa stain.Perform a manual differential count and assess cell morphology under a microscope to confirm the automated analyzer results and check for any abnormalities.[2]
6. Data Analysis Record and tabulate the CBC data for each mouse at each time point.Calculate the mean and standard deviation for each treatment group. Graph the changes in blood cell counts over time for each group to visualize the kinetics of cytopenia and recovery.[2]

Data Presentation

Table 1: Effect of Quizartinib Priming on Survival in a Multi-Cycle 5-FU Regimen

Treatment GroupDosing RegimenOutcome
Vehicle + 5-FU150 mg/kg 5-FU every 10 daysAll mice succumbed between the 4th and 6th cycles.[5]
Quizartinib Priming + 5-FU10 mg/kg quizartinib 12 hours before 150 mg/kg 5-FU, every 10 daysOnly 1 of 5 mice died over a period of 15 cycles.[5]

Table 2: Efficacy of Quizartinib Priming in a Mouse Model of AML Treated with 5-FU

Treatment GroupDosing RegimenOutcome
Untreated-All mice succumbed within 30 days.[5]
Induction Chemotherapy (Cytarabine + Doxorubicin)Two rounds of cytarabine (B982) (50 mg/kg for 5 days) and doxorubicin (B1662922) (1.5 mg/kg for 3 days).[5]All mice succumbed within 56 days.[5]
Quizartinib Priming + 5-FU9 cycles of quizartinib priming + 5-FU4 out of 5 mice were healthy at 176 days.[5]

Visualizations

FLT3_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3_Ligand FLT3 Ligand (FL) FLT3_Receptor FLT3 Receptor FLT3_Ligand->FLT3_Receptor Binds Dimerization Dimerization & Autophosphorylation FLT3_Receptor->Dimerization PI3K PI3K Dimerization->PI3K RAS RAS Dimerization->RAS STAT5 STAT5 Dimerization->STAT5 AKT AKT PI3K->AKT RAF RAF RAS->RAF Differentiation Differentiation STAT5->Differentiation mTOR mTOR AKT->mTOR Survival Survival AKT->Survival Proliferation Proliferation mTOR->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Quizartinib Quizartinib Quizartinib->Dimerization Inhibits

Caption: FLT3 signaling pathway and the inhibitory action of quizartinib.

Experimental_Workflow Start Start Experiment (C57BL/6 Mice) Quizartinib_Admin Administer Quizartinib (10-30 mg/kg, oral gavage) Start->Quizartinib_Admin Vehicle_Admin Control Group: Vehicle Administration Start->Vehicle_Admin Wait Wait 6-12 Hours (Induction of Quiescence) Quizartinib_Admin->Wait Vehicle_Admin->Wait Chemo_Admin Administer Chemotherapy (e.g., 5-FU, 150 mg/kg, IP) Wait->Chemo_Admin Monitor_Blood Monitor Peripheral Blood (CBCs) Chemo_Admin->Monitor_Blood BM_Analysis Bone Marrow Analysis (Flow Cytometry) Chemo_Admin->BM_Analysis Endpoint Endpoint Analysis: - Myeloprotection - Survival Monitor_Blood->Endpoint BM_Analysis->Endpoint

Caption: Workflow for the quizartinib-priming strategy to mitigate myelosuppression.

References

Technical Support Center: Improving Quizartinib Bioavailability for Oral Gavage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on improving the oral bioavailability of quizartinib (B1680412) for preclinical oral gavage experiments. The information is presented in a question-and-answer format to address common challenges and provide actionable solutions.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges affecting the oral bioavailability of quizartinib?

A1: Quizartinib is a Biopharmaceutical Classification System (BCS) class IV compound, meaning it has both low aqueous solubility and low intestinal permeability, which are the primary hurdles to achieving consistent and adequate oral bioavailability.[1] Key challenges include:

  • Poor Aqueous Solubility: Quizartinib is sparingly soluble in aqueous buffers, which can limit its dissolution in the gastrointestinal (GI) tract—a critical first step for absorption.[2] In vitro data indicates that quizartinib dihydrochloride (B599025) has pH-dependent solubility.

  • Low Permeability: As a BCS Class IV drug, quizartinib inherently has poor permeability across the intestinal epithelium.

  • First-Pass Metabolism: Quizartinib is a substrate for cytochrome P450 3A (CYP3A) enzymes, which are present in the gut wall and liver.[3] This can lead to significant metabolism of the drug before it reaches systemic circulation, reducing its bioavailability.[3]

  • Potential for Precipitation: When a formulation of a poorly soluble drug is diluted in the aqueous environment of the GI tract, the drug can precipitate out of solution, which significantly reduces the amount of drug available for absorption.[4][5]

Q2: What are common vehicles used to formulate quizartinib for oral gavage in preclinical studies?

A2: Based on published preclinical studies, the two most common vehicles for oral gavage of quizartinib are:

  • Aqueous suspension using methylcellulose (B11928114): A 0.5% methylcellulose solution is frequently used to create a suspension for oral administration.

  • Aqueous solution using a cyclodextrin: A 15% solution of Captisol® (a polyanionic β-cyclodextrin) has been used to dissolve quizartinib for oral gavage.[6]

Q3: How does the choice of vehicle impact the oral bioavailability of quizartinib?

A3: The vehicle plays a crucial role in overcoming the solubility challenges of quizartinib.

  • Suspending agents like methylcellulose help to uniformly disperse the drug particles, but they do not significantly increase its solubility. The bioavailability from a suspension is highly dependent on the particle size and dissolution rate in the GI tract.

  • Solubilizing agents like Captisol® are designed to form inclusion complexes with poorly soluble drugs, thereby increasing their solubility in aqueous solutions.[7] This can lead to a higher concentration of dissolved drug at the site of absorption and potentially improved bioavailability. One study reported that administering quizartinib in 15% Captisol resulted in a maximum plasma level of 3.8 µM within 2 hours in mice.[6]

Q4: Can food affect the absorption of quizartinib?

A4: A clinical study in healthy human subjects showed that a high-fat meal had a relatively minor effect on quizartinib's bioavailability. There was a slight decrease in the maximum concentration (Cmax) and a slight increase in the total exposure (AUC), with a 2-hour delay in the time to reach Cmax (Tmax).[1] Based on these results, it was concluded that quizartinib can be administered without regard to food in a clinical setting.[1][8] However, a preclinical study in rats did show an increase in quizartinib absorption when administered with food.[1]

Troubleshooting Guide

Issue 1: Precipitation of quizartinib in the formulation during preparation or administration.

  • Possible Cause: Quizartinib has low aqueous solubility and can precipitate, especially if the formulation is not prepared correctly or if there are temperature fluctuations.

  • Troubleshooting Steps:

    • Ensure Proper Dissolution/Suspension: For Captisol-based formulations, ensure the quizartinib is fully dissolved. Sonication can aid in this process.[6] For methylcellulose suspensions, ensure the drug is finely and evenly dispersed.

    • Maintain Temperature: Prepare and store the formulation at a consistent temperature as recommended in the protocol. Avoid refrigeration unless stability data supports it, as lower temperatures can decrease solubility.

    • Check pH: Since quizartinib's solubility is pH-dependent, ensure the pH of your vehicle is appropriate.

    • Fresh Preparation: Prepare the formulation fresh before each use to minimize the risk of precipitation over time.

Issue 2: High variability in pharmacokinetic data between animals.

  • Possible Cause: Inconsistent dosing volume, incomplete administration of the dose due to gavage error, or variability in the animal's physiology can all contribute to this issue. Formulations of poorly soluble drugs are also inherently prone to variability.[2]

  • Troubleshooting Steps:

    • Refine Gavage Technique: Ensure all personnel are proficient in oral gavage to minimize stress to the animals and ensure the full dose is delivered to the stomach.

    • Homogenize Suspensions: If using a methylcellulose suspension, ensure it is thoroughly mixed (e.g., by vortexing) before drawing each dose to prevent settling of drug particles.

    • Fasting: Fasting animals overnight before dosing can help to reduce variability in gastric emptying and GI tract pH.

    • Consider a Solution Formulation: If variability with a suspension is too high, consider using a solubilizing agent like Captisol® to create a true solution, which can provide more consistent dosing.

Issue 3: Lower than expected bioavailability.

  • Possible Cause: This is an inherent challenge with BCS Class IV drugs.[2] It could be due to poor dissolution, low permeability, or significant first-pass metabolism.

  • Troubleshooting Steps:

    • Optimize the Formulation: Experiment with different formulation strategies. For kinase inhibitors, lipid-based formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can sometimes improve oral absorption by enhancing solubilization and utilizing lipid absorption pathways.[9][10][11]

    • Particle Size Reduction: If using a suspension, reducing the particle size of the quizartinib powder (micronization or nanosizing) can increase the surface area for dissolution.

    • Inhibition of Metabolism/Efflux: While more complex, co-administration with an inhibitor of CYP3A4 or P-glycoprotein could be explored to understand their impact on quizartinib's bioavailability. Note that strong CYP3A inhibitors are known to significantly increase quizartinib exposure.[3][12]

Data Presentation

Table 1: Preclinical Pharmacokinetic Parameters of Quizartinib after Oral Gavage in Mice

VehicleDose (mg/kg)Cmax (µM)Tmax (h)Animal ModelReference
15% Captisol®103.82Healthy Mice[6]
Not Specified1~0.4 (estimated from graph)2NOD/SCID Mice[13]

Note: This table summarizes available data from different studies. Direct comparison is not recommended due to variations in experimental conditions.

Table 2: Clinical Pharmacokinetic Parameters of Quizartinib in Healthy Adults (30 mg single oral dose)

ParameterFastedFed (High-Fat Meal)Geometric LS Means Ratio (Fed/Fasted) [90% CI]
Cmax (ng/mL) 102.093.391.58% [82.15-102.08]
AUC_last (ng·h/mL) 11,20011,800105.39% [90.79-122.35]
AUC_inf (ng·h/mL) 12,20013,200108.39% [91.54-128.34]
Tmax (h) 4.06.0Not Applicable
T½ (h) 103.4103.5Not Applicable
Data adapted from a clinical study in healthy subjects.[1]

Experimental Protocols

Protocol 1: Preparation of Quizartinib in 15% Captisol® for Oral Gavage

  • Objective: To prepare a 2 mg/mL solution of quizartinib in 15% Captisol®.

  • Materials:

    • Quizartinib powder

    • Captisol® powder

    • Sterile water for injection

    • Sterile conical tubes

    • Sonicator

    • Vortex mixer

  • Procedure:

    • Prepare a 15% (w/v) Captisol® solution by dissolving 1.5 g of Captisol® in sterile water to a final volume of 10 mL.

    • Weigh the required amount of quizartinib powder to achieve a final concentration of 2 mg/mL.

    • Add the quizartinib powder to the 15% Captisol® solution.

    • Vortex the mixture thoroughly.

    • Sonicate the solution until the quizartinib is completely dissolved.[6] Visually inspect to ensure there are no visible particles.

    • The resulting solution is ready for oral gavage at the desired dosage (e.g., 10 mg/kg).

Protocol 2: Preparation of Quizartinib in 0.5% Methylcellulose for Oral Gavage

  • Objective: To prepare a suspension of quizartinib in 0.5% methylcellulose.

  • Materials:

    • Quizartinib powder

    • Methylcellulose powder (e.g., 400 cP)

    • Sterile water

    • Sterile beaker and magnetic stirrer/stir bar

    • Hot plate

  • Procedure:

    • Heat approximately one-third of the final required volume of sterile water to 60-70°C.

    • Slowly add the methylcellulose powder (0.5% of the final volume, e.g., 50 mg for a 10 mL final volume) to the heated water while stirring vigorously to ensure the particles are wetted and dispersed.

    • Once dispersed, remove from heat and add the remaining two-thirds of the volume as cold sterile water.

    • Continue stirring in a cold bath (e.g., on ice) until the solution is clear and viscous.

    • Weigh the required amount of quizartinib powder.

    • Add the quizartinib powder to the prepared 0.5% methylcellulose vehicle.

    • Vortex or stir thoroughly to create a uniform suspension.

    • Always vortex the suspension immediately before each administration to ensure homogeneity.

Mandatory Visualizations

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3-ITD Receptor RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 Quizartinib Quizartinib Quizartinib->FLT3 Inhibits RAF RAF RAS->RAF AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival STAT5->Proliferation MEK MEK RAF->MEK AKT->Proliferation ERK ERK MEK->ERK ERK->Proliferation Experimental_Workflow cluster_prep Formulation Preparation cluster_admin In Vivo Administration & PK Study start Weigh Quizartinib & Vehicle Components mix Mix/Disperse Drug in Vehicle start->mix solubilize Sonicate/Stir (to dissolve or suspend) mix->solubilize verify Visually Inspect for Homogeneity/Dissolution solubilize->verify verify->solubilize Fail end_prep Formulation Ready verify->end_prep Pass fast Fast Animals (overnight) end_prep->fast dose Administer via Oral Gavage fast->dose sample Collect Blood Samples at Time Points dose->sample analyze Process Plasma & Analyze Drug Concentration (LC-MS/MS) sample->analyze calculate Calculate PK Parameters (Cmax, AUC, Tmax) analyze->calculate Logical_Relationship cluster_problem Problem cluster_causes Primary Causes cluster_solutions Formulation Solutions cluster_outcome Desired Outcome bioavailability Low Oral Bioavailability solubility Poor Aqueous Solubility bioavailability->solubility permeability Low Intestinal Permeability bioavailability->permeability suspension Suspension (e.g., Methylcellulose) solubility->suspension solution Solubilization (e.g., Captisol®) solubility->solution lipid Lipid-Based Formulations (e.g., SEDDS) solubility->lipid permeability->lipid improved_bio Improved & Consistent Bioavailability suspension->improved_bio solution->improved_bio lipid->improved_bio

References

Technical Support Center: AC220 (Quizartinib) Long-Term Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the challenges and best practices for the long-term in vitro culture of cell lines with AC220 (quizartinib).

Troubleshooting Guide

This guide addresses specific issues that may arise during long-term experiments with AC220 in a question-and-answer format.

Question: My cells are becoming less sensitive to AC220 over time. What is happening and what should I do?

Answer: This is a common challenge known as acquired resistance. Long-term exposure to AC220 can lead to the selection and growth of resistant cell populations. Resistance can be broadly categorized into two types:

  • On-Target Resistance: This typically involves secondary mutations in the FLT3 kinase domain, such as at the activation loop (e.g., D835Y) or the gatekeeper residue (F691L).[1][2] These mutations prevent AC220, a type II inhibitor, from binding effectively to the FLT3 protein.[1]

  • Off-Target Resistance: This occurs when cells activate alternative "bypass" signaling pathways to survive despite FLT3 inhibition.[1] Common mechanisms include the upregulation of other receptor tyrosine kinases like AXL or the activation of downstream pathways such as RAS/MAPK.[1][3]

Recommended Actions:

  • Confirm Resistance: Perform a dose-response experiment and calculate the IC50 value of your cultured cells. A significant increase in the IC50 (e.g., >10-fold) compared to the parental cell line confirms resistance.[4]

  • Investigate the Mechanism:

    • Sequence the FLT3 Kinase Domain: Compare the sequence from your resistant cells to the parental line to identify any acquired mutations.[1]

    • Assess Bypass Signaling: Use Western blotting to check the phosphorylation status of key proteins in alternative pathways (e.g., p-ERK, p-AKT, AXL) in the presence of AC220.[5] If downstream signaling persists even when p-FLT3 is inhibited, it suggests a bypass mechanism is active.[5]

  • Review Culture Protocol: Ensure the AC220 stock solution is not degraded and that concentrations are accurate. Prepare fresh dilutions for each experiment.[5]

Question: I am observing high levels of cell death even at low concentrations of AC220. What could be the cause?

Answer: While AC220 is a targeted inhibitor, unexpected cytotoxicity can occur. Potential causes include:

  • Off-Target Effects: At high concentrations, AC220 may inhibit other kinases, such as c-Kit, which is important for hematopoietic cell survival.[6][7]

  • Cell Line Sensitivity: The specific genetic background of your cell line might make it unusually sensitive to FLT3 inhibition or minor off-target effects.

  • Experimental Variability: Inconsistent cell seeding density, prolonged incubation times leading to cellular stress, or issues with reagents can contribute to increased cell death.[5][8]

Recommended Actions:

  • Verify IC50: Carefully determine the IC50 for your specific cell line. The expected range for sensitive FLT3-ITD positive lines like MV4-11 and MOLM-13 is typically in the low nanomolar range.[8][9]

  • Perform a Time-Course Experiment: Assess cell viability at multiple time points (e.g., 24, 48, 72 hours) to understand the kinetics of the cytotoxic effect. A standard incubation time for viability assays is 72 hours.[4][5]

  • Check Cell Line Integrity: Authenticate your cell line and test for mycoplasma contamination, as these issues can significantly alter experimental outcomes.[5]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for AC220 (Quizartinib)? A1: Quizartinib is a potent and selective second-generation FLT3 inhibitor.[1][8] It is a type II inhibitor, meaning it binds specifically to the inactive conformation of the FLT3 receptor.[6][8] This binding action blocks the ATP-binding site, preventing autophosphorylation and subsequent activation of downstream pro-survival signaling pathways, including RAS/RAF/MEK/ERK, PI3K/AKT/mTOR, and JAK/STAT5.[10][11][12] This ultimately leads to apoptosis in cells dependent on FLT3 signaling.[10][12]

Q2: Which cell lines are recommended for studying AC220's effects? A2: Human acute myeloid leukemia (AML) cell lines that harbor the FLT3-ITD mutation are the most common models. These include:

  • MV4-11[8]

  • MOLM-13[8]

  • MOLM-14[8] These cell lines exhibit constitutive activation of FLT3, making them highly sensitive to AC220.[8]

Q3: How long does it typically take to generate a resistant cell line in culture? A3: The process of generating a stable, resistant cell line through continuous dose escalation can be lengthy, often taking between 6 to 12 months.[4]

Q4: Can AC220 affect FLT3-ITD negative cell lines? A4: Yes, cytotoxicity in FLT3-ITD negative cell lines can be observed, particularly at higher concentrations.[5] This may be due to inhibition of other receptor tyrosine kinases like c-Kit or PDGFR.[6]

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activity of AC220 against various FLT3-mutated AML cell lines.

Table 1: IC50 Values of AC220 in FLT3-ITD Positive AML Cell Lines

Cell LineFLT3 Mutation StatusIC50 (nM)Reference
MV4-11FLT3-ITD0.31 ± 0.05[9]
MV4-11FLT3-ITD0.40[13]
MOLM-13FLT3-ITD0.62 ± 0.03[9]
MOLM-13FLT3-ITD0.89[13]
MOLM-14FLT3-ITD0.38 ± 0.06[9]
MOLM-14FLT3-ITD0.73[13]

Table 2: GI50 (50% Growth Inhibition) Values of AC220 Against Engineered Resistant Cells

Cell Line ModelResistance MutationGI50 (µM)Reference
Ba/F3FLT3-ITD + D835Y0.016[14]
Ba/F3FLT3-ITD + D835V0.027[14]
Ba/F3FLT3-ITD + F691L0.22[14]

Key Experimental Protocols

1. Protocol for Generating AC220-Resistant Cell Lines (Dose-Escalation Method)

This protocol describes a common method for developing resistance in vitro.[1][4]

  • Determine Parental IC50: First, accurately determine the IC50 of the parental AML cell line using a standard 72-hour cell viability assay (e.g., MTS or CCK-8).[1]

  • Initial Chronic Exposure: Culture the parental cells in media containing AC220 at a low concentration, typically the IC20 (the concentration that inhibits 20% of cell growth) or 1/10th of the determined IC50.[4]

  • Monitor Cell Growth: Maintain the cells in continuous culture with the drug. Initially, a significant portion of the cells may die.[1] Wait for the surviving cells to recover and resume stable proliferation.

  • Gradual Dose Escalation: Once the cells are growing steadily, increase the AC220 concentration by 1.5 to 2-fold.[4]

  • Iterate: Repeat the process of recovery and dose escalation for several months. The development of significant resistance can take 6-12 months.[4]

  • Confirm Resistance: Periodically (e.g., monthly), test the IC50 of the cell population. A >10-fold increase in IC50 compared to the parental line indicates the establishment of a resistant line.[4]

2. Protocol for Western Blotting to Assess FLT3 Pathway Inhibition

This protocol is used to verify that AC220 is inhibiting its target.[5]

  • Cell Treatment: Seed cells (e.g., MV4-11) in a 6-well plate and grow to 70-80% confluency. Treat cells with a range of AC220 concentrations (e.g., 0.1 nM to 100 nM) for a short period (e.g., 2-4 hours).[5]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[5]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[5]

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein from each sample on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.[5]

  • Antibody Incubation:

    • Block the membrane for 1 hour at room temperature (e.g., with 5% BSA in TBST).[5]

    • Probe the membrane with primary antibodies against phosphorylated and total proteins of interest (e.g., p-FLT3, FLT3, p-STAT5, STAT5, p-ERK, ERK) overnight at 4°C.[1]

    • Wash and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A decrease in the ratio of phosphorylated to total protein indicates successful target inhibition.

Mandatory Visualizations

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS JAK JAK FLT3->JAK AC220 AC220 (Quizartinib) AC220->FLT3 Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT5 STAT5 JAK->STAT5 STAT5->Proliferation

Caption: AC220 inhibits the FLT3 receptor, blocking key downstream pro-survival signaling pathways.

Resistance_Workflow Start Observe Decreased AC220 Sensitivity Confirm Confirm Resistance (IC50 Assay) Start->Confirm Investigate Investigate Mechanism Confirm->Investigate OnTarget On-Target? (FLT3 Sequencing) Investigate->OnTarget Yes OffTarget Off-Target? (Western Blot for Bypass Pathways) Investigate->OffTarget No Mutation Identify FLT3 Kinase Domain Mutation OnTarget->Mutation Bypass Identify Activated Bypass Pathway (e.g., RAS/MAPK) OffTarget->Bypass

Caption: Troubleshooting workflow for investigating acquired resistance to AC220 in long-term culture.

References

preventing degradation of quizartinib in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper handling and use of quizartinib (B1680412) in solution to prevent its degradation and ensure experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving quizartinib?

A1: Quizartinib is sparingly soluble in aqueous buffers but is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF).[1] For creating stock solutions, anhydrous DMSO is highly recommended.[2]

Q2: How should I prepare a stock solution of quizartinib?

A2: To prepare a stock solution, dissolve quizartinib powder in anhydrous DMSO to the desired concentration, for instance, 10 mM. It is crucial to vortex the solution thoroughly and use sonication if necessary to ensure the compound is completely dissolved.[2] Always visually inspect the solution for any undissolved particles before use.

Q3: What are the optimal storage conditions for quizartinib stock solutions?

A3: For long-term storage (up to one year), it is recommended to store aliquoted stock solutions at -80°C. For shorter-term storage (up to six months), -20°C is acceptable. It is critical to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.[2][3]

Q4: How stable is quizartinib in aqueous solutions or cell culture media?

A4: Quizartinib is highly unstable in aqueous solutions. It is not recommended to store quizartinib in aqueous buffers or cell culture media for more than one day.[1][3] Working solutions should be prepared fresh for each experiment by diluting the DMSO stock solution into the aqueous medium immediately before use.

Q5: I observed precipitation when diluting my quizartinib stock solution into my aqueous experimental buffer. What should I do?

A5: Precipitation upon dilution into aqueous media is a common issue due to quizartinib's low aqueous solubility. To mitigate this, you can try serial dilutions. First, dilute the DMSO stock in a small volume of the aqueous medium with rapid mixing, and then add this intermediate dilution to the final volume. Ensure the final DMSO concentration in your experiment is low (typically <0.5%) to avoid solvent-induced cytotoxicity.

Q6: Should I protect my quizartinib solutions from light?

A6: Yes, it is recommended to store quizartinib, both in solid form and in solution, protected from light.[3] Exposure to light can potentially lead to photodegradation.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of quizartinib in solution.

Issue Potential Cause Recommended Solution
Inconsistent or weaker than expected experimental results. Degradation of quizartinib stock solution. Ensure stock solutions are stored at -80°C for long-term or -20°C for short-term use and have not undergone multiple freeze-thaw cycles.[2][3] Prepare fresh aliquots if degradation is suspected.
Inaccurate concentration of the stock solution. Verify the initial weighing of the quizartinib powder and the volume of the solvent used. Ensure the compound was fully dissolved during stock solution preparation.
Precipitation of quizartinib in the final working solution. Visually inspect the final working solution for any precipitate. If present, refer to the FAQ on preventing precipitation. The actual concentration in solution will be lower than calculated if precipitation has occurred.
Complete loss of compound activity. Significant degradation due to improper storage. Discard the current stock solution and prepare a fresh one from solid quizartinib, strictly adhering to the recommended storage and handling protocols. Avoid storing working solutions in aqueous buffers for extended periods.[3]
Use of old or expired stock solution. Check the preparation date of the stock solution. It is recommended to use stock solutions within one year when stored at -80°C and within six months when stored at -20°C.[2]
Visible particles or cloudiness in the stock solution upon thawing. Precipitation due to solvent hydration or temperature fluctuations. Use anhydrous DMSO for preparing stock solutions.[2] Allow the vial to come to room temperature before opening to minimize moisture condensation. If particles are present, try to redissolve by vortexing and/or sonicating. If the particles do not dissolve, it is best to prepare a fresh stock solution.

Summary of Storage Conditions and Solution Stability

Form Solvent Storage Temperature Stability Key Recommendations
Solid PowderN/A-20°C≥ 4 years[1]Store in a dry, dark place.[3]
Stock SolutionAnhydrous DMSO or DMF-80°C≥ 1 year[2]Aliquot into single-use volumes to prevent freeze-thaw cycles.[2] Protect from light.
Stock SolutionAnhydrous DMSO or DMF-20°C1-6 months[2]Aliquot into single-use volumes. Protect from light.
Working SolutionAqueous Buffer/Media2-8°C≤ 1 day[2]Prepare fresh immediately before each experiment. Not recommended for storage.[3]

Experimental Protocols

Preparation of a 10 mM Quizartinib Stock Solution in DMSO

Materials:

Procedure:

  • Calculate the required mass: For 1 mL of a 10 mM stock solution, weigh out 5.61 mg of quizartinib.

  • Dissolution: Carefully transfer the weighed quizartinib powder into a sterile polypropylene tube. Add 1 mL of anhydrous DMSO.

  • Mixing: Cap the tube tightly and vortex vigorously for 1-2 minutes. If the powder is not completely dissolved, sonicate the tube in a water bath for 5-10 minutes.

  • Visual Inspection: Visually confirm that the solution is clear and free of any particulate matter.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, light-protected tubes. Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

Protocol for Stability Assessment by HPLC (Conceptual)

This protocol outlines a general approach for assessing the stability of quizartinib in a given solution. A validated stability-indicating HPLC method would be required.

Objective: To determine the degradation of quizartinib under specific storage conditions.

Materials:

  • Quizartinib stock solution

  • Solvent/buffer of interest

  • HPLC system with a suitable detector (e.g., UV)

  • Validated C18 HPLC column

  • Mobile phase (to be optimized based on the method)

  • Reference standard of quizartinib

Procedure:

  • Sample Preparation: Prepare several identical samples of quizartinib in the desired solvent or buffer at a known concentration.

  • Initial Analysis (T=0): Immediately analyze one of the freshly prepared samples by HPLC to determine the initial peak area of quizartinib. This will serve as the baseline.

  • Storage: Store the remaining samples under the desired conditions (e.g., specific temperature, light exposure). Include a control sample stored under optimal conditions (e.g., -80°C, protected from light).

  • Time-Point Analysis: At predetermined time intervals (e.g., 1, 3, 7, 14 days), retrieve a sample from the test and control conditions.

  • HPLC Analysis: Analyze the samples by HPLC using the same method as the initial analysis.

  • Data Analysis: Compare the peak area of quizartinib in the test samples to the initial (T=0) and control samples. A decrease in the peak area of the parent compound and the appearance of new peaks would indicate degradation. Calculate the percentage of quizartinib remaining at each time point.

Visualizations

quizartinib_degradation_pathway quizartinib Quizartinib oxidation Oxidation (via CYP3A4/5 in vivo) quizartinib->oxidation Metabolic Pathway hydrolysis Hydrolysis (in aqueous solution) quizartinib->hydrolysis Chemical Instability photodegradation Photodegradation (light exposure) quizartinib->photodegradation Chemical Instability ac886 AC886 (Active Metabolite) oxidation->ac886 degradation_products Unknown Degradation Products hydrolysis->degradation_products photodegradation->degradation_products

Caption: Potential degradation pathways of quizartinib.

experimental_workflow start Start weigh Weigh Quizartinib Powder start->weigh dissolve Dissolve in Anhydrous DMSO weigh->dissolve mix Vortex / Sonicate dissolve->mix stock 10 mM Stock Solution mix->stock aliquot Aliquot into Single-Use Tubes stock->aliquot store Store at -80°C (long-term) or -20°C (short-term) aliquot->store prepare_working Prepare Working Solution (Dilute in Aqueous Buffer) store->prepare_working use Use Immediately in Experiment prepare_working->use end End use->end troubleshooting_logic start Inconsistent Experimental Results? check_storage Check Stock Solution Storage Conditions (-80°C/-20°C, light-protected, single-use aliquots?) start->check_storage Yes check_prep Review Solution Preparation Protocol (Anhydrous DMSO, fully dissolved?) check_storage->check_prep Yes improper_storage Improper Storage (Degradation Likely) check_storage->improper_storage No check_working_sol Inspect Working Solution for Precipitation? check_prep->check_working_sol Yes improper_prep Incomplete Dissolution (Concentration Inaccurate) check_prep->improper_prep No precipitation Precipitation Occurred (Concentration Lower than Expected) check_working_sol->precipitation Yes good_practice Protocols Appear Correct (Consider Other Experimental Variables) check_working_sol->good_practice No prepare_fresh_stock Prepare Fresh Stock Solution improper_storage->prepare_fresh_stock reprepare_stock Re-prepare Stock, Ensure Complete Dissolution improper_prep->reprepare_stock optimize_dilution Optimize Dilution Protocol (e.g., serial dilution) precipitation->optimize_dilution

References

Technical Support Center: Refining Quizartinib Treatment Schedules for Synergistic Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with quizartinib (B1680412). The following information is intended to assist in designing and troubleshooting experiments aimed at refining quizartinib treatment schedules to achieve synergistic effects with other anti-leukemic agents.

Frequently Asked Questions (FAQs)

Q1: We are not observing the expected synergistic effect between quizartinib and our compound of interest in our FLT3-ITD positive cell line. What are the potential reasons?

A1: Several factors could contribute to a lack of synergy. Consider the following:

  • Cell Line Integrity: Confirm the FLT3-ITD status of your cell line. Cell lines can lose mutations over time in culture. Authentication via short tandem repeat (STR) profiling and regular checks for mycoplasma contamination are recommended.[1]

  • Drug Concentrations: The concentrations used for both quizartinib and the combination agent are critical. Ensure you are using a dose-response matrix that covers a range of concentrations for both drugs, ideally centered around their individual IC20 or IC30 values, to accurately assess synergy.[2]

  • Treatment Schedule: The timing and sequence of drug administration can significantly impact synergy. Experiment with different schedules, such as co-administration, sequential administration (quizartinib first, followed by the second agent, and vice versa), and varying durations of pre-treatment.

  • Assay-Specific Issues: Ensure your cell viability or apoptosis assay is optimized for your cell line and treatment duration. For instance, a 72-hour incubation is standard for many viability assays with quizartinib to observe its full cytotoxic effect.[1]

  • Acquired Resistance: Your cell line may have developed resistance to quizartinib. This can occur through on-target secondary mutations in the FLT3 kinase domain or activation of bypass signaling pathways.[3]

Q2: How can we confirm that quizartinib is effectively inhibiting FLT3 in our experimental system?

A2: The most direct method is to perform a Western blot to assess the phosphorylation status of FLT3. A significant decrease in phosphorylated FLT3 (p-FLT3) upon quizartinib treatment indicates target engagement. It is also advisable to examine the phosphorylation levels of key downstream signaling proteins such as STAT5, ERK, and AKT, which should also decrease following effective FLT3 inhibition.[1]

Q3: We are observing cytotoxicity with quizartinib in our FLT3-ITD negative control cell line. Is this expected?

A3: While quizartinib is highly selective for FLT3, it can inhibit other kinases, such as c-KIT, at higher concentrations.[1] Therefore, some off-target effects leading to cytotoxicity in FLT3-ITD negative lines can be expected, though typically at higher IC50 values than in FLT3-ITD positive lines. It is also possible that these cell lines harbor other mutations that confer sensitivity to quizartinib.[1]

Q4: What are the known mechanisms of resistance to quizartinib, and how can we investigate them?

A4: Resistance to quizartinib can be multifactorial. Key mechanisms include:

  • On-target mutations: Secondary mutations in the FLT3 kinase domain, such as at the D835 residue, can prevent quizartinib binding.[4]

  • Off-target (bypass) activation: Upregulation of parallel signaling pathways, most notably the RAS/MAPK pathway, can render cells independent of FLT3 signaling for survival.[3][4]

  • Microenvironment-mediated resistance: Factors secreted by bone marrow stromal cells, such as Fibroblast Growth Factor 2 (FGF2), can activate alternative signaling pathways (e.g., FGFR1) and protect leukemia cells from quizartinib.[4][5]

To investigate these mechanisms, you can:

  • Sequence the FLT3 kinase domain in your resistant cell lines to check for secondary mutations.[1]

  • Perform Western blotting to assess the activation status of proteins in bypass pathways, such as p-ERK and p-AKT.[1]

  • Utilize single-cell DNA sequencing to uncover clonal heterogeneity and the emergence of resistant subclones with on-target or off-target mutations.[3]

Troubleshooting Guides

Problem 1: Higher than Expected IC50 in a Known FLT3-ITD Positive Cell Line

This guide will help you troubleshoot potential reasons for observing a higher than expected IC50 value for quizartinib in a cell line reported to be sensitive.

Potential Cause Troubleshooting Step Expected Outcome
Experimental Protocol Issue Verify Cell Seeding Density: Ensure consistent and optimal cell numbers are plated.Consistent dose-response curves across replicate experiments.
Confirm Quizartinib Concentration: Prepare fresh serial dilutions for each experiment and ensure the final solvent concentration (e.g., DMSO) is non-toxic (<0.1%).[1]Accurate and reproducible IC50 values.
Optimize Incubation Time: A standard incubation time is 72 hours. Shorter times may not be sufficient.[1]A time-dependent decrease in cell viability should be observed.
Reagent Integrity Issue Check Quizartinib Stock: Verify the integrity and concentration of your stock solution. Compare with a new lot if possible.[1]Consistent results with a new, validated stock solution.
Cell Line Authentication: Confirm the identity of your cell line via STR profiling and test for mycoplasma contamination.[1]Results are consistent with published data for the authenticated cell line.
Biological Resistance Assess Target Engagement: Perform a Western blot for p-FLT3 and downstream p-STAT5, p-ERK after a short treatment (2-4 hours).[1]If p-FLT3 is not inhibited, there may be an issue with the drug. If p-FLT3 is inhibited but cells survive, investigate bypass pathways.
Investigate Resistance Mechanisms: Sequence the FLT3 kinase domain for resistance mutations. Analyze for activation of bypass pathways (e.g., RAS mutations).[1]Identification of known resistance mutations or activated bypass pathways can explain the higher IC50.

Data Presentation

Table 1: Preclinical Synergistic Activity of Quizartinib Combinations in AML Cell Lines
Combination Agent Cell Line(s) Assay Synergy Metric Result Reference
Venetoclax (B612062)MV4;11, Molm13Cell ViabilityBliss AnalysisHighly Synergistic (Bliss sum >100)[6]
MilademetanMOLM-13, MOLM-14, MV-4-11Apoptosis (Annexin V)Combination Index (CI)Synergistic (CI < 1.0)[7]
Table 2: Clinical Trial Data on Quizartinib Combination Therapies in AML
Combination Regimen Patient Population Response Rate (CRc) Median Overall Survival (OS) Reference
Quizartinib + AzacitidineNewly Diagnosed FLT3-ITD AML87%19.2 months[8]
Quizartinib + Low-Dose Cytarabine (B982)Newly Diagnosed FLT3-ITD AML74%8.5 months[8]
Quizartinib + AzacitidineRelapsed/Refractory FLT3-ITD AML64%12.8 months[8]
Quizartinib + Decitabine + VenetoclaxRelapsed/Refractory FLT3-mutated AML82%7.6 months[9][10]

CRc: Composite Complete Response

Experimental Protocols

Protocol 1: Cell Viability Assay for Synergy Assessment (CellTiter-Glo®)

This protocol describes a method for assessing the synergistic effects of quizartinib in combination with another agent on the viability of AML cell lines.

Materials:

  • FLT3-ITD positive AML cell lines (e.g., MOLM-13, MV4-11)

  • RPMI-1640 medium with 10% FBS and penicillin/streptomycin

  • Quizartinib

  • Partner compound

  • 384-well black, clear-bottom tissue culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

Procedure:

  • Cell Seeding: Seed cells into 384-well plates at an empirically determined optimal density (e.g., 2,000-5,000 cells/well) in 25 µL of culture medium.[2]

  • Compound Dispensing: Prepare a dose-response matrix of quizartinib and the partner compound. A common approach is a 6x6 or 8x8 matrix. For quizartinib, a starting concentration range of 0.1 nM to 100 nM is recommended.[2] Use an acoustic liquid handler to dispense nanoliter volumes of the compounds into the cell plates. Include vehicle-only and single-agent controls.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.[2]

  • Viability Measurement:

    • Equilibrate the plates and CellTiter-Glo® reagent to room temperature.

    • Add 25 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.[2]

  • Data Analysis:

    • Normalize the data to vehicle-treated controls.

    • Calculate synergy scores using a suitable model such as Bliss independence, Loewe additivity, or Zero Interaction Potency (ZIP). Software packages like SynergyFinder can be used for this analysis.[2]

Protocol 2: Western Blot for FLT3 Signaling Pathway Analysis

This protocol is for assessing the inhibition of FLT3 and its downstream signaling pathways by quizartinib.

Materials:

  • FLT3-ITD positive AML cell lines

  • Quizartinib

  • Ice-cold PBS

  • RIPA buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • Primary antibodies (e.g., anti-p-FLT3, anti-FLT3, anti-p-STAT5, anti-STAT5, anti-p-ERK, anti-ERK, anti-Actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with various concentrations of quizartinib for 2-4 hours. Include a vehicle control.[1]

  • Cell Lysis:

    • Wash cells with ice-cold PBS and lyse in RIPA buffer.

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.[11]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[1]

  • SDS-PAGE and Western Blotting:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Detect the signal using a chemiluminescence substrate and an imaging system.

Visualizations

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3-ITD STAT5 STAT5 FLT3->STAT5 RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K Proliferation Cell Proliferation & Survival STAT5->Proliferation RAF RAF RAS->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation AKT->Proliferation Quizartinib Quizartinib Quizartinib->FLT3 Inhibition

Caption: FLT3-ITD signaling pathways and the inhibitory action of quizartinib.

Synergy_Experiment_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis CellCulture Culture FLT3-ITD+ AML Cell Line CellSeeding Seed Cells in Multi-well Plate CellCulture->CellSeeding DrugPrep Prepare Drug Dose-Response Matrix Treatment Treat with Quizartinib +/- Combination Agent DrugPrep->Treatment CellSeeding->Treatment Incubation Incubate for 72 hours Treatment->Incubation ViabilityAssay Perform Cell Viability Assay Incubation->ViabilityAssay DataAnalysis Analyze Data for Synergy (e.g., Bliss, CI) ViabilityAssay->DataAnalysis

Caption: Experimental workflow for assessing quizartinib synergy.

Troubleshooting_Workflow Start Unexpected Result: Lack of Synergy CheckProtocol Verify Experimental Protocol (Concentrations, Schedule) Start->CheckProtocol CheckReagents Check Reagent Integrity (Drug, Cell Line) CheckProtocol->CheckReagents Protocol OK Conclusion1 Experimental Artifact CheckProtocol->Conclusion1 Issue Found AssessTarget Assess Target Engagement (p-FLT3 Western Blot) CheckReagents->AssessTarget Reagents OK CheckReagents->Conclusion1 Issue Found InvestigateResistance Investigate Resistance (Sequencing, Pathway Analysis) AssessTarget->InvestigateResistance Target Engaged, No Synergy AssessTarget->Conclusion1 Target Not Engaged Conclusion2 Biological Resistance InvestigateResistance->Conclusion2

Caption: Troubleshooting workflow for unexpected experimental results.

References

Technical Support Center: Troubleshooting Inconsistent Results in Quizartinib Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering inconsistent results during in vitro experiments with Quizartinib (B1680412).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Our troubleshooting guides are designed to help you identify and resolve common issues in your Quizartinib assays.

Issue 1: Higher than expected IC50 values or apparent resistance in FLT3-ITD positive cells.

This is a common problem that can arise from several factors, ranging from experimental variability to the development of resistance.

Question: My FLT3-ITD positive cell line is showing a higher IC50 for Quizartinib than reported in the literature. What are the possible causes and how can I troubleshoot this?

Answer:

Several factors could be contributing to the observed decrease in sensitivity to Quizartinib. Follow these steps to identify the root cause:

Step-by-Step Troubleshooting:

  • Verify Experimental Protocol:

    • Cell Seeding Density: Ensure consistent and optimal cell numbers are plated for your viability assay. Both overly confluent and sparse cultures can impact drug sensitivity.[1]

    • Quizartinib Concentration: Prepare fresh serial dilutions of Quizartinib for each experiment. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed a cytotoxic level (typically <0.1%).[1]

    • Incubation Time: A standard incubation time for cell viability assays with Quizartinib is 72 hours. Shorter incubation times may not be sufficient to observe the full cytotoxic effect.[1]

  • Confirm Reagent and Cell Line Integrity:

    • Quizartinib Stock: Verify the integrity and concentration of your Quizartinib stock solution. If possible, compare it with a new lot of the compound.[1] Improper storage or multiple freeze-thaw cycles of stock solutions can lead to degradation.[2]

    • Cell Line Authentication: Confirm the identity of your cell line through short tandem repeat (STR) profiling. Cell line misidentification is a frequent source of unexpected results.[1] Also, ensure your cell line is free from mycoplasma contamination.[1]

  • Assess Target Engagement and Downstream Signaling:

    • Western Blot: Treat the cells with a range of Quizartinib concentrations for a short period (e.g., 2-4 hours) and perform a western blot to analyze the phosphorylation status of FLT3, as well as downstream effectors like STAT5, AKT, and ERK.[1] A lack of inhibition of p-FLT3 at expected effective concentrations suggests a problem with the drug or the assay itself.[1]

  • Investigate Resistance Mechanisms:

    • On-Target Resistance: If target engagement is confirmed but cells remain viable, sequence the kinase domain of FLT3 to check for known resistance mutations, such as D835Y or F691L.[1][3][4][5][6][7][8]

    • Off-Target Resistance: Cells may have activated bypass signaling pathways, such as the RAS/MAPK pathway, to circumvent FLT3 inhibition.[1][3] This can be investigated by examining the phosphorylation status of key proteins in those pathways via western blot.[1]

Issue 2: Inconsistent results between different assays (e.g., Viability vs. Apoptosis).

Discrepancies between different assay readouts can be confusing but often reveal important insights into the drug's mechanism of action.

Question: I'm observing a significant decrease in cell viability with Quizartinib, but only a modest increase in apoptosis markers. Is this normal?

Answer:

Yes, this can be an expected outcome. Quizartinib can induce cell cycle arrest in addition to apoptosis.[1] Therefore, a reduction in cell viability may not always be directly proportional to an increase in apoptotic markers, especially at certain concentrations or time points. It is also possible that at the concentrations tested, Quizartinib is primarily inducing cytostatic effects rather than cytotoxic ones.

Issue 3: Cytotoxicity observed in FLT3-ITD negative cell lines.

While highly selective, off-target effects of Quizartinib can occur, particularly at higher concentrations.

Question: I am observing cytotoxicity in my FLT3-ITD negative control cell line. Is this expected?

Answer:

While Quizartinib is a highly selective FLT3 inhibitor, it can inhibit other kinases at higher concentrations, such as c-KIT.[1][9] Some FLT3-ITD negative cell lines may exhibit sensitivity, though typically at higher IC50 values than FLT3-ITD positive lines.[1] It is also possible that these cell lines have other mutations that confer sensitivity or that you are observing off-target effects at the concentrations tested.[1]

Issue 4: Solubility and compound handling issues.

Proper handling of Quizartinib is critical for obtaining reliable and reproducible results.

Question: I'm having trouble dissolving Quizartinib and am seeing precipitation in my media. How can I improve its solubility?

Answer:

Quizartinib has limited aqueous solubility.[2][10] To ensure consistent results, follow these handling guidelines:

  • Stock Solutions: Prepare high-concentration stock solutions in an organic solvent like DMSO.[2][11]

  • Storage: Store stock solutions at -20°C or -80°C in single-use aliquots to avoid repeated freeze-thaw cycles.[2][10]

  • Working Dilutions: When preparing working concentrations, it is recommended to first dilute the DMSO stock solution in a small volume of buffer or media before adding it to the final culture volume to minimize precipitation.[10] For aqueous buffers, first dissolving Quizartinib in DMF and then diluting with the aqueous buffer of choice can improve solubility.[10][11] It has been reported that a 1:3 solution of DMF:PBS (pH 7.2) yields a solubility of approximately 0.25 mg/mL.[10][11]

  • Aqueous Solutions: It is not recommended to store aqueous solutions of Quizartinib for more than one day.[2]

Data Presentation

Table 1: Reported IC50 Values of Quizartinib in Various AML Cell Lines

Cell LineFLT3 StatusReported IC50 (nM)Reference
MV4-11FLT3-ITD0.40[1][12]
MOLM-13FLT3-ITD0.89[1][12]
MOLM-14FLT3-ITD0.73[12]

Note: IC50 values can vary between labs and experimental conditions.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT-based)

This protocol outlines a standard procedure for determining the effect of Quizartinib on cell viability.

  • Cell Plating: Seed acute myeloid leukemia (AML) cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.[1]

  • Drug Treatment: Add 100 µL of medium containing serial dilutions of Quizartinib (or vehicle control) to the appropriate wells. The final concentration of DMSO should not exceed 0.1%.[1]

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.[1]

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.[1]

  • Solubilization: Add 150 µL of DMSO to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.[1]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[1]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.[1]

Protocol 2: Western Blot for FLT3 Signaling

This protocol is for assessing the inhibition of FLT3 phosphorylation and downstream signaling pathways by Quizartinib.

  • Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat with various concentrations of Quizartinib for 2-4 hours.[1]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.[1][13]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[1][13]

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.[1]

  • Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., p-FLT3, total FLT3, p-STAT5, total STAT5, p-ERK, total ERK, and a loading control like β-actin) overnight at 4°C.[14] Follow with incubation with an appropriate HRP-conjugated secondary antibody.[13][14]

  • Detection: Visualize protein bands using a chemiluminescent substrate.[13]

  • Analysis: Quantify band intensities to determine the extent of protein phosphorylation inhibition.[14]

Visualizations

FLT3_Signaling_Pathway FLT3 Signaling Pathway and Quizartinib Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FLT3 FLT3 Receptor pFLT3 p-FLT3 (Active) FLT3->pFLT3 Autophosphorylation RAS RAS pFLT3->RAS PI3K PI3K pFLT3->PI3K STAT5 STAT5 pFLT3->STAT5 RAF RAF RAS->RAF AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival STAT5->Proliferation MEK MEK RAF->MEK AKT->Proliferation ERK ERK MEK->ERK ERK->Proliferation Quizartinib Quizartinib Quizartinib->pFLT3 Inhibition

Caption: FLT3 signaling pathway and the inhibitory action of Quizartinib.

Troubleshooting_Workflow Troubleshooting Workflow for Inconsistent Quizartinib Results Start Inconsistent Results (e.g., High IC50) Check_Protocol Review Experimental Protocol (Cell density, Drug dilutions, Incubation time) Start->Check_Protocol Check_Reagents Verify Reagent & Cell Line Integrity (Quizartinib stock, Cell authentication) Check_Protocol->Check_Reagents If protocol is correct Outcome_Resolved Issue Resolved Check_Protocol->Outcome_Resolved If issue found & corrected Assess_Target Assess Target Engagement (Western Blot for p-FLT3) Check_Reagents->Assess_Target If reagents/cells are validated Check_Reagents->Outcome_Resolved If issue found & corrected Assess_Target->Check_Reagents If p-FLT3 not inhibited Investigate_Resistance Investigate Resistance Mechanisms (FLT3 sequencing, Bypass pathways) Assess_Target->Investigate_Resistance If p-FLT3 is inhibited Outcome_Resistance Potential Resistance Identified Investigate_Resistance->Outcome_Resistance

Caption: A step-by-step workflow for troubleshooting inconsistent experimental outcomes.

References

Validation & Comparative

Quizartinib's Potent and Selective Inhibition of FLT3 Phosphorylation: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of quizartinib's efficacy in inhibiting FMS-like tyrosine kinase 3 (FLT3) phosphorylation against other therapeutic alternatives. The information is supported by experimental data and detailed methodologies to aid in the evaluation and design of future studies.

Quizartinib (B1680412), a second-generation FLT3 inhibitor, has demonstrated high potency and selectivity in targeting FLT3, particularly in acute myeloid leukemia (AML) harboring internal tandem duplication (ITD) mutations (FLT3-ITD).[1][2] This targeted action disrupts the aberrant signaling pathways responsible for leukemic cell proliferation and survival.[3][4]

Mechanism of Action: A Type II Inhibitor

Quizartinib functions as a type II inhibitor, distinguishing it from type I inhibitors like midostaurin (B1676583) and gilteritinib.[5][6][7] It specifically binds to the inactive conformation of the FLT3 kinase, stabilizing it and preventing the conformational change required for activation and subsequent autophosphorylation.[1][6][8] This blockade of FLT3 phosphorylation effectively shuts down downstream signaling cascades, including the STAT5, MAPK/ERK, and PI3K/AKT pathways, ultimately inducing apoptosis in FLT3-ITD-positive leukemic cells.[1][3][4]

Below is a diagram illustrating the FLT3 signaling pathway and the inhibitory action of quizartinib.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor FLT3_P p-FLT3 (Active) FLT3->FLT3_P Autophosphorylation STAT5 STAT5 FLT3_P->STAT5 RAS RAS FLT3_P->RAS PI3K PI3K FLT3_P->PI3K Quizartinib Quizartinib Quizartinib->FLT3_P Inhibition Proliferation Cell Proliferation & Survival STAT5->Proliferation MAPK MAPK/ERK RAS->MAPK AKT AKT PI3K->AKT AKT->Proliferation MAPK->Proliferation

Caption: FLT3 signaling pathway and quizartinib's inhibitory action.

Comparative Efficacy of FLT3 Inhibitors

Quantitative data from various preclinical studies highlight quizartinib's potent inhibitory effects on FLT3 phosphorylation and the viability of FLT3-ITD positive AML cell lines.

InhibitorTargetCell LineAssay TypeIC50 (nM)Reference
Quizartinib (AC220) FLT3 Phosphorylation MV4-11 Western Blot 0.50 [5][9][10]
Quizartinib (AC220)FLT3-ITD Cell ViabilityMV4-11Cell Proliferation0.40[5][10]
Quizartinib (AC220)FLT3-ITD Cell ViabilityMOLM-13Cell Proliferation0.89[5][10]
Quizartinib (AC220)FLT3-ITD Cell ViabilityMOLM-14Cell Proliferation0.73[5][10]
AC886 (active metabolite) FLT3 Phosphorylation MV4-11 Western Blot 0.18 [5][9][10]
AC886 (active metabolite)FLT3-ITD Cell ViabilityMV4-11Cell Proliferation0.21[5][10]
AC886 (active metabolite)FLT3-ITD Cell ViabilityMOLM-13Cell Proliferation0.36[5][10]
AC886 (active metabolite)FLT3-ITD Cell ViabilityMOLM-14Cell Proliferation0.23[5][10]
GilteritinibFLT3 SignalingMOLM-14Western BlotLess sustained inhibition compared to quizartinib[5][9]
MidostaurinFLT3-ITD-Kinase AssayMore potent (lower Kd) than midostaurin[9]
PLX3397FLT3-ITDMV4-11Phosphorylation Assay18[11]

Experimental Protocols

Validation of quizartinib's effect on FLT3 phosphorylation is predominantly conducted via Western blot analysis. The following provides a detailed methodology for this key experiment.

Western Blot Analysis of FLT3 Phosphorylation

Objective: To determine the dose-dependent effect of quizartinib on the phosphorylation of the FLT3 receptor in FLT3-ITD positive AML cells.

Materials:

  • FLT3-ITD positive AML cell lines (e.g., MV4-11, MOLM-14)

  • Quizartinib

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-phospho-FLT3 (p-FLT3), anti-total-FLT3, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Workflow:

Western_Blot_Workflow A 1. Cell Culture & Treatment (FLT3-ITD+ cells treated with Quizartinib) B 2. Cell Lysis (Protein Extraction) A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE (Protein Separation) C->D E 5. Protein Transfer (to PVDF membrane) D->E F 6. Blocking (Prevent non-specific binding) E->F G 7. Primary Antibody Incubation (anti-p-FLT3, anti-FLT3) F->G H 8. Secondary Antibody Incubation (HRP-conjugated) G->H I 9. Detection (Chemiluminescence) H->I J 10. Data Analysis (Densitometry) I->J

Caption: Experimental workflow for Western blot analysis.

Procedure:

  • Cell Treatment: Culture FLT3-ITD positive cells and treat with varying concentrations of quizartinib for a specified duration (e.g., 2 hours).[5] Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using a lysis buffer containing protease and phosphatase inhibitors to preserve protein integrity and phosphorylation status.[5][12]

  • Protein Quantification: Determine the protein concentration of each cell lysate to ensure equal loading for electrophoresis.[12]

  • SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer to prevent non-specific antibody binding.[12]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated FLT3 (p-FLT3) and total FLT3.[12] A loading control antibody should also be used.

  • Secondary Antibody Incubation: After washing, incubate the membrane with an HRP-conjugated secondary antibody that recognizes the primary antibodies.[12]

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.[12]

  • Data Analysis: Quantify the band intensities for p-FLT3 and total FLT3. Normalize the p-FLT3 signal to the total FLT3 signal to determine the relative level of FLT3 phosphorylation.[12]

Resistance Mechanisms

Despite its potency, resistance to quizartinib can emerge, primarily through on-target secondary mutations in the FLT3 tyrosine kinase domain (TKD), such as at the D835 and F691 residues.[1] These mutations can interfere with quizartinib's binding to the inactive conformation of FLT3.[13] Understanding these resistance mechanisms is crucial for the development of next-generation inhibitors and combination therapies.

References

A Comparative Analysis of First vs. Second-Generation FLT3 Inhibitors in Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of acute myeloid leukemia (AML) treatment has been significantly reshaped by the development of targeted therapies against FMS-like tyrosine kinase 3 (FLT3). Mutations in the FLT3 gene are among the most common genetic alterations in AML, conferring a poor prognosis.[1] This guide provides a detailed comparative analysis of first and second-generation FLT3 inhibitors, supported by experimental data, to inform ongoing research and drug development efforts.

Executive Summary

First-generation FLT3 inhibitors were a pivotal step in validating FLT3 as a therapeutic target in AML. However, these agents are typically multi-kinase inhibitors, lacking specificity for FLT3, which can lead to off-target effects and limit their efficacy.[2][3] Second-generation inhibitors were subsequently developed with improved potency and selectivity for FLT3, including activity against common resistance-conferring mutations.[4][5] This has translated into improved clinical outcomes, particularly in the relapsed or refractory setting. This guide will delve into the key differences between these two generations of inhibitors, presenting in vitro and clinical data to support the comparison.

Data Presentation: A Quantitative Comparison

The following tables summarize the in vitro potency and clinical efficacy of representative first and second-generation FLT3 inhibitors.

Table 1: In Vitro Potency (IC50) of First and Second-Generation FLT3 Inhibitors

Inhibitor GenerationCompoundFLT3-ITD IC50 (nM)FLT3-TKD (D835Y) IC50 (nM)Reference(s)
First-Generation Midostaurin~10-20Not widely reported[6]
Sorafenib2.8 - 5.8>1000[6]
SunitinibNot widely reportedNot widely reported
LestaurtinibNot widely reportedNot widely reported
Second-Generation Gilteritinib0.7 - 1.8~1[7]
Quizartinib (B1680412)0.40 - 0.89Inactive[8][9]
CrenolanibNot widely reportedPotent inhibitor[10]

Table 2: Clinical Efficacy of First and Second-Generation FLT3 Inhibitors in FLT3-Mutated AML

Inhibitor GenerationCompoundTrial NameSettingMedian Overall Survival (OS)Control Arm OSReference(s)
First-Generation MidostaurinRATIFYNewly DiagnosedNot Reached (Improved)25.6 months (placebo)[11]
Second-Generation GilteritinibADMIRALRelapsed/Refractory9.3 months5.6 months (chemotherapy)[12]
QuizartinibQuANTUM-FirstNewly Diagnosed31.9 months15.1 months (placebo)[13][14]

Signaling Pathways and Mechanism of Action

FLT3 is a receptor tyrosine kinase that, upon activation by its ligand or through activating mutations, triggers several downstream signaling pathways crucial for cell survival and proliferation, including the RAS/MAPK, PI3K/AKT, and STAT5 pathways. Both first and second-generation FLT3 inhibitors function by competing with ATP for binding to the kinase domain of FLT3, thereby inhibiting its autophosphorylation and the subsequent activation of these downstream pathways.

Second-generation inhibitors, however, exhibit greater selectivity for FLT3, leading to more potent on-target inhibition and potentially fewer off-target side effects.[4]

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibitors FLT3 Inhibitors cluster_nucleus Nucleus FLT3 FLT3 Receptor pFLT3 Phosphorylated FLT3 FLT3->pFLT3 Autophosphorylation FirstGen First-Generation (e.g., Midostaurin) FirstGen->pFLT3 Inhibition SecondGen Second-Generation (e.g., Gilteritinib) SecondGen->pFLT3 Potent Inhibition RAS RAS pFLT3->RAS PI3K PI3K pFLT3->PI3K STAT5 STAT5 pFLT3->STAT5 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Start Start: AML Cell Lines (FLT3-mutated) Treat Treat with FLT3 Inhibitor (serial dilutions) Start->Treat KinaseAssay Kinase Inhibition Assay (e.g., ADP-Glo) Treat->KinaseAssay ViabilityAssay Cell Viability Assay (e.g., MTT) Treat->ViabilityAssay WesternBlot Western Blot (pFLT3, pSTAT5, etc.) Treat->WesternBlot IC50 Determine IC50 KinaseAssay->IC50 GI50 Determine GI50 ViabilityAssay->GI50 Phospho Assess Pathway Inhibition WesternBlot->Phospho Xenograft Establish AML Xenograft Model in Mice TreatMice Treat Mice with FLT3 Inhibitor Xenograft->TreatMice TumorVolume Measure Tumor Volume & Survival TreatMice->TumorVolume Efficacy Evaluate In Vivo Efficacy TumorVolume->Efficacy Comparison cluster_first_gen First-Generation FLT3 Inhibitors cluster_second_gen Second-Generation FLT3 Inhibitors Specificity1 Broad Kinase Specificity (Multi-Kinase Inhibitors) Evolution Evolution of FLT3 Inhibitors Specificity1->Evolution Potency1 Lower to Moderate Potency against FLT3 Potency1->Evolution Resistance1 Limited Activity against TKD Mutations Resistance1->Evolution Toxicity1 Higher Potential for Off-Target Toxicities Toxicity1->Evolution Efficacy1 Modest Clinical Efficacy as Monotherapy Efficacy1->Evolution Specificity2 High Selectivity for FLT3 Potency2 High Potency against FLT3 (Low Nanomolar IC50s) Resistance2 Active against both ITD and some TKD Mutations (Type I) Toxicity2 Reduced Off-Target Toxicities Efficacy2 Improved Clinical Efficacy, including as Monotherapy Evolution->Specificity2 Evolution->Potency2 Evolution->Resistance2 Evolution->Toxicity2 Evolution->Efficacy2

References

A Comparative Guide: Quizartinib vs. Midostaurin in Combination with Chemotherapy for FLT3-Mutated Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the treatment landscape of Acute Myeloid Leukemia (AML) with FMS-like tyrosine kinase 3 (FLT3) mutations, the choice between targeted inhibitors is a critical consideration. This guide provides an objective comparison of two prominent FLT3 inhibitors, quizartinib (B1680412) and midostaurin (B1676583), when used in combination with standard induction and consolidation chemotherapy. The information is based on data from their respective pivotal Phase 3 clinical trials, QuANTUM-First for quizartinib and RATIFY for midostaurin.

Executive Summary

Quizartinib, a highly potent and selective second-generation FLT3 inhibitor, has demonstrated a statistically significant and clinically meaningful improvement in overall survival (OS) compared to chemotherapy alone in newly diagnosed FLT3-ITD positive AML patients.[1][2] Midostaurin, a first-generation multi-kinase inhibitor, also improved overall survival in patients with FLT3-mutated AML in combination with chemotherapy.[3][4] While direct head-to-head trial data is unavailable, indirect comparisons and real-world evidence suggest quizartinib may offer a greater survival benefit, particularly in reducing the risk of relapse.[5][6] However, it is important to note that quizartinib's activity is specific to FLT3-ITD mutations, whereas midostaurin has shown efficacy against both ITD and tyrosine kinase domain (TKD) mutations.[5][7]

Data Presentation: Efficacy and Safety

The following tables summarize the key quantitative data from the QuANTUM-First (Quizartinib) and RATIFY (Midostaurin) trials.

Table 1: Efficacy Outcomes
Efficacy EndpointQuizartinib + Chemotherapy (QuANTUM-First)Placebo + Chemotherapy (QuANTUM-First)Midostaurin + Chemotherapy (RATIFY)Placebo + Chemotherapy (RATIFY)
Median Overall Survival (OS) 31.9 months[8]15.1 months[9][8]74.7 months[3]25.6 months[3][10]
Hazard Ratio (HR) for OS 0.776 (p=0.0324)[9]-0.78 (p=0.009)[3]-
4-Year Overall Survival Rate Not explicitly reportedNot explicitly reported51.4%[3][11]44.3%[3][11]
Median Event-Free Survival (EFS) Not the primary endpoint, but median relapse-free survival was 39.3 months[8][12]13.6 months (relapse-free survival)[8][12]8.2 months[3][13]3.0 months[3][13]
Hazard Ratio (HR) for EFS Not applicable-0.78 (p=0.002)[3]-
Complete Remission (CR) Rate 54.9%[9][12]55.4%[9][12]58.9%[3]53.5%[3]
Composite Complete Remission (CRc) Rate 71.6%[9][8]64.9%[9][8]Not reportedNot reported
Median Duration of CR 38.6 months[9][12]12.4 months[9][12]26.7 months (disease-free survival)[3]15.5 months (disease-free survival)[3]
Table 2: Safety Profile - Grade ≥3 Adverse Events of Interest
Adverse Event (Grade ≥3)Quizartinib + Chemotherapy (QuANTUM-First)Placebo + Chemotherapy (QuANTUM-First)Midostaurin + Chemotherapy (RATIFY)Placebo + Chemotherapy (RATIFY)
Febrile Neutropenia 44.2% (any grade)[5]42.2% (any grade)[5]Most common AE in placebo arm[3]Most common AE[3]
Anemia Not specifiedNot specified92.7%[10]87.8%[10]
Neutropenia 20.4%[5]10.1%[5]Not specifiedNot specified
Thrombocytopenia Not specifiedNot specifiedNot specifiedNot specified
Infections Fatal AEs mainly due to infections (11.3% vs 9.7% in placebo)Fatal AEs mainly due to infections[9]Common AE[3]Common AE[3]
Rash Not specifiedNot specified14.1%7.6%[10]
QTc Prolongation (>500 ms) 2.3%[9]Not specifiedNot specifiedNot specified

Experimental Protocols

QuANTUM-First Trial (Quizartinib)
  • Study Design: A randomized, double-blind, placebo-controlled, phase 3 trial.[1][2]

  • Patient Population: 539 adult patients aged 18-75 with newly diagnosed FLT3-ITD positive AML.[9][1]

  • Treatment Regimen:

    • Induction: Standard induction chemotherapy (daunorubicin and cytarabine) plus either quizartinib or placebo.[12][14]

    • Consolidation: Up to four cycles of high-dose cytarabine (B982) with quizartinib or placebo.[12]

    • Continuation: Quizartinib or placebo as a single agent for up to 36 cycles.[9][12]

  • Primary Endpoint: Overall Survival (OS).[12]

RATIFY Trial (Midostaurin)
  • Study Design: A randomized, double-blind, placebo-controlled, phase 3 trial (CALGB 10603).[3][10]

  • Patient Population: 717 adult patients aged 18-59 with newly diagnosed FLT3-mutated (ITD or TKD) AML.[3][10]

  • Treatment Regimen:

    • Induction: Standard induction chemotherapy (daunorubicin and cytarabine) plus either midostaurin (50 mg twice daily on days 8-21) or placebo.[10][15]

    • Consolidation: High-dose cytarabine with midostaurin or placebo.[10]

    • Maintenance: Midostaurin or placebo for up to 12 cycles in patients in remission.[10]

  • Primary Endpoint: Overall Survival (OS).[10]

Mandatory Visualizations

Signaling Pathway

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors FLT3 FLT3 Receptor STAT5 STAT5 FLT3->STAT5 Phosphorylation RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K FL FLT3 Ligand FL->FLT3 Binding & Dimerization Proliferation Cell Proliferation & Survival STAT5->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Quizartinib Quizartinib (Type II Inhibitor) Quizartinib->FLT3 Inhibits FLT3-ITD Midostaurin Midostaurin (Multi-kinase Inhibitor) Midostaurin->FLT3 Inhibits FLT3-ITD/TKD

Caption: FLT3 signaling pathway and points of inhibition by quizartinib and midostaurin.

Experimental Workflow

Clinical_Trial_Workflow cluster_QuANTUM QuANTUM-First (Quizartinib) cluster_RATIFY RATIFY (Midostaurin) Q_Screen Screening (FLT3-ITD+) Q_Rand Randomization (1:1) Q_Screen->Q_Rand Q_Induction Induction (Chemo + Quizartinib/Placebo) Q_Rand->Q_Induction Q_Consolidation Consolidation (Chemo + Quizartinib/Placebo) Q_Induction->Q_Consolidation Q_Continuation Continuation (Quizartinib/Placebo) Q_Consolidation->Q_Continuation Q_OS Primary Endpoint: Overall Survival Q_Continuation->Q_OS R_Screen Screening (FLT3-ITD/TKD) R_Rand Randomization (1:1) R_Screen->R_Rand R_Induction Induction (Chemo + Midostaurin/Placebo) R_Rand->R_Induction R_Consolidation Consolidation (Chemo + Midostaurin/Placebo) R_Induction->R_Consolidation R_Maintenance Maintenance (Midostaurin/Placebo) R_Consolidation->R_Maintenance R_OS Primary Endpoint: Overall Survival R_Maintenance->R_OS

Caption: Comparative workflow of the QuANTUM-First and RATIFY clinical trials.

Logical Comparison

Logical_Comparison Quizartinib Quizartinib Class: Second-generation, Type II FLT3 inhibitor Specificity: Highly selective for FLT3-ITD Key Advantage: Significant reduction in relapse risk Limitation: Not effective against FLT3-TKD mutations Midostaurin Midostaurin Class: First-generation, multi-kinase inhibitor Specificity: Inhibits both FLT3-ITD and TKD Key Advantage: Broader activity against FLT3 mutations Limitation: Less potent and selective than second-generation inhibitors Chemotherapy Standard Chemotherapy Backbone of treatment Induction and Consolidation Chemotherapy->Quizartinib Combination Therapy Chemotherapy->Midostaurin Combination Therapy

Caption: Logical relationship and key characteristics of quizartinib and midostaurin.

Conclusion

Both quizartinib and midostaurin, in combination with chemotherapy, have demonstrated a significant survival advantage over chemotherapy alone for patients with FLT3-mutated AML. Quizartinib, with its high potency and selectivity for FLT3-ITD, appears to offer a more profound impact on preventing relapse, leading to a notable improvement in overall survival in this specific patient population.[5][8][12] Midostaurin remains a valuable therapeutic option, particularly given its broader activity against both ITD and TKD mutations.[3][10] The choice between these agents may depend on the specific FLT3 mutation subtype, patient characteristics, and the treating physician's clinical judgment. Future research, including potential head-to-head clinical trials and further real-world evidence, will continue to refine the optimal use of these targeted therapies in the management of FLT3-mutated AML.

References

A Comparative Guide to the Efficacy of Quizartinib Across Acute Myeloid Leukemia Subtypes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of quizartinib's performance in various subtypes of Acute Myeloid Leukemia (AML), with a focus on supporting experimental data from preclinical and clinical studies. We delve into its efficacy against other therapeutic alternatives, offering detailed methodologies for key experiments to aid in the critical evaluation and replication of these findings.

Introduction to Quizartinib (B1680412)

Quizartinib is a potent, second-generation, selective FMS-like tyrosine kinase 3 (FLT3) inhibitor.[1][2] It primarily targets AML cells harboring FLT3 internal tandem duplication (FLT3-ITD) mutations, which are present in approximately 25% of newly diagnosed AML cases and are associated with a poor prognosis.[1][3] Quizartinib functions by binding to the inactive conformation of the FLT3 receptor, preventing its autophosphorylation and the subsequent activation of downstream signaling pathways crucial for leukemic cell proliferation and survival.[1][4]

Comparative Efficacy of Quizartinib

The efficacy of quizartinib has been evaluated in various AML subtypes, both as a monotherapy and in combination with chemotherapy. Its performance has been notably significant in patients with FLT3-ITD positive AML.

Preclinical Efficacy

In vitro studies have consistently demonstrated the potent and selective activity of quizartinib in FLT3-ITD positive AML cell lines.

Table 1: In Vitro Growth Inhibitory Activity (IC50) of Quizartinib and Other FLT3 Inhibitors in FLT3-ITD AML Cell Lines

Cell LineInhibitorIC50 (nM)
MV4-11Quizartinib0.40 - 0.56[5][6]
Gilteritinib (B612023)-
MOLM-13Quizartinib0.89[5]
Gilteritinib-
MOLM-14Quizartinib0.67 - 0.73[4][5]
Gilteritinib7.87[4]
Ba/F3 (FLT3-ITD)Quizartinib0.4[7]
Gilteritinib9.2[7]
Midostaurin (B1676583)4.2[7]
Ba/F3 (FLT3-WT)Quizartinib6.3[7]
Gilteritinib19.7[7]
Midostaurin28.5[7]

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

In vivo studies using AML xenograft models have further corroborated the anti-leukemic activity of quizartinib.

Table 2: In Vivo Antileukemic Activity of Quizartinib and Gilteritinib in FLT3-ITD AML Xenograft Models

ModelTreatmentDosageOutcome
MV4-11 XenograftQuizartinib10 mg/kg, dailyPotent therapeutic effect[4]
Gilteritinib30 mg/kg, dailySignificant antitumor effect[4]
MOLM-13 XenograftQuizartinib10 mg/kg, dailyPotent therapeutic effect[4]
Gilteritinib30 mg/kg, dailySignificant antitumor effect[4]
Clinical Efficacy

Clinical trials have established the benefit of quizartinib in the treatment of FLT3-ITD positive AML.

Table 3: Key Clinical Trial Outcomes for Quizartinib in FLT3-ITD Positive AML

TrialPhaseSettingComparatorPrimary EndpointResult
QuANTUM-FirstIIINewly DiagnosedPlacebo + ChemoOverall Survival (OS)Median OS: 31.9 months (Quizartinib) vs. 15.1 months (Placebo)[3][8]
QuANTUM-RIIIRelapsed/RefractorySalvage ChemotherapyOverall Survival (OS)Median OS: 6.2 months (Quizartinib) vs. 4.7 months (Chemotherapy)[9]

A matching-adjusted indirect comparison (MAIC) of the QuANTUM-First and RATIFY trials suggested that quizartinib may offer a statistically significant improvement in cumulative incidence of relapse compared to midostaurin in newly diagnosed FLT3-ITD-positive AML.[10][11]

Interestingly, the Phase II QUIWI trial demonstrated that the addition of quizartinib to standard chemotherapy also prolonged event-free survival (EFS) and overall survival (OS) in patients with newly diagnosed FLT3-ITD-negative AML.[12][13]

Table 4: Efficacy of Quizartinib in FLT3-ITD Negative AML (QUIWI Trial)

ParameterQuizartinib + ChemoPlacebo + Chemo
Median EFS20.4 months9.9 months
3-year OS rate60.8%45.7%

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the FLT3 signaling pathway, quizartinib's mechanism of action, and a typical experimental workflow for its evaluation.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor pFLT3 p-FLT3 (Inactive) FLT3->pFLT3 Autophosphorylation (constitutively active in FLT3-ITD) Quizartinib Quizartinib Quizartinib->pFLT3 Inhibition RAS RAS pFLT3->RAS PI3K PI3K pFLT3->PI3K STAT5 STAT5 pFLT3->STAT5 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation

FLT3 signaling pathway and quizartinib's mechanism of action.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cell_Culture Culture AML Cell Lines (e.g., MV4-11, MOLM-13) Treatment_InVitro Treat with Quizartinib (Dose-Response) Cell_Culture->Treatment_InVitro Viability_Assay Cell Viability Assay (MTT / CellTiter-Glo) Treatment_InVitro->Viability_Assay Western_Blot Western Blot for p-FLT3 & Downstream Targets Treatment_InVitro->Western_Blot IC50_Determination Determine IC50 Viability_Assay->IC50_Determination Xenograft Establish AML Xenograft (e.g., NOD/SCID mice) Treatment_InVivo Administer Quizartinib (e.g., 10 mg/kg/day) Xenograft->Treatment_InVivo Monitoring Monitor Tumor Volume & Body Weight Treatment_InVivo->Monitoring Efficacy_Assessment Assess Tumor Growth Inhibition Monitoring->Efficacy_Assessment

General experimental workflow for evaluating quizartinib efficacy.

Comparison_Logic AML_Subtype AML Subtype FLT3_ITD_pos FLT3-ITD Positive AML_Subtype->FLT3_ITD_pos FLT3_ITD_neg FLT3-ITD Negative AML_Subtype->FLT3_ITD_neg FLT3_TKD FLT3-TKD AML_Subtype->FLT3_TKD Quizartinib Quizartinib FLT3_ITD_pos->Quizartinib Targeted by Gilteritinib Gilteritinib FLT3_ITD_pos->Gilteritinib Targeted by Midostaurin Midostaurin FLT3_ITD_pos->Midostaurin Targeted by FLT3_ITD_neg->Quizartinib Some Efficacy (QUIWI Trial) FLT3_TKD->Quizartinib Resistance FLT3_TKD->Gilteritinib Efficacy High_Efficacy High Efficacy Quizartinib->High_Efficacy Leads to Moderate_Efficacy Moderate Efficacy Quizartinib->Moderate_Efficacy in FLT3-ITD neg Lower_Efficacy Lower Efficacy/ Resistance Quizartinib->Lower_Efficacy in FLT3-TKD Gilteritinib->High_Efficacy Leads to Gilteritinib->High_Efficacy in FLT3-TKD Midostaurin->Moderate_Efficacy Leads to

Logical comparison of FLT3 inhibitors' efficacy in AML subtypes.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to ensure reproducibility and critical assessment of the findings.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding:

    • Culture AML cell lines (e.g., MV4-11, MOLM-13) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Seed cells in a 96-well plate at a density of 0.5-1.0 x 10⁵ cells/mL in a final volume of 100 µL per well.

  • Drug Treatment:

    • Prepare serial dilutions of quizartinib in the culture medium.

    • Add 100 µL of the diluted quizartinib solutions to the respective wells, including a vehicle control (DMSO).

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition and Solubilization:

    • Add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for an additional 2-4 hours.

    • Centrifuge the plate, carefully aspirate the supernatant, and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan (B1609692) crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each quizartinib concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis for FLT3 Phosphorylation

This technique is used to detect the phosphorylation status of FLT3, a direct indicator of its activation.

  • Cell Treatment and Lysis:

    • Treat FLT3-ITD positive AML cells with various concentrations of quizartinib for a specified time (e.g., 2 hours).

    • Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of the cell lysates using a BCA protein assay to ensure equal loading.

  • SDS-PAGE and Protein Transfer:

    • Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).

    • Incubate the membrane with primary antibodies specific for phosphorylated FLT3 (p-FLT3) and total FLT3 overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using a chemiluminescence imaging system.

    • Quantify the band intensities to determine the relative levels of p-FLT3 and total FLT3.

In Vivo Mouse Xenograft Model

This model is used to evaluate the antitumor efficacy of quizartinib in a living organism.

  • Cell Implantation:

    • Use immunodeficient mice (e.g., NOD/SCID).

    • Subcutaneously inject 5-10 x 10⁶ FLT3-ITD positive AML cells (e.g., MV4-11) resuspended in a mixture of sterile PBS and Matrigel into the flank of each mouse.

  • Tumor Growth and Treatment:

    • Monitor tumor growth by caliper measurements.

    • Once tumors reach a palpable size, randomize the mice into treatment and control groups.

    • Administer quizartinib daily by oral gavage at the desired doses (e.g., 10 mg/kg). The control group receives the vehicle alone.

  • Monitoring and Endpoint:

    • Monitor tumor volume and body weight regularly.

    • The primary endpoint is tumor growth inhibition. Euthanize mice when tumors reach a predetermined maximum size or if there are signs of toxicity.

  • Data Analysis:

    • Compare the tumor growth curves between the treatment and control groups to determine the efficacy of quizartinib.

Conclusion

Quizartinib has demonstrated significant efficacy in the treatment of AML, particularly in the FLT3-ITD positive subtype, leading to improved survival outcomes.[3][14] Its potent and selective inhibition of the FLT3 signaling pathway provides a strong rationale for its use in this patient population. While resistance can emerge, particularly through secondary mutations in the FLT3 tyrosine kinase domain, ongoing research and combination strategies aim to overcome these challenges.[2] The promising results in FLT3-ITD negative AML also warrant further investigation into the broader applications of this targeted therapy. The experimental protocols and comparative data presented in this guide offer a comprehensive resource for researchers and clinicians working to advance the treatment of AML.

References

Quizartinib's Potency: A Comparative Analysis of its Effects on FLT3-ITD versus FLT3-TKD Mutations

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the efficacy of quizartinib (B1680412), a second-generation FLT3 inhibitor, against internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations of the FMS-like tyrosine kinase 3 (FLT3) receptor. This document is intended for researchers, scientists, and drug development professionals engaged in the study of acute myeloid leukemia (AML) and targeted therapies.

Quizartinib has demonstrated significant clinical activity in patients with FLT3-ITD positive AML.[1] However, its efficacy is markedly different when faced with mutations in the tyrosine kinase domain. This guide synthesizes preclinical and clinical data to objectively compare quizartinib's performance against these two critical types of FLT3 mutations.

Mechanism of Action: A Tale of Two Conformations

Quizartinib is a potent and selective type II FLT3 inhibitor.[2] It functions by binding to the inactive conformation of the FLT3 receptor, specifically to the juxtamembrane region adjacent to the ATP-binding site. This binding prevents the receptor from activating and initiating downstream signaling pathways crucial for cell proliferation and survival, such as the RAS/MEK/ERK and PI3K/AKT pathways.[3]

The key to understanding quizartinib's differential efficacy lies in this mechanism. FLT3-ITD mutations lead to constitutive activation of the receptor but still allow it to cycle through both active and inactive conformations. Quizartinib effectively traps the receptor in its inactive state, thereby inhibiting its function.

In contrast, many FLT3-TKD mutations, particularly those at the D835 residue, stabilize the active conformation of the kinase.[4] This conformational rigidity prevents quizartinib from accessing its binding site, rendering the drug largely ineffective against these mutations.

Quantitative Comparison of Inhibitory Activity

The disparity in quizartinib's effect on FLT3-ITD versus FLT3-TKD mutations is starkly illustrated by in vitro studies measuring its half-maximal inhibitory concentration (IC50). Lower IC50 values indicate greater potency.

Biochemical Inhibitory Activity

Biochemical assays using recombinant human FLT3 variants provide a direct measure of the drug's ability to inhibit the kinase.

FLT3 VariantIC50 (nM)Fold Change vs. FLT3-ITD
FLT3-WT4.23.8x
FLT3-ITD 1.1 1.0x
FLT3-D835Y >1000 >909x
FLT3-F691L >1000 >909x

Data sourced from BenchChem. Note: Data for D835Y and F691L indicate significant resistance, with specific IC50 values often exceeding the tested concentrations in published studies.

Cellular Inhibitory Activity

Cellular assays, which measure the drug's effect on the proliferation of leukemic cell lines harboring specific FLT3 mutations, confirm the findings from biochemical assays.

Cell LineFLT3 MutationIC50 (nM)
MV4-11FLT3-ITD 0.40, 0.56[5]
MOLM-13FLT3-ITD 0.89
MOLM-14FLT3-ITD 0.73
MOLM-14FLT3-ITD + D835Y 17.74 (range 0.86-17.74)
MOLM-14FLT3-ITD + F691L 17.74 (range 0.86-17.74)

Data sourced from BenchChem and Tocris Bioscience[5]. The range for double mutations indicates the development of resistance.

Clinical Efficacy and Resistance

Clinical trials have underscored the potent anti-leukemic activity of quizartinib in patients with FLT3-ITD-positive AML. The QuANTUM-First trial, a phase 3 study, demonstrated a significant improvement in overall survival for patients with newly diagnosed FLT3-ITD AML who received quizartinib in combination with standard chemotherapy compared to chemotherapy alone (median overall survival of 31.9 months vs. 15.1 months).[1][6]

Conversely, the emergence of secondary FLT3-TKD mutations is a primary mechanism of acquired resistance to quizartinib.[7] Genomic studies of patients who relapsed on quizartinib have frequently identified mutations at the activation loop residue D835 or the gatekeeper residue F691 in the TKD of the FLT3-ITD allele.[7] This clinical observation aligns with the preclinical data, highlighting the challenge that FLT3-TKD mutations pose to quizartinib therapy.

Visualizing the Molecular Interactions and Experimental Workflow

To further elucidate the concepts discussed, the following diagrams illustrate the FLT3 signaling pathway and a typical experimental workflow for assessing quizartinib's efficacy.

FLT3_Signaling_Pathway FLT3 Signaling Pathway and Quizartinib Inhibition cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular FLT3_Ligand FLT3 Ligand (FL) FLT3_Receptor FLT3 Receptor FLT3_Ligand->FLT3_Receptor Binds & Activates RAS RAS FLT3_Receptor->RAS Activates PI3K PI3K FLT3_Receptor->PI3K Activates STAT5 STAT5 FLT3_Receptor->STAT5 Activates Quizartinib Quizartinib Quizartinib->FLT3_Receptor Inhibits (ITD) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation Experimental_Workflow Workflow for Assessing Quizartinib's Inhibitory Activity cluster_biochemical Biochemical Assay cluster_cellular Cellular Assay Recombinant_Kinase Recombinant FLT3 (WT, ITD, TKD) Kinase_Reaction Kinase Reaction (ATP, Substrate) Recombinant_Kinase->Kinase_Reaction Quizartinib_Dilution_Bio Serial Dilution of Quizartinib Quizartinib_Dilution_Bio->Kinase_Reaction Luminescence_Bio Measure Luminescence (e.g., ADP-Glo) Kinase_Reaction->Luminescence_Bio IC50_Calc_Bio Calculate IC50 Luminescence_Bio->IC50_Calc_Bio Cell_Culture FLT3-Mutant Cell Lines Cell_Treatment Treat Cells (72 hours) Cell_Culture->Cell_Treatment Quizartinib_Dilution_Cell Serial Dilution of Quizartinib Quizartinib_Dilution_Cell->Cell_Treatment Viability_Assay Measure Viability (e.g., MTS Assay) Cell_Treatment->Viability_Assay IC50_Calc_Cell Calculate IC50 Viability_Assay->IC50_Calc_Cell

References

Unlocking Synergistic Power: A Comparative Guide to Quizartinib Combinations in AML Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of synergistic drug combinations with quizartinib (B1680412) for the treatment of Acute Myeloid Leukemia (AML), particularly in cases with FLT3-ITD mutations. We present supporting experimental data, detailed methodologies for key experiments, and visual representations of signaling pathways and experimental workflows.

Quizartinib, a potent second-generation FLT3 inhibitor, has demonstrated significant efficacy in treating FLT3-ITD positive AML.[1][2] However, the emergence of resistance highlights the need for combination therapies to enhance and sustain clinical responses.[3][4] This guide explores validated synergistic combinations of quizartinib with other anti-leukemic agents, providing a comprehensive overview of their preclinical and clinical performance.

Comparative Efficacy of Quizartinib Combinations

The following tables summarize the quantitative outcomes of key synergistic combinations with quizartinib, offering a clear comparison of their efficacy in both preclinical and clinical settings.

Clinical Trial Data
Combination TherapyTrial IdentifierPatient PopulationKey Efficacy Endpoints
Quizartinib + Venetoclax (B612062) + Decitabine NCT03661307 (Phase I/II)Relapsed/Refractory (R/R) FLT3-mutated AMLComplete Remission (CR) Rate: 82% in R/R AML patients.[5] Median Overall Survival (OS): 7.6 months in R/R AML; 14.5 months in newly diagnosed (ND) AML.[6]
Quizartinib + Standard Chemotherapy QuANTUM-First (NCT02668653, Phase III)Newly Diagnosed FLT3-ITD positive AMLMedian Overall Survival (OS): 31.9 months with quizartinib vs. 15.1 months with placebo.[7][8][9] Relapse-Free Survival (RFS): 39.3 months with quizartinib vs. 13.6 months with placebo in patients achieving CR.[8][10]
Quizartinib + Azacitidine or Low-Dose Cytarabine Phase I/IIMyeloid leukemias with FLT3 mutationsComposite Complete Response (CRc): ~83% in untreated patients; 59% in relapsed patients.[11] Median Overall Survival (OS): 14.8 months (with Azacitidine); 7.4 months (with low-dose Cytarabine).[11]
Quizartinib + Milademetan (B560421) NCT03552029 (Phase I)Relapsed/Refractory AMLComplete Response with Incomplete Hematologic Recovery (CRi): Achieved in 40% of patients.[12][13]
Preclinical In Vivo Data
Combination TherapyAnimal ModelKey Efficacy Endpoints
Quizartinib + Venetoclax FLT3-ITD+ Patient-Derived Xenograft (PDX)Greater anti-tumor efficacy and prolonged survival compared to monotherapies.[14]
Quizartinib + Milademetan FLT3-ITD AML Xenograft and PDX modelsReduced tumor burden and improved survival.[12][13]
Quizartinib + Menin-MLL Inhibitor (MI-503) MV4;11 XenograftSignificantly reduced leukemia burden in bone marrow compared to single agents.[15]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in the validation of quizartinib's synergistic combinations.

In Vivo Xenograft Model for Quizartinib and Venetoclax Synergy
  • Cell Lines: MV4;11 and Molm13 (human FLT3-ITD+ AML cell lines).[14]

  • Animal Model: NOD/SCID/IL-2Rγnull (NSG) mice were used for cell line xenografts.[14] For patient-derived xenografts (PDX), primary patient samples with FLT3-ITD mutations were engrafted.

  • Drug Administration:

    • Mice with established leukemia were treated orally.

    • Quizartinib: Administered at 2.5 or 5 mg/kg, once daily.[14]

    • Venetoclax: Administered at 100 mg/kg, once daily.[14]

    • Treatment Duration: Continuous daily treatment for 21 or 28 days.[14]

  • Efficacy Assessment:

    • Tumor Burden: Monitored via bioluminescence imaging (BLI) for luciferase-expressing cell lines.

    • Survival: Overall survival was a primary endpoint, with data analyzed using Kaplan-Meier curves.[14]

Apoptosis Induction Assay for Quizartinib and Milademetan Synergy
  • Cell Lines: MOLM-13, MOLM-14, and MV-4-11 (FLT3-ITD mutant/TP53 wild-type AML cell lines).[16][17]

  • Treatment: Cells were treated with varying concentrations of quizartinib and/or milademetan for 48 hours.[16][17]

  • Apoptosis Measurement:

    • Apoptosis was quantified using flow cytometry with Annexin V staining.[16][17]

    • Cells were harvested, washed with PBS, and resuspended in Annexin V binding buffer.

    • Annexin V-FITC and Propidium Iodide (PI) were added to the cell suspension.

    • After a 15-minute incubation in the dark, cells were analyzed by flow cytometry.[1]

  • Synergy Quantification: The Chou-Talalay method was used to calculate the Combination Index (CI), where CI < 1 indicates synergy.[16][17]

Visualizing the Mechanisms of Action

The following diagrams, generated using Graphviz, illustrate the signaling pathways and experimental workflows discussed in this guide.

cluster_0 FLT3 Signaling Pathway cluster_1 Drug Intervention FLT3 FLT3-ITD STAT5 STAT5 FLT3->STAT5 PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS BCL2 BCL-2 Family (Anti-apoptotic) STAT5->BCL2 AKT AKT PI3K->AKT AKT->BCL2 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation BCL2->Proliferation Quizartinib Quizartinib Quizartinib->FLT3 Venetoclax Venetoclax Venetoclax->BCL2 cluster_workflow Preclinical Synergy Validation Workflow start Select FLT3-ITD+ AML Cell Lines treatment Treat with Quizartinib, Partner Drug, or Combination start->treatment invitro In Vitro Assays (e.g., Apoptosis, Viability) treatment->invitro synergy Calculate Combination Index (CI) invitro->synergy invivo In Vivo Xenograft Model synergy->invivo If CI < 1 efficacy Assess Tumor Burden & Survival invivo->efficacy end Synergistic Combination Validated efficacy->end cluster_pathway Quizartinib + Milademetan Synergy Pathway cluster_drugs Drug Intervention FLT3 FLT3-ITD ERK p-ERK FLT3->ERK AKT p-AKT FLT3->AKT MDM2 MDM2 p53 p53 MDM2->p53 PUMA PUMA p53->PUMA Apoptosis Apoptosis PUMA->Apoptosis Quizartinib Quizartinib Quizartinib->FLT3 Milademetan Milademetan Milademetan->MDM2

References

Safety Operating Guide

Safeguarding Health and the Environment: Proper Disposal of Quizartinib (AC220)

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Laboratory Professionals

Quizartinib (AC220) is a potent cytotoxic agent that requires meticulous handling and disposal procedures to ensure the safety of laboratory personnel, the public, and the environment.[1] Adherence to these protocols is not merely a matter of regulatory compliance but a fundamental aspect of responsible scientific practice. All materials that have come into contact with Quizartinib must be treated as hazardous waste.[1]

Waste Segregation and Collection: The First Line of Defense

The initial and most critical step in the safe disposal of Quizartinib is the proper segregation of waste at the point of generation.[1] All waste streams must be clearly identified and separated to ensure compliant disposal.

Waste Categories Include:

  • Unused or Expired Product: Pure Quizartinib in any form.

  • Contaminated Materials: Any items that have come into direct contact with the drug. This encompasses a wide range of laboratory consumables:

    • Personal Protective Equipment (PPE): Gloves, gowns, masks, and shoe covers.

    • Laboratory Consumables: Pipette tips, vials, culture flasks, and syringes.

    • Cleaning Materials: Absorbent pads, wipes, and spill cleanup debris.

    • Sharps: Needles, scalpels, and other sharp instruments.

    • Empty Containers: Original packaging, vials, and bottles.[1]

All waste must be collected in designated, leak-proof, and puncture-resistant containers. These containers must be clearly labeled with the cytotoxic waste symbol and the words "Cytotoxic Waste" or "Chemotherapy Waste".[1]

Disposal Procedures: Incineration as the Gold Standard

The primary and recommended method for the disposal of Quizartinib and associated cytotoxic waste is high-temperature incineration.[1] This process ensures the complete destruction of the active pharmaceutical ingredient. While chemical decontamination may be considered for surface cleaning and spill management, there are no universally validated chemical deactivating agents for Quizartinib.[1] Consultation with your institution's Environmental Health and Safety (EHS) department is crucial for approved protocols if chemical decontamination is necessary.[1] Any materials used for decontamination must also be disposed of as cytotoxic waste.[1]

Step-by-Step Disposal Protocol:

  • Containment: Securely seal all cytotoxic waste containers, ensuring lids are tightly closed and there is no external contamination.[1]

  • Labeling: Verify that all containers are accurately and clearly labeled as cytotoxic waste.[1]

  • Storage: Store the sealed containers in a designated, secure area with restricted access, away from general laboratory traffic.[1]

  • Licensed Waste Carrier: Arrange for collection by a licensed hazardous waste disposal company that is permitted to transport and incinerate cytotoxic waste.[1]

  • Documentation: Maintain a detailed inventory of all disposed Quizartinib waste, including quantities and dates of disposal, in accordance with institutional and regulatory requirements.[1]

Quantitative data for the preferred disposal method is summarized below:

ParameterGuideline
Disposal Method High-Temperature Incineration
Incineration Temperature Up to 1200°C
Gas Residence Time (Incineration) Minimum of 2 seconds

This data is based on general guidelines for cytotoxic waste disposal and ensures the complete destruction of the active pharmaceutical ingredient.

Experimental Protocols

Visualizing the Disposal Workflow

To aid in the decision-making process for the proper disposal of materials potentially contaminated with Quizartinib, the following workflow diagram has been created.

Quizartinib_Disposal_Workflow start Material for Disposal is_contaminated Contaminated with Quizartinib (AC220)? start->is_contaminated is_sharp Is it a sharp? is_contaminated->is_sharp Yes general_waste Dispose as General Laboratory Waste is_contaminated->general_waste No is_liquid Is it a liquid? is_sharp->is_liquid No sharps_container Place in designated Puncture-Resistant Sharps Container is_sharp->sharps_container Yes cytotoxic_waste_container Place in designated Leak-Proof Cytotoxic Waste Container is_liquid->cytotoxic_waste_container No (Solid) absorb_liquid Absorb liquid with inert material is_liquid->absorb_liquid Yes final_disposal Arrange for collection by Licensed Hazardous Waste Carrier for High-Temperature Incineration sharps_container->final_disposal cytotoxic_waste_container->final_disposal absorb_liquid->cytotoxic_waste_container

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.